Product packaging for Chlorothen(Cat. No.:CAS No. 148-65-2)

Chlorothen

Cat. No.: B086339
CAS No.: 148-65-2
M. Wt: 295.8 g/mol
InChI Key: XAEXSWVTEJHRMH-UHFFFAOYSA-N
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Description

Chlorothen is a first-generation antihistamine and anticholinergic agent, known under the trade name Thenclor . Its primary research value lies in its mechanism of action as an H1 receptor antagonist, which is fundamental for studies investigating the histamine pathway and allergic response mechanisms . As an antihistamine, it serves as a crucial pharmacological tool for probing the role of histamine in physiological and pathophysiological processes. Furthermore, its anticholinergic properties make it a compound of interest in research exploring the cholinergic system . This compound belongs to the family of chlorine-containing pharmaceutical compounds, which represent a significant and well-researched segment of medicinal chemistry due to the role of chlorine in modulating a molecule's biological activity and metabolic stability . This compound provides researchers with a classical histamine receptor antagonist for in vitro and in vivo experimental models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18ClN3S B086339 Chlorothen CAS No. 148-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
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InChI

InChI=1S/C14H18ClN3S/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12/h3-8H,9-11H2,1-2H3
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InChI Key

XAEXSWVTEJHRMH-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2
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Molecular Formula

C14H18ClN3S
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Related CAS

148-64-1 (citrate)
Record name Chloropyrilene [INN:BAN]
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DSSTOX Substance ID

DTXSID5074848
Record name Chlorothen
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Molecular Weight

295.8 g/mol
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Physical Description

Chlorothen is a colorless liquid. (NTP, 1992)
Record name CHLOROTHEN
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Boiling Point

311 to 313 °F at 1 mmHg (NTP, 1992), 155-156 °C @ 1.0 mm Hg
Record name CHLOROTHEN
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Solubility

Slightly soluble (NTP, 1992), Crystals; on heating above mp gradually solidifies & remelts @ 125-140 °C with decomp; mp 112-116 °C; max absorption: 240 nm (e= 390-410, 1%, 1 cm); pH of 1% aq soln 3.9 to 4.1. 1 g dissolves in 35 ml water; practically insol in ether, chloroform, benzene; 1 g dissolves in about 65 ml alcohol /Citrate/
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Color/Form

Liquid

CAS No.

148-65-2
Record name CHLOROTHEN
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Record name N1-[(5-Chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine
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Melting Point

White crystaline powder; practically odorless. MP: 112-116 °C. On further heating solidifies and remelts: 125-140 °C decomposes. Slightly soluble in alcohol and water; practically insoluble in chloroform, ether, and benzene. One percent solution is clear and colorless; pH (1% solution) 3.9-4.1. /Citrate/
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorothen on the H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothen is a first-generation antihistamine of the ethylenediamine class, which primarily exerts its therapeutic effects through interaction with the histamine H1 receptor. This technical guide delineates the mechanism of action of this compound at the molecular level, focusing on its binding kinetics, its role as an inverse agonist, and its impact on the H1 receptor signaling cascade. Detailed experimental protocols for assessing receptor binding are also provided, alongside structured data presentation and visual diagrams of the relevant pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound and the Histamine H1 Receptor

This compound is a classic H1 receptor antagonist used in the management of allergic conditions. Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can result in sedative effects. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating inflammatory and allergic responses. Upon binding of its endogenous ligand, histamine, the H1 receptor activates downstream signaling pathways that lead to the characteristic symptoms of allergy.

Mechanism of Action: Inverse Agonism

Contrary to the classical view of being simple antagonists that merely block the binding of histamine, virtually all H1-antihistamines, including this compound, are now understood to function as inverse agonists. H1 receptors exhibit a degree of constitutive activity even in the absence of histamine. As an inverse agonist, this compound binds to the H1 receptor and stabilizes it in an inactive conformation. This not only prevents histamine binding but also reduces the basal level of receptor signaling, leading to a more profound suppression of the allergic response.

Binding Affinity of this compound to the H1 Receptor

The efficacy of this compound is rooted in its high binding affinity for the H1 receptor. Quantitative analysis has determined the pKi value for this compound at the guinea pig brain H1 receptor to be 7.6, which corresponds to an equilibrium dissociation constant (Ki) of approximately 25 nM. A lower Ki value signifies a stronger binding affinity.

Table 1: Comparative H1 Receptor Binding Affinities
AntihistamineReceptor SourceKi (nM)pKi
This compound Guinea Pig Brain ~25 7.6
DiphenhydramineHuman H1 Receptor (recombinant)167.8
ChlorpheniramineHuman H1 Receptor (recombinant)3.28.5
CetirizineHuman H1 Receptor (recombinant)68.2
LoratadineHuman H1 Receptor (recombinant)337.5
DesloratadineHuman H1 Receptor (recombinant)0.49.4
FexofenadineHuman H1 Receptor (recombinant)108.0
*Note: Data for comparative antihistamines are compiled from various sources and may not be directly

Physicochemical Properties of Chlorothen Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothen hydrochloride, a first-generation antihistamine, has been a subject of interest in medicinal chemistry due to its therapeutic effects in alleviating allergic symptoms. A comprehensive understanding of its physicochemical properties is paramount for researchers, scientists, and professionals involved in drug development, as these characteristics fundamentally influence its formulation, delivery, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound hydrochloride, complete with detailed experimental protocols and a visualization of its primary mechanism of action.

Physicochemical Data

The quantitative physicochemical parameters of this compound hydrochloride are summarized in the table below, providing a consolidated reference for its fundamental properties.

PropertyValueSource
Molecular Formula C₁₄H₁₉Cl₂N₃S--INVALID-LINK--
Molecular Weight 332.29 g/mol [1][2]
Melting Point 106-108 °C[1]
Boiling Point (of free base) 155-156 °C at 1.0 mmHg[3]
Solubility Freely soluble in water.[1]
pKa (predicted) Due to the presence of multiple nitrogen atoms, this compound has multiple predicted pKa values. The most basic nitrogen is predicted to have a pKa of approximately 8.8.[4]
logP (predicted) Predicted logP values for the free base of this compound can vary depending on the algorithm used, but generally fall in the range of 3.5 to 4.5.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound hydrochloride. These protocols are based on established pharmaceutical analysis techniques.

Melting Point Determination

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The temperature is ramped up at a rate of 10-20°C per minute for a preliminary determination of the approximate melting range.

    • A second, fresh sample is prepared and the temperature is ramped up to about 10-15°C below the approximate melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.

Aqueous Solubility Determination

Methodology: Shake-Flask Method

  • Materials: this compound hydrochloride, distilled or deionized water, constant temperature shaker bath, analytical balance, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

  • Procedure:

    • An excess amount of this compound hydrochloride is added to a known volume of water in a sealed flask.

    • The flask is placed in a constant temperature shaker bath, typically maintained at 25°C or 37°C, and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the suspension is allowed to stand to allow undissolved solids to settle.

    • A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • The concentration of this compound hydrochloride in the clear filtrate is determined using a validated analytical method.

    • The experiment is performed in triplicate to ensure the reliability of the results.

pKa Determination

Methodology: Potentiometric Titration

  • Apparatus: A calibrated pH meter with a suitable electrode, a burette, and a magnetic stirrer.

  • Reagents: A standard solution of a strong base (e.g., 0.1 M NaOH), a standard solution of a strong acid (e.g., 0.1 M HCl), and a solution of this compound hydrochloride of known concentration in water.

  • Procedure:

    • A known volume of the this compound hydrochloride solution is placed in a beaker with a magnetic stir bar.

    • The initial pH of the solution is recorded.

    • The titrant (NaOH solution) is added in small, precise increments from the burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration is continued until the pH of the solution has passed the equivalence point(s).

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa value(s) can be determined from the pH at the half-equivalence point(s) on the titration curve.

logP Determination

Methodology: Shake-Flask Method

  • Solvents: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

  • Procedure:

    • A known amount of this compound hydrochloride is dissolved in either the aqueous or the organic phase.

    • A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

    • The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.

    • A sample is carefully taken from each phase.

    • The concentration of this compound hydrochloride in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the logarithm of the partition coefficient.

Mechanism of Action: H1 Receptor Signaling Pathway

This compound, as a first-generation antihistamine, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. The binding of this compound to the H1 receptor prevents the binding of histamine and reduces the receptor's basal activity. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Symptoms) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: H1 Receptor Signaling Pathway and Inhibition by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the core physicochemical properties of this compound hydrochloride, essential for its application in pharmaceutical research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a practical framework for the determination of these critical parameters. The visualization of the H1 receptor signaling pathway elucidates the mechanism of action, further aiding in the understanding of this important antihistamine. A thorough grasp of these physicochemical and mechanistic details is indispensable for the rational design and development of effective and safe drug products.

References

An In-depth Technical Guide to the Synthesis and Characterization of Chlorothen Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of chlorothen citrate, a first-generation antihistamine. The document details the chemical synthesis of the this compound free base and its subsequent conversion to the citrate salt, along with a summary of its key physicochemical properties and analytical characterization methods. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of pharmaceutical compounds.

Introduction

This compound is an antihistamine and anticholinergic agent belonging to the ethylenediamine class of H1 receptor antagonists.[1] It functions by blocking the action of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions. For pharmaceutical applications, this compound is often prepared as a citrate salt to enhance its stability and solubility.[2] This guide outlines the essential procedures for its synthesis and the analytical techniques for its characterization.

Synthesis of this compound Citrate

The synthesis of this compound citrate is a two-step process that involves the initial synthesis of the this compound free base, followed by its reaction with citric acid to form the citrate salt.

Synthesis of this compound Free Base

The synthesis of this compound involves the condensation of 5-chloro-2-thenyl chloride with N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.[2] This reaction is typically carried out in the presence of a strong base, such as sodium amide or potassium amide, to facilitate the nucleophilic substitution.[2]

Experimental Protocol:

  • Preparation of the reaction mixture: In a suitable reaction vessel, dissolve N,N-dimethyl-N'-(2-pyridyl)ethylenediamine in an appropriate anhydrous solvent, such as toluene or benzene.

  • Addition of the base: Gradually add a strong base, such as sodium amide, to the solution while maintaining a controlled temperature.

  • Addition of the alkylating agent: Slowly add 5-chloro-2-thenyl chloride to the reaction mixture.

  • Reaction: Stir the mixture at an appropriate temperature for a sufficient duration to ensure the completion of the condensation reaction.

  • Work-up: After the reaction is complete, quench the reaction mixture with water. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate, and then remove the solvent under reduced pressure. The resulting crude this compound free base can be further purified by vacuum distillation.[2]

Formation of this compound Citrate Salt

The this compound free base is converted to its citrate salt by reacting it with citric acid in a suitable solvent.[3]

Experimental Protocol:

  • Dissolution: Dissolve the purified this compound free base in a suitable organic solvent, such as ethanol or isopropanol.[3]

  • Addition of citric acid: Prepare a solution of citric acid in the same solvent and add it slowly to the this compound solution with stirring.

  • Crystallization: The this compound citrate salt will precipitate out of the solution. The crystallization process can be facilitated by cooling the mixture.

  • Isolation and drying: Collect the crystalline product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to obtain pure this compound citrate.[3]

Characterization of this compound and its Citrate Salt

A comprehensive characterization of this compound and its citrate salt is crucial to confirm its identity, purity, and quality. The following table summarizes the key physicochemical properties.

PropertyThis compound (Free Base)This compound Citrate
CAS Registry Number 148-65-2148-64-1[2]
Molecular Formula C14H18ClN3SC14H18ClN3S·C6H8O7[2]
Molecular Weight 295.83 g/mol [1]487.95 g/mol [2]
Melting Point Not applicable (Liquid at room temperature)112-116 °C[2]
Appearance Liquid[2]Crystalline solid[2]
Solubility -1 g dissolves in 35 mL of water[2]
UV Maximum (in water) Not applicable240 nm[2]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound citrate is expected to show characteristic signals for the aromatic protons of the pyridine and thiophene rings, the methylene protons of the ethylenediamine chain and the thenyl group, and the methyl protons of the dimethylamino group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks corresponding to the carbon atoms in the heterocyclic rings, the aliphatic chain, and the methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound citrate would exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the aromatic rings, and C-S and C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak corresponding to the this compound free base would be observed.

Mechanism of Action: H1 Receptor Antagonism

This compound, as a first-generation antihistamine, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. In the resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine binding shifts this equilibrium towards the active state, leading to the initiation of an allergic response. This compound binds to the H1 receptor, stabilizing its inactive conformation and thus blocking the downstream signaling cascade initiated by histamine.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound Free Base cluster_salt_formation Salt Formation 5-chloro-2-thenyl chloride 5-chloro-2-thenyl chloride Condensation Condensation 5-chloro-2-thenyl chloride->Condensation N,N-dimethyl-N'-(2-pyridyl)ethylenediamine N,N-dimethyl-N'-(2-pyridyl)ethylenediamine N,N-dimethyl-N'-(2-pyridyl)ethylenediamine->Condensation This compound Free Base This compound Free Base Condensation->this compound Free Base Reaction Reaction This compound Free Base->Reaction Citric Acid Citric Acid Citric Acid->Reaction This compound Citrate This compound Citrate Reaction->this compound Citrate

Caption: Workflow for the synthesis of this compound citrate.

H1_Receptor_Signaling_Pathway cluster_histamine Histamine Action cluster_this compound This compound Action Histamine Histamine H1 Receptor (Active) H1 Receptor (Active) Histamine->H1 Receptor (Active) Gq/11 Activation Gq/11 Activation H1 Receptor (Active)->Gq/11 Activation PLC Activation PLC Activation Gq/11 Activation->PLC Activation IP3 and DAG Production IP3 and DAG Production PLC Activation->IP3 and DAG Production Allergic Response Allergic Response IP3 and DAG Production->Allergic Response This compound This compound H1 Receptor (Inactive) H1 Receptor (Inactive) This compound->H1 Receptor (Inactive) No Signal Transduction No Signal Transduction H1 Receptor (Inactive)->No Signal Transduction Inhibition of Allergic Response Inhibition of Allergic Response No Signal Transduction->Inhibition of Allergic Response

References

In Vitro Binding Affinity of Chlorothen to Histamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chlorothen is a classic first-generation antihistamine characterized by its competitive antagonism of the histamine H1 receptor and its associated anticholinergic properties. As an ethylenediamine derivative, its chemical structure is N,N-dimethyl-N'-(pyridin-2-yl)-N'-(5-chlorothiophen-2-yl)methylethane-1,2-diamine. Understanding the in vitro binding affinity of this compound to the various histamine receptor subtypes is crucial for elucidating its mechanism of action, potency, and selectivity profile. This guide focuses on the available quantitative data and the methodologies used to obtain it.

Quantitative Binding Affinity Data

The primary mechanism of action for antihistamines is their ability to bind to histamine receptors, thereby blocking the physiological effects of histamine. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

The available in vitro binding affinity data for this compound at the histamine H1 receptor is summarized in the table below. For comparative purposes, data for other well-known first and second-generation antihistamines are also included. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Binding Affinity of this compound and Other Antihistamines for the Histamine H1 Receptor

CompoundChemical ClassGenerationReceptor SourceKᵢ (nM)pKᵢ
This compound EthylenediamineFirstGuinea Pig Brain~257.6
DiphenhydramineEthanolamineFirstHuman (recombinant)167.8
ChlorpheniramineAlkylamineFirstHuman (recombinant)3.28.5
CetirizinePiperazineSecondHuman (recombinant)68.2
LoratadinePiperidineSecondHuman (recombinant)337.5
DesloratadinePiperidineSecondHuman (recombinant)0.49.4
FexofenadinePiperidineSecondHuman (recombinant)108.0

Note: Data for comparative antihistamines are compiled from various sources and may not be directly comparable due to different experimental conditions.

Despite extensive literature searches, specific quantitative in vitro binding affinity data (Ki, IC50, or Kd) for this compound at the histamine H2, H3, and H4 receptors could not be located in publicly available scientific literature. First-generation antihistamines are generally known to have poor selectivity, often interacting with other receptors like muscarinic acetylcholine receptors, which contributes to their side effect profile.[1] The lack of specific data for H2, H3, and H4 receptors suggests a primary focus on H1 antagonism in the characterization of this compound.

Experimental Protocols

The determination of in vitro binding affinity is a critical step in drug discovery and development. The following section details a representative experimental protocol for a radioligand binding assay to determine the affinity of a test compound, such as this compound, for the histamine H1 receptor.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H1 receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine (a selective H1 antagonist).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Mianserin or a high concentration of an unlabeled H1 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human histamine H1 receptor to confluency.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold homogenization buffer and homogenize using a suitable method (e.g., Dounce homogenizer or polytron).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound) in assay buffer.

    • In a 96-well plate, add the following components in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

      • Competition Binding: Test compound dilutions, radioligand, and membrane preparation.

    • The final concentration of the radioligand should be close to its Kd value for the H1 receptor.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, the receptor initiates a cascade of intracellular events leading to various physiological responses. This compound, as a competitive antagonist, blocks the initial step of this pathway.

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Histamine H1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for determining the in vitro binding affinity of a compound using a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from cell culture) start->prep_membranes setup_assay Set Up 96-Well Plate Assay (Total, Non-specific, Competition) prep_membranes->setup_assay add_reagents Add Reagents: 1. Membranes 2. Radioligand ([³H]-Mepyramine) 3. Test Compound (this compound) setup_assay->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting (Measure radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

General experimental workflow for a radioligand binding assay.

Conclusion

This compound demonstrates a significant in vitro binding affinity for the histamine H1 receptor, consistent with its classification as a first-generation antihistamine. The provided pKi value of 7.6 (Ki ≈ 25 nM) at the guinea pig brain H1 receptor underscores its potency. The lack of readily available binding data for H2, H3, and H4 receptors suggests that its pharmacological activity is predominantly attributed to its H1 receptor antagonism. The detailed experimental protocol and illustrative diagrams in this guide offer a robust framework for researchers and professionals in the field to further investigate the binding characteristics of this compound and other antihistaminic compounds. Future studies to determine the complete selectivity profile of this compound across all histamine receptor subtypes would provide a more comprehensive understanding of its pharmacological actions.

References

In-Depth Technical Guide to the Structural Analysis of Chlorothen and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothen, a first-generation ethylenediamine antihistamine, has been a subject of interest in medicinal chemistry due to its potent antagonist activity at the histamine H1 receptor.[1][2] This technical guide provides a comprehensive analysis of the structural features of this compound and its derivatives. A thorough understanding of their structure is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacological properties, and designing novel derivatives with improved therapeutic profiles. This document will delve into the core structure of this compound, explore the landscape of its derivatives, detail the experimental methodologies for their synthesis and structural characterization, and discuss the downstream signaling pathways modulated by these compounds.

Core Structure and Physicochemical Properties of this compound

This compound, chemically known as N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-1,2-ethanediamine, possesses a distinct molecular architecture that is fundamental to its biological activity.[3] The core structure comprises a 2-aminopyridine moiety, an ethylenediamine linker, and a substituted chlorothenyl group.[3]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt [3][4]

PropertyThis compoundThis compound Hydrochloride
CAS Number 148-65-2135-35-3
Molecular Formula C₁₄H₁₈ClN₃SC₁₄H₁₉Cl₂N₃S
Molecular Weight 295.83 g/mol 332.29 g/mol
Appearance Colorless liquidCrystalline solid
Melting Point Not reported106-108 °C
Solubility Not reportedFreely soluble in water

Synthesis of this compound and Its Derivatives

General Synthesis of this compound

The preparation of this compound is achieved through the condensation of 5-chloro-2-thenyl chloride and N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.[3][5]

Experimental Protocol: General Synthesis of this compound

Materials:

  • 5-chloro-2-thenyl chloride

  • N,N-dimethyl-N'-(2-pyridyl)ethylenediamine

  • Sodium amide or potassium amide

  • Anhydrous solvent (e.g., toluene, benzene)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethyl-N'-(2-pyridyl)ethylenediamine in an appropriate anhydrous solvent.

  • To this solution, add a strong base such as sodium amide or potassium amide, and stir the mixture at room temperature for a specified period to facilitate the formation of the corresponding amide anion.

  • Slowly add a solution of 5-chloro-2-thenyl chloride in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to reflux for several hours to drive the condensation reaction to completion.

  • After cooling to room temperature, quench the reaction by the careful addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude this compound product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Synthesis of Key Intermediates

The synthesis of the precursors, 5-chloro-2-thenyl chloride and N,N-dimethyl-N'-(2-pyridyl)ethylenediamine, is a critical aspect of the overall synthetic strategy.

Experimental Protocol: Synthesis of 5-chloro-2-thenyl chloride

Note: A detailed, publicly available protocol for this specific synthesis is limited. The following is a generalized procedure based on similar chloromethylation reactions.

Materials:

  • 2-chlorothiophene

  • Paraformaldehyde

  • Hydrogen chloride (gas or concentrated hydrochloric acid)

  • Zinc chloride (catalyst)

  • Anhydrous solvent (e.g., carbon tetrachloride)

Procedure:

  • In a reaction vessel equipped with a stirrer and a gas inlet, suspend 2-chlorothiophene and paraformaldehyde in an anhydrous solvent.

  • Add a catalytic amount of zinc chloride to the suspension.

  • Bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid while maintaining the reaction temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Upon completion, wash the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield 5-chloro-2-thenyl chloride.

Experimental Protocol: Synthesis of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine

Note: A detailed, publicly available protocol for this specific synthesis is limited. The following is a generalized procedure based on similar amination reactions.

Materials:

  • 2-chloropyridine

  • N,N-dimethylethylenediamine

  • A strong base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve N,N-dimethylethylenediamine in an anhydrous polar aprotic solvent.

  • Add a strong base to the solution and stir to deprotonate one of the amino groups.

  • Slowly add 2-chloropyridine to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature for several hours.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over a suitable drying agent, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Structural Analysis Techniques

A combination of spectroscopic and crystallographic techniques is essential for the complete structural elucidation of this compound and its derivatives.

Spectroscopic Analysis

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Aromatic protons of the pyridine and thiophene rings, methylene protons of the ethylenediamine bridge and the thenyl group, and methyl protons of the dimethylamino group.
¹³C NMR Aromatic carbons of the pyridine and thiophene rings, methylene carbons, and methyl carbons.[6]
IR Spectroscopy C-H stretching (aromatic and aliphatic), C=N and C=C stretching (aromatic rings), C-N stretching, and C-Cl stretching vibrations.[7]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns arising from the cleavage of the ethylenediamine chain and loss of the chlorothenyl or pyridyl moieties.
X-ray Crystallography

Structure-Activity Relationship (SAR) of Ethylenediamine Antihistamines

The biological activity of ethylenediamine antihistamines like this compound is intrinsically linked to their chemical structure.[8][9] Key SAR principles for this class of compounds have been established:

  • Diaryl Groups: The presence of two aryl (or heteroaryl) groups is essential for high-affinity binding to the H1 receptor. In this compound, these are the 2-pyridyl and 5-chloro-2-thienyl moieties.

  • Ethylenediamine Linker: The two-carbon chain between the two nitrogen atoms is a critical spacer that positions the aryl groups and the tertiary amine for optimal interaction with the receptor.

  • Tertiary Amine: The terminal dimethylamino group is crucial for activity. This group is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (such as aspartate) in the H1 receptor binding pocket.

  • Substituents on Aryl Rings: The chloro-substituent on the thiophene ring of this compound likely contributes to its binding affinity and overall pharmacological profile. Modifications to this substituent can significantly impact potency and selectivity.

Signaling Pathways

This compound exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor.[1] The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[10][11]

H1 Receptor Downstream Signaling

Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to various cellular responses.[11][12] this compound, by blocking this activation, inhibits these downstream events.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates RAF RAF PKC->RAF Activates IKK IKK PKC->IKK Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK_nuc ERK ERK->ERK_nuc IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Gene Gene Transcription (Pro-inflammatory cytokines, Adhesion molecules) ERK_nuc->Gene Activates NFkB_nuc->Gene Activates

Caption: H1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols for Pharmacological Evaluation

Histamine H1 Receptor Binding Assay

This assay is used to determine the affinity of this compound and its derivatives for the H1 receptor.

Experimental Protocol: Radioligand Binding Assay

Materials:

  • Cell membranes expressing the human histamine H1 receptor.

  • Radioligand: [³H]-mepyramine.

  • Non-specific binding control: Mianserin or a high concentration of unlabeled mepyramine.

  • This compound or its derivatives.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound (this compound or its derivatives).

  • For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of an unlabeled competitor.

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

The structural analysis of this compound and its derivatives is a multifaceted endeavor that combines synthetic chemistry, spectroscopy, and pharmacology. The core ethylenediamine scaffold with its specific aryl substitutions is the cornerstone of its antihistaminic activity. A detailed understanding of the structure-activity relationships and the downstream signaling pathways provides a robust framework for the rational design of new H1 receptor antagonists with enhanced efficacy and safety profiles. The experimental protocols outlined in this guide serve as a practical resource for researchers engaged in the discovery and development of novel antihistaminic agents. Further investigations, particularly obtaining high-resolution crystal structures of this compound and its derivatives in complex with the H1 receptor, will undoubtedly propel the field forward.

References

Probing the Anticholinergic Landscape of Chlorothen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothen, a first-generation ethylenediamine antihistamine, is recognized for its therapeutic effects in managing allergic conditions. Beyond its primary histamine H1 receptor antagonism, this compound exhibits discernible anticholinergic activity, a characteristic common to many first-generation antihistamines. This technical guide provides a comprehensive exploration of the anticholinergic facet of this compound, detailing its mechanism of action, experimental protocols for characterization, and the associated signaling pathways. While specific quantitative data for this compound's anticholinergic profile is not extensively published, this guide outlines the established methodologies and presents representative data based on structurally similar compounds, such as chloropyramine, to offer a predictive framework for its anticholinergic properties.

Introduction to this compound and its Anticholinergic Activity

This compound, chemically known as N,N-dimethyl-N'-(5-chloro-2-thienyl)-N'-(2-pyridyl)ethane-1,2-diamine, belongs to the ethylenediamine class of H1-receptor antagonists.[1][2] Like other first-generation antihistamines, its chemical structure allows it to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3][] Furthermore, its structural motifs suggest an interaction with muscarinic acetylcholine receptors, leading to anticholinergic effects.[1][3] This secondary pharmacology is responsible for side effects such as dry mouth, blurred vision, and urinary retention.[3][] Understanding the anticholinergic profile of this compound is crucial for a complete pharmacological characterization and for anticipating its clinical implications.

Mechanism of Anticholinergic Action

The anticholinergic activity of drugs like this compound stems from their ability to act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[5] There are five subtypes of mAChRs (M1 through M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological functions.[5] By binding to these receptors, anticholinergic compounds prevent the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades.[5]

The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[5] The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, causing a decrease in cyclic AMP (cAMP) levels.[5] The antagonistic action of this compound at these receptors is expected to inhibit these signaling pathways.

Experimental Protocols for Assessing Anticholinergic Activity

To quantitatively assess the anticholinergic activity of this compound, two primary in vitro experimental approaches are recommended: radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays directly measure the affinity of a compound for a specific receptor subtype.[6][7] These assays are crucial for determining the binding constant (Ki) of this compound at each of the five muscarinic receptor subtypes.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Membranes:

    • Utilize cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).[8]

    • Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of unlabeled this compound.[8]

    • For each concentration of this compound, perform the incubation in triplicate.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a potent muscarinic antagonist like atropine).

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[9]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional Assays (Schild Analysis)

Functional assays measure the effect of an antagonist on the response of a tissue or cell to an agonist. Schild analysis is a classical pharmacological method used to determine the potency of a competitive antagonist, expressed as a pA2 value.[11][12][13] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[13][14]

Experimental Protocol: In Vitro Schild Analysis

  • Tissue Preparation:

    • Isolate a suitable tissue preparation that expresses muscarinic receptors and exhibits a contractile response to a muscarinic agonist (e.g., guinea pig ileum or trachea).[7]

    • Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Connect the tissue to an isometric force transducer to record contractile responses.

  • Assay Procedure:

    • After an equilibration period, construct a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of this compound for a predetermined period to allow for equilibrium.

    • Construct a second cumulative concentration-response curve for the agonist in the presence of this compound.

    • Repeat this process with at least two other increasing concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.[15]

    • Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.[16]

    • Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from unity.[16]

    • The x-intercept of the regression line is the pA2 value.[16]

Data Presentation

While specific experimental data for this compound is lacking in the public domain, the following tables present hypothetical, yet representative, quantitative data that could be expected from the described experiments, based on the known properties of structurally related first-generation antihistamines.

Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki) of this compound

Muscarinic Receptor SubtypeHypothetical Ki (nM)
M150
M280
M345
M4120
M595

Lower Ki values indicate higher binding affinity.

Table 2: Hypothetical pA2 Values of this compound from Functional Assays

Tissue PreparationAgonistHypothetical pA2 Value
Guinea Pig Ileum (M3)Carbachol7.5
Rabbit Vas Deferens (M1)McN-A-3437.2
Rat Atria (M2)Carbachol6.9

Higher pA2 values indicate greater antagonist potency.

Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways of muscarinic acetylcholine receptors that are antagonized by this compound.

G cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activates This compound This compound This compound->M1_M3_M5 Antagonism PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca PKC Protein Kinase C Activation DAG->PKC

Caption: Antagonism of M1, M3, and M5 muscarinic receptor signaling by this compound.

G cluster_m2_m4 M2, M4 Receptor Signaling ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Gio Gi/o M2_M4->Gio Activates This compound This compound This compound->M2_M4 Antagonism AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP Decrease ATP->cAMP Conversion to

Caption: Antagonism of M2 and M4 muscarinic receptor signaling by this compound.

Experimental Workflows

The following diagrams outline the workflows for the experimental protocols described.

G cluster_radioligand Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and this compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for determining this compound's binding affinity (Ki).

G cluster_schild Schild Analysis Workflow A Prepare Isolated Tissue B Generate Agonist Dose-Response Curve (Control) A->B C Incubate with this compound B->C D Generate Agonist Dose-Response Curve (in presence of this compound) C->D E Calculate Dose Ratios D->E Repeat for multiple this compound concentrations F Construct Schild Plot E->F G Determine pA2 Value F->G

Caption: Workflow for determining this compound's antagonist potency (pA2).

Structure-Activity Relationship (SAR) Considerations

The anticholinergic activity of ethylenediamine antihistamines like this compound can be attributed to several structural features:

  • Tertiary Amine: The dimethylamino group is a common feature in many muscarinic antagonists and is crucial for binding to the receptor.[17]

  • Ethylenediamine Spacer: The two-carbon chain separating the two nitrogen atoms is a key structural element.[2]

  • Aromatic Rings: The chlorothienyl and pyridyl rings contribute to the overall lipophilicity and van der Waals interactions within the receptor binding pocket.[17] Modifications to these rings can significantly impact both antihistaminic and anticholinergic potency.

Conclusion

References

The Discovery and Initial Synthesis of Chlorothen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothen, a first-generation antihistamine, emerged from the mid-20th century quest for potent histamine H1 receptor antagonists. This document provides a comprehensive technical overview of its discovery, initial synthesis, and pharmacological characterization. Detailed experimental protocols for its synthesis, quantitative data on its receptor binding affinity, and a thorough exploration of its mechanism of action are presented. Visualizations of the H1 receptor signaling pathway and a typical experimental workflow for its characterization are included to facilitate a deeper understanding of this classic antihistamine.

Introduction

This compound, chemically known as N,N-dimethyl-N'-(2-pyridyl)-N'-(5-chloro-2-thenyl)ethylenediamine, is a member of the ethylenediamine class of antihistamines.[1] Developed during a period of intense research into allergy treatments, it functions as a competitive antagonist at the histamine H1 receptor. Like other first-generation antihistamines, this compound effectively alleviates allergic symptoms but is also associated with sedative side effects due to its ability to cross the blood-brain barrier. This guide will delve into the foundational scientific work that introduced this compound to the pharmacopeia.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine
CAS Number 148-65-2
Molecular Formula C₁₄H₁₈ClN₃S
Molar Mass 295.83 g/mol
Form Liquid
Boiling Point 155-156 °C at 1.0 mmHg
Hydrochloride Salt CAS 135-35-3
Hydrochloride M. Formula C₁₄H₁₉Cl₂N₃S
Hydrochloride M. Weight 332.3 g/mol
Hydrochloride M. Point 106-108 °C
Hydrochloride Solubility Freely soluble in water

Initial Synthesis

The initial synthesis of this compound was reported by Clapp et al. in 1947 and later patented by Kyrides in 1952. The core of the synthesis is a condensation reaction between two key intermediates: 5-chloro-2-thenyl chloride and N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.

Synthesis of Precursors

3.1.1. Synthesis of 5-chloro-2-thenyl chloride:

A common method for the chloromethylation of 2-chlorothiophene involves the use of paraformaldehyde and hydrogen chloride in an appropriate solvent.

3.1.2. Synthesis of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine:

This intermediate can be prepared by the reaction of 2-aminopyridine with 2-chloro-N,N-dimethylethylamine.

Final Condensation Step

The final step in the synthesis of this compound involves the alkylation of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine with 5-chloro-2-thenyl chloride. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like toluene.

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of the Amide Salt: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine in dry toluene is prepared. To this solution, an equimolar amount of sodium amide is added portion-wise with stirring. The mixture is then heated to reflux to ensure the complete formation of the sodium salt.

  • Step 2: Condensation: A solution of 5-chloro-2-thenyl chloride in dry toluene is added dropwise to the refluxing mixture from the dropping funnel. The reaction is allowed to proceed at reflux for several hours.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Quantitative Data

Table 2: Synthesis and Spectroscopic Data for this compound

Data PointValue
Reported Yield Not explicitly stated in available literature
Mass Spectrum (EI) Key fragments (m/z): 58 (base peak), 71, 78, 129, 201, 295 (M+)

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[2] In its resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine binding stabilizes the active conformation, leading to the activation of downstream signaling pathways. This compound, as an inverse agonist, preferentially binds to the inactive conformation, shifting the equilibrium towards the inactive state and thereby reducing the basal activity of the receptor and blocking the effects of histamine.[3]

The activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G-proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] The culmination of this pathway results in the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.

H1_Signaling_Pathway Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Binds & Activates H1R_inactive H1 Receptor (Inactive) H1R_active->H1R_inactive Gq_alpha_GTP Gαq-GTP H1R_active->Gq_alpha_GTP Activates This compound This compound This compound->H1R_inactive Binds & Stabilizes Gq_beta_gamma Gβγ PLC Phospholipase C (PLC) Gq_alpha_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response Ca_release->Allergic_Response Leads to PKC->Allergic_Response Leads to

Caption: H1 Histamine Receptor Signaling Pathway.

Pharmacological Characterization

The primary method for characterizing the interaction of this compound with the H1 receptor is the radioligand binding assay. This in vitro technique allows for the determination of the binding affinity (Ki) of a compound for a specific receptor.

Experimental Protocol: Radioligand Competition Binding Assay

A radioligand competition binding assay is performed to determine the Ki of this compound for the H1 receptor. This involves incubating a constant concentration of a radiolabeled ligand that is known to bind to the H1 receptor with a preparation of cells or tissues expressing the receptor, in the presence of varying concentrations of unlabeled this compound. The ability of this compound to displace the radioligand is measured, and from this, its inhibitory constant (Ki) can be calculated.

Table 3: Comparative H1 Receptor Binding Affinities of First-Generation Antihistamines

AntihistamineKi (nM)
This compound ~25
Diphenhydramine 16
Chlorpheniramine 3.2
Promethazine 2.2

Note: Ki values can vary depending on the experimental conditions and tissue source.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Source (e.g., cell membranes) - Radioligand ([³H]-pyrilamine) - Unlabeled this compound solutions - Assay Buffer Start->Prepare_Reagents Incubation Incubation: Mix Receptor, Radioligand, and varying concentrations of this compound. Incubate to reach equilibrium. Prepare_Reagents->Incubation Filtration Filtration: Separate bound from free radioligand by rapid vacuum filtration. Incubation->Filtration Washing Washing: Wash filters with ice-cold buffer to remove non-specifically bound radioligand. Filtration->Washing Scintillation_Counting Scintillation Counting: Quantify radioactivity on filters. Washing->Scintillation_Counting Data_Analysis Data Analysis: - Plot % inhibition vs. [this compound] - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Spectroscopic and Mechanistic Analysis of Chlorothen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothen, a first-generation antihistamine with anticholinergic properties, has been a subject of interest in medicinal chemistry and pharmacology. Understanding its molecular characteristics and mechanism of action is crucial for the development of new therapeutic agents and for ensuring the quality and efficacy of existing formulations. This technical guide provides an in-depth overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathways.

Spectroscopic Data of this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₄H₁₈ClN₃S
Molecular Weight295.83 g/mol
Major Fragment Ions (m/z)
295[M]⁺
224[M - C₄H₉N]⁺
125[C₅H₄N-CH₂-CH₂-N(CH₃)₂]⁺
71[CH₂-N(CH₃)₂]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on its structure and known values for similar chemical environments.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (Thiophene ring)6.8 - 7.2m2H
Aromatic-H (Pyridine ring)6.6 - 8.2m4H
-CH₂- (Thienyl-CH₂)~ 4.0s2H
-CH₂- (N-CH₂-CH₂-N)~ 2.8t2H
-CH₂- (N-CH₂-CH₂-N)~ 2.6t2H
-N(CH₃)₂~ 2.2s6H

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
Aromatic-C (Thiophene ring)120 - 145
Aromatic-C (Pyridine ring)110 - 150
-CH₂- (Thienyl-CH₂)~ 50
-CH₂- (N-CH₂-CH₂-N)~ 55
-CH₂- (N-CH₂-CH₂-N)~ 40
-N(CH₃)₂~ 45
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1400 - 1600Medium-Strong
C-N stretch1000 - 1350Medium
C-S stretch600 - 800Weak
C-Cl stretch600 - 800Strong

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy Protocol (General)
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation:

    • Ensure the ATR crystal is clean. If necessary, clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Record a background spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Dissolve a small amount of the this compound sample in a volatile organic solvent.

    • Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).

  • Mass Analysis:

    • The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects through two primary mechanisms: as a first-generation H₁ antihistamine and as an anticholinergic agent.

H₁ Antihistamine Signaling Pathway

As a first-generation antihistamine, this compound competitively inhibits the H₁ histamine receptor. This action blocks the effects of histamine, a key mediator in allergic reactions.

H1_Antihistamine_Pathway cluster_pre Histamine Release cluster_post Cellular Response Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine MastCell->Histamine degranulation H1Receptor H₁ Receptor Histamine->H1Receptor Gq_Protein Gq Protein H1Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, bronchoconstriction) Ca_Release->Allergic_Symptoms PKC_Activation->Allergic_Symptoms This compound This compound This compound->H1Receptor blocks

H₁ Antihistamine Signaling Pathway
Anticholinergic Signaling Pathway

This compound also acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors. This is responsible for some of its side effects, such as dry mouth and sedation.

Anticholinergic_Pathway cluster_pre_ach Neurotransmission cluster_post_ach Cellular Response NerveEnding Cholinergic Nerve Ending ACh Acetylcholine (ACh) NerveEnding->ACh releases MuscarinicReceptor Muscarinic Receptor (e.g., M₁, M₃) ACh->MuscarinicReceptor Gq_Protein_ACh Gq Protein MuscarinicReceptor->Gq_Protein_ACh activates PLC_ACh Phospholipase C Gq_Protein_ACh->PLC_ACh activates IP3_ACh IP₃ PLC_ACh->IP3_ACh DAG_ACh DAG PLC_ACh->DAG_ACh Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) IP3_ACh->Cellular_Response DAG_ACh->Cellular_Response Chlorothen_ACh This compound Chlorothen_ACh->MuscarinicReceptor blocks

Anticholinergic Signaling Pathway

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and mechanism of action of this compound. The tabulated data, though predictive for NMR and IR, offers a strong basis for the identification and characterization of this compound. The detailed experimental protocols serve as a practical guide for researchers in obtaining empirical data. Furthermore, the visualization of the signaling pathways offers a clear conceptual framework for understanding its pharmacological effects at a molecular level. This comprehensive overview is intended to be a valuable resource for professionals in the fields of pharmaceutical research and development.

Solubility Profile of Chlorothen in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of chlorothen, an antihistaminic and anticholinergic compound, in various common laboratory solvents. Understanding the solubility characteristics of active pharmaceutical ingredients like this compound is fundamental for drug discovery, formulation development, and in-vitro/in-vivo testing. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow visualization to guide researchers.

Quantitative and Qualitative Solubility Data

The solubility of this compound is significantly influenced by its salt form. The most common forms are this compound citrate and this compound hydrochloride. The available data for these forms are summarized below. It is important to note that comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature.

This compound Citrate
SolventQuantitative Solubility (Approx.)Qualitative SolubilityCitation
Water~28.6 mg/mL-[1]
Alcohol (unspecified)~15.4 mg/mL-[1]
Ether-Practically Insoluble[1]
Chloroform-Practically Insoluble[1]
Benzene-Practically Insoluble[1]

Note: The quantitative data for water and alcohol were calculated from the information "One gram dissolves in 35 ml water, in about 65 ml alc."[1]

This compound Hydrochloride
SolventQuantitative SolubilityQualitative SolubilityCitation
WaterData not availableFreely Soluble[1]
Dimethyl Sulfoxide (DMSO)Data not availableSoluble[2]

Note: Solubility in DMSO is inferred from its common use as a solvent for creating stock solutions of similar compounds.[2]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4]

Objective: To determine the equilibrium solubility of this compound (or its salt form) in a specific solvent at a controlled temperature.

Materials:

  • This compound (citrate or hydrochloride salt)

  • Selected laboratory solvent (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks

  • Sealed vials (e.g., glass screw-cap vials)

  • Constant temperature shaker or orbital shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Solvent: Ensure the selected solvent is of high purity.

  • Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

  • Equilibration: Place the sealed vials in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be rigorously controlled throughout the experiment.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by either centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_0 Experimental Workflow: Shake-Flask Solubility Determination A Add excess this compound to a known volume of solvent B Seal vial and place in constant temperature shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Separate saturated solution from excess solid (centrifuge/filter) C->D E Dilute a known volume of the saturated solution D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

References

Investigating the Pharmacokinetics of Chlorothen (likely Chloroethane) in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Chlorothen" did not yield specific pharmacokinetic data. However, extensive information is available for "Chloroethane," a chemically similar compound, suggesting a possible typographical error in the query. This document will proceed with the available data for Chloroethane, assuming it to be the compound of interest. This assumption should be noted in any research application.

Introduction

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Chloroethane in commonly used animal models, primarily rats and mice. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for toxicological assessments and for extrapolating potential effects to human populations. This document is intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of Chloroethane

Chloroethane is readily absorbed following oral and inhalation exposure in animal models.[1][2] Once absorbed, it is widely distributed throughout the body, with a higher affinity for fat than for muscle or liver tissue.[1][2] The highest concentrations of Chloroethane and its metabolites have been observed in the ovaries, adrenal glands, fat, and skin.[1][2]

Metabolism

The metabolism of Chloroethane proceeds via two primary pathways in both rats and mice[1][2]:

  • Oxidation via Cytochrome P450 (CYP): This pathway, primarily mediated by the CYP2E1 isozyme, results in the formation of acetaldehyde.[3] Acetaldehyde is subsequently and rapidly metabolized to acetic acid.[1]

  • Conjugation with Glutathione (GSH): Chloroethane can be conjugated with glutathione to form S-ethyl-glutathione.[1][2] This conjugate is further metabolized to mercapturic acids, such as S-ethyl-N-acetyl-L-cysteine, which are then excreted in the urine.[1][3] In mice, S-ethyl-L-cysteine is also a urinary metabolite.[3]

Excretion

The primary route of excretion for Chloroethane is dependent on the administered dose. At lower doses, the majority of the compound is metabolized and excreted as carbon dioxide in expired air, indicating complete metabolism.[1] At higher doses that saturate the metabolic pathways, exhalation of the unchanged parent compound becomes the predominant route of elimination.[1] A smaller fraction of metabolites is excreted in the urine and feces.[1]

Quantitative Pharmacokinetic Data

Table 1: Excretion of ¹⁴C-Chloroethane in Female Rats and Mice

SpeciesRouteDoseExpired Chloroethane (%)Expired CO₂ (%)Urine (%)Feces (%)Tissues and Carcass (%)Total Recovery (%)
Rat Inhalation15,000 ppm (6h)1.7241.7615.866.0234.65100.01
Mouse Inhalation15,000 ppm (6h)6.9631.8038.377.0516.02100.20
Rat Gavage37 mg/kg1.1253.579.663.1532.0399.53
Mouse Gavage37 mg/kg62.8119.178.681.607.6499.90

Data compiled from the Toxicological Profile for Chloroethane, Agency for Toxic Substances and Disease Registry.[1]

Experimental Protocols

Detailed experimental protocols are often specific to the study design. However, based on the reviewed literature, the following sections outline general methodologies for oral and inhalation pharmacokinetic studies of Chloroethane in animal models.

Oral Administration (Gavage)
  • Animal Models: Male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are commonly used.

  • Compound Preparation: Chloroethane is typically dissolved in a suitable vehicle, such as corn oil, for oral administration.

  • Dosing: A single dose is administered via oral gavage. Dose volumes are adjusted based on the animal's body weight.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration via methods such as tail vein or cardiac puncture. Tissues and excreta (urine and feces) are also collected.

  • Analytical Method: The concentration of Chloroethane and its metabolites in biological samples is determined using gas chromatography-mass spectrometry (GC-MS).

Inhalation Exposure
  • Animal Models: As with oral studies, rats and mice are the preferred models.

  • Exposure System: Animals are placed in whole-body inhalation chambers.

  • Exposure Conditions: A controlled concentration of Chloroethane vapor is introduced into the chambers for a specified duration (e.g., 6 hours).

  • Sample Collection: Following exposure, blood, tissues, and excreta are collected at various time points.

  • Analytical Method: GC-MS is the standard method for quantifying Chloroethane and its metabolites in collected samples.

Visualization of Pathways and Workflows

Metabolic Pathways of Chloroethane

Chloroethane Chloroethane Acetaldehyde Acetaldehyde Chloroethane->Acetaldehyde Cytochrome P450 (CYP2E1) S_ethyl_glutathione S_ethyl_glutathione Chloroethane->S_ethyl_glutathione Glutathione (GSH) Conjugation Acetic_Acid Acetic_Acid Acetaldehyde->Acetic_Acid Metabolism Mercapturic_Acids Mercapturic_Acids S_ethyl_glutathione->Mercapturic_Acids Further Metabolism

Caption: Metabolic pathways of Chloroethane.

Experimental Workflow for a Pharmacokinetic Study

cluster_pre Pre-Administration cluster_admin Administration cluster_sample Sample Collection cluster_analysis Analysis Animal_Acclimatization Animal_Acclimatization Dose_Preparation Dose_Preparation Animal_Acclimatization->Dose_Preparation Oral_Gavage Oral_Gavage Dose_Preparation->Oral_Gavage Inhalation_Exposure Inhalation_Exposure Dose_Preparation->Inhalation_Exposure Blood_Sampling Blood_Sampling Oral_Gavage->Blood_Sampling Inhalation_Exposure->Blood_Sampling Tissue_Harvesting Tissue_Harvesting Blood_Sampling->Tissue_Harvesting Excreta_Collection Excreta_Collection Tissue_Harvesting->Excreta_Collection Sample_Processing Sample_Processing Excreta_Collection->Sample_Processing GC_MS_Analysis GC_MS_Analysis Sample_Processing->GC_MS_Analysis Data_Analysis Data_Analysis GC_MS_Analysis->Data_Analysis

Caption: General experimental workflow.

Conclusion

This technical guide summarizes the current understanding of Chloroethane pharmacokinetics in animal models. The compound is readily absorbed and widely distributed, with metabolism occurring through oxidation and glutathione conjugation. While qualitative data is robust, there is a notable gap in the availability of specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC. Further studies are warranted to generate these data, which are essential for more precise risk assessment and interspecies extrapolation. The provided experimental outlines and pathway diagrams serve as a foundational resource for researchers designing and interpreting studies on the pharmacokinetics of Chloroethane and similar volatile organic compounds.

References

Methodological & Application

Application Note: Quantification of Chlorothen in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Chlorothen is an antihistamine of the ethylenediamine class.[1] Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[1] This document provides a detailed protocol for the determination of this compound in human plasma using an RP-HPLC method. The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. The method should be validated according to regulatory guidelines such as those from the FDA or ICH to ensure reliability for bioanalytical applications.[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are detailed below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (40:60, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (Approx. 25°C)
UV Detection 254 nm
Run Time 10 minutes
Preparation of Reagents and Solutions
  • 0.05 M Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a 0.05 M concentration. Adjust the pH to 3.0 using orthophosphoric acid.[1]

  • Mobile Phase: Mix acetonitrile and the prepared 0.05 M phosphate buffer in a 40:60 (v/v) ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication prior to use.[1]

  • Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with diluent to create calibration standards.

Sample Preparation (Protein Precipitation)

This procedure is designed to efficiently remove plasma proteins that can interfere with the analysis and damage the HPLC column.[3][4]

  • Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add the required volume of this compound working standard solution (for calibration curve and QC samples) or diluent (for blank samples).

  • Add 1.0 mL of acetonitrile (as the protein precipitating agent) to the tube.[2]

  • Vortex the tube for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system for analysis.

Method Validation

The developed bioanalytical method must be validated as per regulatory guidelines.[2][3] The validation process ensures the reliability of the method for its intended purpose and typically includes the following parameters:

  • Specificity: Assessed by analyzing blank plasma samples from multiple sources to ensure no interference at the retention time of this compound.

  • Linearity: The ability of the method to produce results that are directly proportional to the analyte concentration.[1] Determined by a calibration curve using at least five different concentrations.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentration levels on the same day (intra-day) and on different days (inter-day).[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[3][6]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure the analyte remains stable during sample handling and storage.[7]

Quantitative Data Summary

The following table summarizes the expected performance characteristics from a validated method.

Validation ParameterResult
Linearity Range 50 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) 50 ng/mL
Intra-Day Precision (%CV) ≤ 8.5%
Inter-Day Precision (%CV) ≤ 10.2%
Intra-Day Accuracy (% Bias) -5.5% to 6.2%
Inter-Day Accuracy (% Bias) -7.8% to 8.1%
Mean Recovery ~92%
Stability (Freeze-Thaw, 3 cycles) Stable (% change < 15%)
Stability (Bench-Top, 24h) Stable (% change < 15%)

Visualizations

Experimental Workflow Diagram

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample Collection Spike Spike with Standard/IS Plasma->Spike AddSolvent Add Acetonitrile (1:2 v/v) Spike->AddSolvent Vortex Vortex (1 min) AddSolvent->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC-UV Collect->Inject Acquire Data Acquisition Inject->Acquire Integrate Integrate Peak Area Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for this compound quantification in plasma.

Bioanalytical Method Validation Parameters

G cluster_performance Performance Characteristics cluster_sample_handling Sample Integrity cluster_sensitivity Sensitivity center Bioanalytical Method Validation Specificity Specificity & Selectivity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Recovery Extraction Recovery center->Recovery Stability Stability (Freeze-Thaw, Bench-Top) center->Stability LOQ Limit of Quantification (LOQ) center->LOQ LOD Limit of Detection (LOD) center->LOD

Caption: Logical relationship of method validation parameters.

References

In Vitro H1 Receptor Binding Assay Protocol Using Chlorothen

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in mediating allergic and inflammatory responses.[1][2] Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and activation of protein kinase C (PKC), respectively.[1][3] Antagonists of the H1 receptor, such as Chlorothen, are widely used in the treatment of allergic conditions. This document provides a detailed protocol for an in vitro H1 receptor binding assay using this compound as a reference compound. This assay is essential for determining the binding affinity of novel compounds for the H1 receptor.

This compound is a first-generation antihistamine that acts as an antagonist at the H1 receptor.[4] Understanding its binding characteristics is fundamental for the development of new and improved antihistaminic drugs. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[5] This protocol will detail a competitive binding assay format, where the unlabeled test compound (e.g., this compound) competes with a radiolabeled ligand for binding to the H1 receptor.

Data Presentation

The binding affinity of a compound is typically expressed as the inhibitory constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities of H1 Receptor Antagonists

CompoundReceptorRadioligandKᵢ (nM)
This compoundHistamine H1[³H]-PyrilamineData not available
Mepyramine (Pyrilamine)Histamine H1[³H]-Mepyramine1.1
CarebastineHistamine H1[³H]-Mepyramine75.86
EmedastineHistamine H1[³H]-Pyrilamine1.3
LevocabastineHistamine H1Not Specified0.4
CetirizineHistamine H1Not Specified30
LoratadineHistamine H1Not Specified50
FexofenadineHistamine H1Not Specified>1000

Experimental Protocols

Principle of the Assay

This protocol describes a competitive radioligand binding assay. The assay measures the ability of an unlabeled compound (this compound) to displace a specific radiolabeled H1 receptor antagonist (e.g., [³H]-Pyrilamine) from its binding site on the H1 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials and Reagents
  • Receptor Source: Membranes from cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).[5][6]

  • Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a commonly used radiolabeled H1 antagonist.[5][7]

  • Test Compound: this compound hydrochloride.[8]

  • Reference Compound: Unlabeled Pyrilamine or another well-characterized H1 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Glass Fiber Filters: (e.g., Whatman GF/C or GF/B) pre-treated with a blocking agent like polyethylenimine (PEI) to reduce non-specific binding.

  • Instrumentation:

    • Microplate reader or a harvester for rapid filtration.

    • Liquid scintillation counter.

    • Centrifuge.

    • pH meter.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Receptor Membranes (e.g., CHO-H1 cells) Incubation Incubate at 25°C for 180 minutes Receptor_Membranes->Incubation Radioligand Radioligand ([³H]-Pyrilamine) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Assay_Buffer Assay Buffer Assay_Buffer->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash with Cold Buffer Filtration->Washing Scintillation_Counting Liquid Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation_Counting->Data_Analysis H1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to

References

Application Notes and Protocols for the Synthesis and Evaluation of Chlorothen Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Chlorothen analogs for structure-activity relationship (SAR) studies. Detailed protocols for chemical synthesis and biological evaluation are included to facilitate the exploration of novel histamine H1 receptor antagonists.

Introduction

This compound, a first-generation antihistamine of the ethylenediamine class, acts as a histamine H1 receptor antagonist. Its chemical structure, N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine, offers several points for chemical modification to explore the structure-activity relationships and to optimize its therapeutic properties. The development of analogs with improved potency, selectivity, and reduced side effects, such as sedation, is a key objective in medicinal chemistry.[1] This document outlines the synthetic strategies for generating this compound analogs and the protocols for their biological characterization.

Structure-Activity Relationship (SAR) of Ethylenediamine Antihistamines

The biological activity of ethylenediamine-based antihistamines is influenced by several structural features. A general understanding of these relationships is crucial for the rational design of novel this compound analogs.[2][3]

  • Diaryl Substitution: The presence of two aryl (or heteroaryl) groups is essential for significant H1 receptor affinity. For this compound, these are the 2-pyridyl and the 5-chlorothiophenyl moieties. The co-planarity of these rings can influence potency.[4]

  • Substituents on Aryl Rings: The nature and position of substituents on the aryl rings significantly impact activity. Electron-withdrawing groups like chlorine or bromine on one of the aryl rings can enhance potency.[3]

  • Ethylenediamine Chain: The two-carbon spacer is a critical component for many H1 antagonists. Branching of this chain generally leads to reduced activity.[5]

  • Terminal Amino Group: A tertiary amine is typically required for maximum activity. This group is believed to be protonated when binding to the receptor.[6]

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes hypothetical SAR data for a series of this compound analogs. The binding affinity for the histamine H1 receptor is presented as the inhibitory constant (Ki). Lower Ki values indicate higher binding affinity. This data is illustrative and serves as a guide for analog design.

Compound IDR¹ (on Pyridine)R² (on Thiophene)R³ (on terminal N)Ki (nM) - Hypothetical
This compound H5-ClCH₃10
Analog 14-CH₃5-ClCH₃15
Analog 2H5-BrCH₃8
Analog 3H5-FCH₃12
Analog 4HHCH₃50
Analog 5H5-ClC₂H₅25
Analog 65-Cl5-ClCH₃5

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

A plausible synthetic route for this compound and its analogs involves a two-step process: 1) Synthesis of the key intermediate, N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine, and 2) Coupling of this intermediate with a substituted thiophene moiety. Two common coupling methods are reductive amination and direct alkylation.

Step 1: Synthesis of N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine

  • Reaction: 2-Chloropyridine is reacted with N,N-dimethylethylenediamine in the presence of a base.

  • Procedure:

    • To a solution of 2-chloropyridine (1 equiv.) in an appropriate solvent such as toluene, add N,N-dimethylethylenediamine (1.2 equiv.) and a base like sodium amide (1.5 equiv.).

    • Heat the reaction mixture under reflux for 18-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine.

Step 2A: Synthesis of this compound via Reductive Amination

  • Reaction: N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine is reacted with 5-chlorothiophene-2-carbaldehyde in the presence of a reducing agent.

  • Procedure:

    • Dissolve 5-chlorothiophene-2-carbaldehyde (1 equiv.) and N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (1.1 equiv.) in a suitable solvent like methanol or dichloroethane.

    • Add a reducing agent such as sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain this compound.

Step 2B: Synthesis of this compound via N-Alkylation

  • Reaction: N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine is alkylated with 2-(chloromethyl)-5-chlorothiophene.

  • Procedure:

    • To a solution of N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (1.1 equiv.) in a solvent like acetonitrile or DMF, add a base such as potassium carbonate (2 equiv.).

    • Add a solution of 2-(chloromethyl)-5-chlorothiophene (1 equiv.) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-18 hours.

    • Monitor the reaction by TLC.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water.

    • Dry the organic layer and concentrate to give the crude product.

    • Purify by column chromatography to yield this compound.

Protocol 2: Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized this compound analogs for the histamine H1 receptor.[7][8][9][10]

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

    • Radioligand: [³H]mepyramine.

    • Non-specific binding control: Mianserin or a high concentration of a known H1 antagonist.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Synthesized this compound analogs and reference compounds.

    • 96-well plates, filter mats, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound analogs) and reference compounds.

    • In a 96-well plate, add the assay buffer, the radioligand ([³H]mepyramine at a final concentration of ~1 nM), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Add the cell membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate for 60-120 minutes at 25 °C with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Reaction) PKC->Cellular_Response Phosphorylates target proteins

Caption: Histamine H1 Receptor Signaling Pathway.[11][12]

Experimental Workflow

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_binding Binding Assay Synthesis_Intermediate Synthesize Intermediate: N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine Synthesis_Analog Synthesize Analogs via Reductive Amination or N-Alkylation Synthesis_Intermediate->Synthesis_Analog Purification Purify and Characterize Analogs (NMR, MS) Synthesis_Analog->Purification Prepare_Assay Prepare Reagents and Cell Membranes Purification->Prepare_Assay Incubation Incubate Membranes with Radioligand and Analogs Prepare_Assay->Incubation Filtration Filter and Wash to Separate Bound Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Data_Analysis Calculate Ki Values Counting->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Chlorothen_Core This compound Scaffold Mod_R1 Modify R¹ (Pyridine substituent) Chlorothen_Core->Mod_R1 Mod_R2 Modify R² (Thiophene substituent) Chlorothen_Core->Mod_R2 Mod_R3 Modify R³ (Terminal N-alkyl groups) Chlorothen_Core->Mod_R3 Binding_Affinity H1 Receptor Binding Affinity (Ki) Mod_R1->Binding_Affinity Mod_R2->Binding_Affinity Mod_R3->Binding_Affinity Selectivity Receptor Selectivity Binding_Affinity->Selectivity Functional_Activity Functional Assays (e.g., Calcium Flux) Binding_Affinity->Functional_Activity SAR_Conclusion Establish SAR Functional_Activity->SAR_Conclusion

References

Using Chlorothen as a Tool Compound in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothen, a first-generation histamine H1 receptor antagonist, serves as a valuable tool compound in neuroscience research due to its ability to readily cross the blood-brain barrier and modulate central nervous system (CNS) activity.[1][2] Its primary mechanism of action is the blockade of H1 receptors, but like other first-generation antihistamines, it also exhibits anticholinergic properties.[3][4] This document provides detailed application notes and experimental protocols for the effective use of this compound in neuroscience research, with a focus on its sedative and neuromodulatory effects.

Physicochemical Properties and Receptor Binding Profile

This compound's utility as a tool compound is defined by its affinity for its primary target and its interactions with other receptors.

PropertyValueSource
Primary Target Histamine H1 Receptor[5]
pKi (Guinea Pig Brain H1 Receptor) 7.6BenchChem
Ki (Calculated from pKi) ~25 nMBenchChem

Comparative H1 Receptor Binding Affinities:

CompoundGenerationH1 Receptor Binding Affinity (Ki) [nM]
This compound First~2.5 (from pKi of 7.6)[6]
Diphenhydramine First1.4 - 84
Chlorpheniramine First2 - 4.81
Loratadine Second16 - 138
Cetirizine Second3 - 6

Note: Lower Ki values indicate higher binding affinity. The values presented are a range from various studies and experimental conditions.

Off-Target Binding Profile (Data from structurally similar first-generation antihistamines):

Due to the limited availability of a comprehensive off-target screening profile for this compound, data from the closely related first-generation antihistamine, diphenhydramine, is provided as a proxy to anticipate potential off-target effects.[7]

Receptor SubtypeDiphenhydramine Ki (nM)Potential Effect in Neuroscience Research
Muscarinic M1-M5 High affinityCognitive impairment, dry mouth
Serotonin 5-HT2A 370Modulation of mood and perception
Dopamine D2 2,100Potential for extrapyramidal side effects at high concentrations
Alpha-1 Adrenergic 430Dizziness, hypotension
Norepinephrine Transporter (NET) 130Altered noradrenergic signaling
Serotonin Transporter (SERT) 1,800Minor effects on serotonin reuptake

Signaling Pathways

This compound acts as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. Blockade of this receptor by this compound inhibits the downstream signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks

Histamine H1 receptor signaling pathway and its blockade by this compound.

Experimental Protocols

In Vitro: Radioligand Binding Assay for H1 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from CHO-K1 cells)

  • [³H]-Pyrilamine (radioligand)

  • This compound hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration manifold and vacuum pump

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the H1 receptor-expressing cell membranes on ice. Dilute the membranes in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.

  • Competition Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Varying concentrations of this compound (or vehicle for total binding)

    • [³H]-Pyrilamine at a concentration close to its Kd

    • Diluted cell membranes

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Pyrilamine (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo: Behavioral Assays in Rodents

These protocols are designed to assess the sedative and motor-impairing effects of this compound.

General Considerations:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before each experiment.

  • Dosing: Administer this compound intraperitoneally (i.p.) at doses ranging from 5-20 mg/kg.[8] A dose-response curve should be generated to determine the optimal dose for the desired effect. Administer the compound 30-60 minutes before testing.

  • Controls: Always include a vehicle-treated control group.

1. Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This test assesses general locomotor activity and anxiety-like behavior in a novel environment. Sedating compounds are expected to decrease locomotor activity.

Apparatus: A square arena (e.g., 40x40 cm for mice) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

Procedure:

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to explore freely for a set period (e.g., 10-30 minutes).

  • Record the animal's behavior using an automated tracking system or by manual scoring.

  • Parameters to Measure:

    • Total distance traveled

    • Time spent in the center versus the periphery

    • Number of entries into the center zone

    • Rearing frequency

  • Expected Outcome with this compound: A dose-dependent decrease in total distance traveled and rearing frequency, indicative of sedation.

2. Rotarod Test for Motor Coordination and Balance

This test evaluates motor coordination and balance, which can be impaired by sedating drugs.

Apparatus: A rotating rod that can be set to a constant speed or to accelerate.

Procedure:

  • Training: Train the animals on the rotarod for a few days prior to the experiment to establish a stable baseline performance.

  • On the test day, place the animal on the rod rotating at a low, constant speed.

  • Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Conduct multiple trials with an appropriate inter-trial interval.

  • Expected Outcome with this compound: A dose-dependent decrease in the latency to fall, indicating impaired motor coordination.

3. Elevated Plus Maze for Anxiety-Like Behavior

This test assesses anxiety-like behavior based on the animal's natural aversion to open, elevated spaces. While primarily a test for anxiety, sedative effects can confound the results by reducing overall activity.

Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

Procedure:

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in and the number of entries into the open and closed arms.

  • Parameters to Measure:

    • Percentage of time spent in the open arms

    • Percentage of open arm entries

    • Total number of arm entries (as a measure of overall activity)

  • Expected Outcome with this compound: A decrease in the total number of arm entries, reflecting its sedative effects. The interpretation of anxiety-related parameters should be made with caution due to the confounding motor effects.

In Vivo: Microdialysis for Measuring Acetylcholine Release

This protocol allows for the in vivo measurement of neurotransmitter levels in specific brain regions. First-generation antihistamines have been shown to increase extracellular acetylcholine levels in the cortex and hippocampus.[8]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of acetylcholine levels.

  • This compound Administration: Administer this compound (e.g., 20 mg/kg, i.p.).[8]

  • Sample Collection: Continue to collect dialysate samples for several hours post-administration.

  • Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-injection acetylcholine levels as a percentage of the baseline levels.

  • Expected Outcome with this compound: A significant increase in extracellular acetylcholine levels in the targeted brain region.[8]

Experimental Workflows and Logical Relationships

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation a Receptor Binding Assay (Determine Ki for H1) b Off-Target Screening (Assess selectivity) a->b c Behavioral Assays (Open Field, Rotarod) b->c Proceed if selective enough d Neurochemical Analysis (In Vivo Microdialysis) c->d end End: Understand CNS Effects d->end start Start: Characterize this compound start->a

A general experimental workflow for characterizing this compound.

logical_relationships A This compound Administration (e.g., 5-20 mg/kg, i.p.) B H1 Receptor Blockade in the CNS A->B Primary Mechanism E Impaired Motor Coordination A->E Results in C Increased Extracellular Acetylcholine B->C Leads to D Decreased Locomotor Activity (Sedation) B->D Contributes to

Logical relationships between this compound administration and its neurobiological effects.

Safety and Handling

This compound hydrochloride should be handled with care. It may cause skin and eye irritation, and inhalation of dust can lead to respiratory irritation.[9] Always consult the Safety Data Sheet (SDS) before use.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a useful tool compound for investigating the role of the central histaminergic system in various neurophysiological processes. Its ability to cross the blood-brain barrier and its known effects on sedation and acetylcholine release make it suitable for a range of in vitro and in vivo studies. However, researchers must be mindful of its potential off-target effects, particularly its anticholinergic activity, and design experiments with appropriate controls to ensure the accurate interpretation of results. The protocols and data presented in this document provide a comprehensive guide for the effective and safe use of this compound in neuroscience research.

References

Determining the Potency of Chlorothen: Cell-Based Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothen is a first-generation antihistamine, exerting its therapeutic effects by acting as an antagonist to the histamine H1 receptor.[1][2] As a competitive inhibitor, it blocks the action of histamine, a key mediator in allergic and inflammatory responses, thereby alleviating symptoms such as itching, sneezing, and vasodilation.[2][3] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates the Gq signaling pathway, leading to an increase in intracellular calcium and subsequent cellular responses.[4][5]

Accurate determination of this compound's potency is crucial for understanding its pharmacological profile and for the development of new therapeutic agents. This document provides detailed protocols for three key cell-based assays designed to quantify the potency of this compound and other H1 receptor antagonists: a Histamine H1 Receptor Binding Assay, a Calcium Flux Assay, and a Histamine Release Assay.

Signaling Pathway of the Histamine H1 Receptor

The binding of histamine to the H1 receptor triggers a conformational change, activating the associated Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[4][6] this compound, as an antagonist, competitively binds to the H1 receptor, preventing histamine from initiating this cascade.

Histamine H1 receptor signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for first-generation antihistamines, which can be used as a benchmark for assessing the potency of this compound.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundCell LineRadioligandKi (nM)
ChlorpheniramineRat Cerebral Cortex[³H]mepyramine1-3
DiphenhydramineGuinea Pig Cerebellum[³H]pyrilamine15
This compound (Expected) HEK293 (hH1R) [³H]mepyramine 1-20

Ki (inhibitory constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Inhibition of Histamine-Induced Calcium Flux

CompoundCell LineEC₅₀ of Histamine (nM)IC₅₀ (nM)
PyrilamineHEK293~70100-1000
DiphenhydramineCHO (hH1R)~50~50
This compound (Expected) HEK293 (hH1R) ~70 10-100

IC₅₀ (half maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%.

Table 3: Inhibition of Histamine Release

CompoundCell LineStimulusIC₅₀ (µM)
KetotifenRBL-2H3A2318736.4
ChlorpheniramineRBL-2H3Antigen~10
This compound (Expected) RBL-2H3 Antigen 10-50

IC₅₀ in this context represents the concentration of the compound that inhibits histamine release by 50%.

Experimental Protocols

Histamine H1 Receptor Binding Assay

This assay determines the affinity of this compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing H1R) start->prepare_membranes incubate Incubate Membranes with [³H]mepyramine & this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate scintillation Quantify Bound Radioactivity (Scintillation Counting) separate->scintillation analyze Analyze Data (Calculate Ki) scintillation->analyze end End analyze->end

Workflow for the H1 Receptor Binding Assay.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor (hH1R)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • [³H]mepyramine (radioligand)

  • This compound (test compound)

  • Non-specific binding control (e.g., 10 µM Mianserin)

  • Glass fiber filters

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-hH1R cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, [³H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of this compound.

    • Include wells for total binding (no competitor) and non-specific binding (with excess Mianserin).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by histamine.[4]

Calcium_Flux_Workflow start Start seed_cells Seed HEK293-hH1R Cells in 96-well Plate start->seed_cells load_dye Load Cells with Calcium-Sensitive Dye seed_cells->load_dye add_this compound Add Varying Concentrations of this compound load_dye->add_this compound add_histamine Stimulate with Histamine (EC₈₀ concentration) add_this compound->add_histamine measure_fluorescence Measure Fluorescence (Calcium Flux) add_histamine->measure_fluorescence analyze Analyze Data (Calculate IC₅₀) measure_fluorescence->analyze end End analyze->end

Workflow for the Calcium Flux Assay.

Materials:

  • HEK293 cells stably expressing hH1R

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Histamine

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed HEK293-hH1R cells into a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a pre-determined concentration of histamine (typically the EC₈₀, the concentration that gives 80% of the maximal response) into each well.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of cells treated with histamine alone (0% inhibition) and untreated cells (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Histamine Release Assay

This assay assesses the ability of this compound to inhibit the degranulation of mast cells and the subsequent release of histamine.[7] The rat basophilic leukemia cell line RBL-2H3 is a commonly used model for mast cells.[8]

Histamine_Release_Workflow start Start sensitize_cells Sensitize RBL-2H3 Cells with IgE start->sensitize_cells add_this compound Incubate with Varying Concentrations of this compound sensitize_cells->add_this compound stimulate_degranulation Stimulate with Antigen (e.g., DNP-BSA) add_this compound->stimulate_degranulation collect_supernatant Collect Supernatant stimulate_degranulation->collect_supernatant measure_histamine Measure Histamine Content (ELISA) collect_supernatant->measure_histamine analyze Analyze Data (Calculate IC₅₀) measure_histamine->analyze end End analyze->end

Workflow for the Histamine Release Assay.

Materials:

  • RBL-2H3 cells

  • Cell culture medium

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • Tyrode's buffer

  • This compound

  • Histamine ELISA kit

  • 96-well plates

Procedure:

  • Cell Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate and culture overnight.

    • Sensitize the cells by incubating them with anti-DNP IgE for 2-24 hours.

  • Compound Incubation:

    • Wash the sensitized cells with Tyrode's buffer.

    • Incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Stimulation of Degranulation:

    • Add DNP-BSA to the wells to induce degranulation.

    • Include control wells for spontaneous release (no antigen) and total release (cells lysed with Triton X-100).

    • Incubate for 30-60 minutes at 37°C.

  • Histamine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the histamine concentration in the supernatant using a commercial histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the formula: % Histamine Release = [(Sample - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

    • Calculate the percentage of inhibition of histamine release for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Conclusion

The cell-based assays outlined in this document provide robust and reliable methods for determining the potency of this compound as a histamine H1 receptor antagonist. The receptor binding assay directly measures the affinity of the compound for its target, while the calcium flux and histamine release assays provide functional readouts of its inhibitory activity in a cellular context. By employing these protocols, researchers can obtain critical quantitative data to characterize the pharmacological profile of this compound and to guide the development of novel antihistamines with improved therapeutic properties.

References

Application Note: Development of a Stability-Indicating Analytical Method for Chlorothen (1,1,1-Trichloroethane) Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothen, chemically known as 1,1,1-trichloroethane, is a chlorinated hydrocarbon that has seen use as a solvent and chemical intermediate. The control of impurities in any chemical substance, particularly those with potential applications in regulated industries, is a critical aspect of quality control. Impurities can arise from the manufacturing process, degradation of the substance over time, or interaction with storage containers. This application note details a comprehensive analytical method for the identification and quantification of potential impurities in this compound, ensuring its quality, stability, and safety.

The developed method is a stability-indicating gas chromatography-mass spectrometry (GC-MS) technique capable of separating and quantifying process-related impurities and degradation products. This document provides the necessary protocols for impurity profiling and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.

Potential Impurities

A thorough understanding of the synthesis and degradation pathways of this compound is essential for identifying potential impurities.

2.1. Process-Related Impurities:

The industrial production of 1,1,1-trichloroethane typically involves the hydrochlorination of vinyl chloride to yield 1,1-dichloroethane, which is then subjected to chlorination. A significant side-product of this process is the isomeric 1,1,2-trichloroethane .[1] Other potential process-related impurities could include unreacted starting materials or by-products from other synthesis routes.

2.2. Degradation Products:

This compound can degrade under various environmental conditions. The primary degradation pathways are:

  • Dehydrochlorination: Elimination of hydrogen chloride (HCl) to form 1,1-dichloroethene .[2]

  • Hydrolysis: Slow reaction with water to produce acetic acid .[2]

Forced degradation studies are crucial to identify other potential degradation products that may form under stress conditions.

Analytical Method: Stability-Indicating GC-MS

A gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the separation and quantification of this compound and its potential impurities. GC is an ideal technique for analyzing volatile compounds like chlorinated hydrocarbons.[3][4][5] The mass spectrometer provides definitive identification of the separated components.

3.1. Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-1ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet: Split/splitless, operated in split mode with a split ratio of 50:1

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Injection Volume: 1 µL

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 35-350) and Selected Ion Monitoring (SIM) for quantification of specific impurities.

3.2. Sample and Standard Preparation:

  • Solvent: High-purity Hexane or Pentane.

  • This compound Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of the solvent.

  • Standard Stock Solutions: Prepare individual stock solutions of this compound, 1,1,2-trichloroethane, and 1,1-dichloroethene in the chosen solvent at a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing this compound and the potential impurities at appropriate concentrations for calibration.

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[6] The studies were designed to achieve a target degradation of 5-20%.[6]

4.1. Experimental Protocols for Forced Degradation:

  • Acid Hydrolysis:

    • To 1 mL of the this compound sample solution (10 mg/mL in a suitable co-solvent if necessary), add 1 mL of 0.1 M Hydrochloric Acid.

    • Heat the mixture at 60 °C for 24 hours.

    • Cool the solution, neutralize with 0.1 M Sodium Hydroxide, and extract with the chosen organic solvent.

    • Analyze the organic layer by GC-MS.

  • Base Hydrolysis:

    • To 1 mL of the this compound sample solution, add 1 mL of 0.1 M Sodium Hydroxide.

    • Heat the mixture at 60 °C for 24 hours.

    • Cool the solution, neutralize with 0.1 M Hydrochloric Acid, and extract with the organic solvent.

    • Analyze the organic layer by GC-MS.

  • Oxidative Degradation:

    • To 1 mL of the this compound sample solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours.

    • Extract the solution with the organic solvent.

    • Analyze the organic layer by GC-MS.

  • Thermal Degradation:

    • Place the this compound sample in a controlled-temperature oven at 105 °C for 48 hours.

    • After cooling, dissolve a known amount of the sample in the solvent and analyze by GC-MS.

  • Photolytic Degradation:

    • Expose the this compound sample to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to evaluate potential degradation, as per ICH Q1B guidelines.

    • Dissolve a known amount of the exposed sample in the solvent and analyze by GC-MS.

Data Presentation

Table 1: Summary of Potential Impurities in this compound

Impurity NameTypeOrigin
1,1,2-TrichloroethaneProcess-RelatedIsomeric by-product of synthesis.[1]
1,1-DichloroetheneDegradation ProductDehydrochlorination of this compound.[2]
Acetic AcidDegradation ProductHydrolysis of this compound.[2]

Table 2: Quantitative Analysis of a Representative this compound Batch

AnalyteRetention Time (min)Concentration (% w/w)Limit of Detection (LOD) (% w/w)Limit of Quantification (LOQ) (% w/w)
This compound8.599.80.0010.003
1,1,2-Trichloroethane9.20.150.0020.006
1,1-Dichloroethene6.8Not Detected0.0010.003

Table 3: Summary of Forced Degradation Studies

Stress Condition% Degradation of this compoundMajor Degradation Products Identified
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)~8%Acetic Acid, 1,1-Dichloroethene
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)~15%1,1-Dichloroethene, Acetic Acid
Oxidation (3% H₂O₂, RT, 24h)~5%Minor unidentified peaks
Thermal (105°C, 48h)~3%1,1-Dichloroethene
Photolytic (ICH Q1B)~2%Minor unidentified peaks

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Bulk Sample Dissolution Dissolution in Solvent Sample->Dissolution Standard Impurity Standards WorkingStd Working Standard Preparation Standard->WorkingStd Injection GC Injection Dissolution->Injection WorkingStd->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Identification Impurity Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General workflow for the GC-MS analysis of this compound impurities.

Forced_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound (1,1,1-Trichloroethane) Dehydrochlorination Dehydrochlorination (-HCl) This compound->Dehydrochlorination Base/Heat Hydrolysis Hydrolysis (+H₂O) This compound->Hydrolysis Acid/Base Dichloroethene 1,1-Dichloroethene Dehydrochlorination->Dichloroethene AceticAcid Acetic Acid Hydrolysis->AceticAcid

Figure 2: Primary degradation pathways of this compound.

Conclusion

The developed stability-indicating GC-MS method is specific, sensitive, and accurate for the determination of this compound and its process-related and degradation impurities. The method was successfully applied to the analysis of a bulk this compound sample and was able to separate the main component from its key impurities. The forced degradation studies confirmed the stability-indicating nature of the method, as it could effectively separate the degradation products from the parent compound. This application note provides a robust framework for the quality control and stability assessment of this compound. Further validation of the method should be performed according to ICH Q2(R1) guidelines before its implementation in a regulated environment.

References

Application Notes and Protocols for the Synthesis and Purification of Chlorothen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Chlorothen hydrochloride, a first-generation antihistamine. The synthesis involves a multi-step process commencing with the preparation of key intermediates, followed by an alkylation reaction to form the this compound free base, which is subsequently converted to its hydrochloride salt. Purification techniques, including column chromatography and recrystallization, are described to ensure high purity of the final product. Furthermore, analytical methods for assessing the purity of this compound hydrochloride are detailed, along with an overview of its mechanism of action as a histamine H1 receptor antagonist.

Physicochemical Properties of this compound Hydrochloride

PropertyValue
Chemical Formula C₁₄H₁₉Cl₂N₃S
Molecular Weight 332.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 106-108 °C
Solubility Freely soluble in water and methanol

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that can be broadly divided into the synthesis of key intermediates, the final alkylation reaction, and the formation of the hydrochloride salt.

Experimental Workflow for this compound Hydrochloride Synthesis

Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 2-Aminopyridine 2-Aminopyridine Intermediate_1 N,N-Dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine 2-Aminopyridine->Intermediate_1 Alkylation 2-(Dimethylamino)ethyl_chloride 2-(Dimethylamino)ethyl_chloride 2-(Dimethylamino)ethyl_chloride->Intermediate_1 Chlorothen_Free_Base Chlorothen_Free_Base Intermediate_1->Chlorothen_Free_Base Alkylation 2-Chlorothiophene 2-Chlorothiophene Intermediate_2 5-Chloro-2-(chloromethyl)thiophene 2-Chlorothiophene->Intermediate_2 Chloromethylation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate_2 Intermediate_2->Chlorothen_Free_Base Chlorothen_HCl This compound Hydrochloride Chlorothen_Free_Base->Chlorothen_HCl Salt Formation with HCl

Caption: Overall workflow for the synthesis of this compound hydrochloride.

Protocol 1: Synthesis of N,N-Dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (Intermediate 1)

This procedure outlines the synthesis of a key intermediate, N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine, from 2-aminopyridine and 2-(dimethylamino)ethyl chloride.

Materials:

  • 2-Aminopyridine

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Sodium amide (NaNH₂)

  • Toluene, anhydrous

  • Liquid ammonia

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place sodium amide in anhydrous toluene.

  • Add a solution of 2-aminopyridine in toluene dropwise to the sodium amide suspension with stirring.

  • After the addition is complete, heat the mixture to reflux for several hours to ensure the formation of the sodium salt of 2-aminopyridine.

  • Cool the reaction mixture and add a solution of 2-(dimethylamino)ethyl chloride (prepared by neutralizing the hydrochloride salt) in toluene dropwise.

  • After the addition, heat the mixture to reflux for several hours to complete the alkylation.

  • Cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine as a colorless to pale yellow oil.

ReactantMolar RatioTypical YieldPurity
2-Aminopyridine1.070-80%>95% (GC)
2-(Dimethylamino)ethyl chloride1.1
Sodium amide1.2
Protocol 2: Synthesis of 5-Chloro-2-(chloromethyl)thiophene (Intermediate 2)

This protocol describes the chloromethylation of 2-chlorothiophene to yield the second key intermediate.

Materials:

  • 2-Chlorothiophene

  • Paraformaldehyde

  • Hydrochloric acid, concentrated

  • Zinc chloride, anhydrous

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet tube.

  • Add 2-chlorothiophene, paraformaldehyde, and anhydrous zinc chloride to the flask.

  • Cool the mixture in an ice bath and bubble hydrogen chloride gas through the stirred mixture.

  • After saturation with HCl, continue stirring at a low temperature for several hours, then allow the mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the ether extract with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 5-chloro-2-(chloromethyl)thiophene.

ReactantMolar RatioTypical YieldPurity
2-Chlorothiophene1.060-70%>95% (GC)
Paraformaldehyde1.2
Zinc chloride0.1
Protocol 3: Synthesis of this compound Free Base

This protocol details the alkylation of Intermediate 1 with Intermediate 2 to form the this compound free base.

Materials:

  • N,N-Dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (Intermediate 1)

  • 5-Chloro-2-(chloromethyl)thiophene (Intermediate 2)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

  • Add a solution of Intermediate 1 in anhydrous DMF dropwise to the suspension at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of Intermediate 2 in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound free base.

ReactantMolar RatioTypical Yield
Intermediate 11.080-90% (crude)
Intermediate 21.0
Sodium Hydride1.1
Protocol 4: Purification of this compound Free Base by Column Chromatography

This protocol describes the purification of the crude this compound free base using silica gel column chromatography.

Materials:

  • Crude this compound free base

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry. To prevent degradation of the amine product on the acidic silica gel, the silica can be deactivated by pre-eluting the column with a solvent mixture containing 1-2% triethylamine.

  • Dissolve the crude this compound free base in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will depend on the polarity of the impurities and should be determined by TLC.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound free base as an oil.

ParameterCondition
Stationary Phase Silica gel (deactivated with triethylamine)
Mobile Phase Hexane/Ethyl Acetate gradient
Monitoring TLC with UV visualization
Protocol 5: Conversion to this compound Hydrochloride

This protocol details the conversion of the purified free base to its hydrochloride salt.

Materials:

  • Purified this compound free base

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas or as a solution in anhydrous ether)

Procedure:

  • Dissolve the purified this compound free base in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in anhydrous ether dropwise with stirring.

  • A white precipitate of this compound hydrochloride will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain pure this compound hydrochloride.

ReactantMolar RatioTypical YieldPurity
This compound Free Base1.0>95%>99% (HPLC)
Hydrogen Chloride~1.1

Purification by Recrystallization

For further purification, this compound hydrochloride can be recrystallized.

Protocol 6: Recrystallization of this compound Hydrochloride

Materials:

  • Crude this compound hydrochloride

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • To induce further crystallization, the flask can be placed in an ice bath.

  • If crystals are slow to form, scratching the inside of the flask with a glass rod can initiate crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol or a mixture of ethanol and diethyl ether.

  • Dry the crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the purity of this compound hydrochloride.[1]

ParameterCondition
HPLC System Standard HPLC with UV detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Injection Volume 20 µL
Column Temperature 30 °C

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor. Histamine, upon binding to the H1 receptor, activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the physiological effects of histamine, such as allergic and inflammatory responses. By binding to the H1 receptor, this compound prevents the binding of histamine and stabilizes the receptor in its inactive conformation, thereby blocking this signaling cascade.

Histamine H1 Receptor Signaling Pathway

H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Response Allergic & Inflammatory Response Ca2->Response PKC->Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

References

Application Notes and Protocols for Assessing Chlorothen Efficacy in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothen is a first-generation antihistamine, a class of drugs that competitively antagonize the histamine H1 receptor.[1] This action mitigates the effects of histamine, a key mediator in allergic and inflammatory responses. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using established animal models. The provided methodologies are based on standard practices for evaluating H1 antihistamines. Due to the limited availability of public in vivo efficacy data specifically for this compound, the quantitative data presented is based on studies of the closely related first-generation antihistamine, chlorpheniramine, to provide a relevant frame of reference.

Mechanism of Action: H1 Receptor Antagonism

This compound, as a histamine H1 receptor antagonist, does not prevent the release of histamine from mast cells but rather blocks its ability to bind to H1 receptors on target cells. This prevents the downstream signaling cascade that leads to the symptoms of an allergic reaction. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the classic symptoms of allergy. This compound, by blocking the initial binding of histamine, prevents this cascade from occurring.

H1 Receptor Signaling Pathway

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: H1 Receptor Signaling Pathway and the antagonistic action of this compound.

In Vivo Efficacy Models

Several well-established in vivo models can be utilized to assess the antihistaminic properties of this compound. These models evaluate the ability of the compound to counteract histamine-induced physiological responses.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a classic and reliable method for evaluating the protective effect of antihistamines against histamine-induced airway obstruction.

Experimental Workflow

Bronchoconstriction_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Guinea Pig Chamber Whole-body Plethysmograph Animal->Chamber Dosing Administer this compound or Vehicle (i.p. or p.o.) Acclimatization Acclimatize in Chamber Dosing->Acclimatization Challenge Expose to Histamine Aerosol Acclimatization->Challenge Measurement Measure Onset of Pre-convulsive Dyspnea (PCD) Challenge->Measurement Comparison Compare PCD Latency between This compound and Vehicle Groups Measurement->Comparison Efficacy Determine Percent Protection Comparison->Efficacy

Caption: Workflow for Histamine-Induced Bronchoconstriction Assay.

Protocol

  • Animals: Male Hartley guinea pigs (300-400 g) are used. Animals are fasted overnight with free access to water.

  • Groups: Animals are divided into a vehicle control group and multiple this compound treatment groups (n=6-8 per group).

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the histamine challenge.

  • Histamine Challenge: Each guinea pig is placed in a whole-body plethysmograph and exposed to an aerosol of histamine dihydrochloride (typically 0.1-0.2% in saline) generated by a nebulizer.

  • Endpoint Measurement: The primary endpoint is the time from the start of the aerosol exposure to the onset of pre-convulsive dyspnea (PCD), characterized by labored breathing and signs of respiratory distress.

  • Data Analysis: The percentage of protection offered by this compound is calculated using the following formula: % Protection = [(T2 - T1) / T1] x 100 Where T1 is the mean PCD time for the vehicle group and T2 is the PCD time for each treated animal. The ED50 (the dose required to protect 50% of the animals from PCD for a specified time) can be determined by probit analysis.

Quantitative Data (Based on Chlorpheniramine)

CompoundAnimal ModelRoute of Admin.ED50Reference
ChlorpheniramineGuinea Pigi.v.5.8 µg/kg[2]
DiphenhydramineGuinea Pigi.v.135 µg/kg[2]
Passive Cutaneous Anaphylaxis (PCA) in Rodents

The PCA model is used to evaluate the effect of antihistamines on IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability.

Experimental Workflow

PCA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase (24h later) cluster_analysis Analysis Phase Sensitization Intradermal Injection of Anti-DNP IgE in Mouse Ear Dosing Administer this compound or Vehicle (i.p. or p.o.) Challenge Intravenous Injection of DNP-HSA and Evans Blue Dye Dosing->Challenge Euthanasia Euthanize and Excise Ear Tissue Challenge->Euthanasia Extraction Extract Evans Blue Dye Euthanasia->Extraction Quantification Measure Dye Absorbance (Spectrophotometry) Extraction->Quantification Inhibition Calculate Percent Inhibition of Dye Extravasation Quantification->Inhibition

Caption: Workflow for Passive Cutaneous Anaphylaxis (PCA) Assay.

Protocol

  • Animals: Male BALB/c mice or Wistar rats are commonly used.

  • Sensitization: Animals are passively sensitized by an intradermal (i.d.) injection of anti-dinitrophenyl (DNP) IgE antibody into the ear pinna or a shaved area of the back.

  • Drug Administration: 24 hours after sensitization, animals are treated with this compound or vehicle (i.p. or p.o.).

  • Challenge: 30-60 minutes after drug administration, a solution containing DNP-human serum albumin (HSA) and Evans blue dye is injected intravenously (i.v.).

  • Endpoint Measurement: After a defined period (e.g., 30 minutes), the animals are euthanized, and the area of skin with the blue dye is excised. The dye is then extracted from the tissue (e.g., using formamide) and quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Data Analysis: The amount of dye extravasation is proportional to the increase in vascular permeability. The percentage of inhibition by this compound is calculated by comparing the absorbance values of the treated groups with the vehicle control group.

Quantitative Data (Based on First-Generation Antihistamines)

CompoundAnimal ModelRoute of Admin.Dose% Inhibition of PCA
PromethazineMousep.o.10 mg/kgData not available, but effective
CyproheptadineMousei.p.1 mg/kgSignificant inhibition
Histamine-Induced Paw Edema in Rats

This model assesses the anti-inflammatory properties of antihistamines by measuring their ability to reduce localized edema induced by histamine.

Protocol

  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups: Animals are divided into a vehicle control group and this compound treatment groups.

  • Drug Administration: this compound or vehicle is administered (e.g., i.p. or p.o.) 30-60 minutes prior to the histamine injection.

  • Induction of Edema: A sub-plantar injection of histamine (e.g., 100 µl of 0.1% solution) is administered into the right hind paw of each rat.

  • Endpoint Measurement: The paw volume is measured using a plethysmometer at various time points after the histamine injection (e.g., 0, 30, 60, 120, and 180 minutes).

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Quantitative Data (Based on Chlorpheniramine)

CompoundAnimal ModelRoute of Admin.Dose% Inhibition of Paw EdemaReference
ChlorpheniramineRati.p.10 mg/kgSignificant reduction[3][4]
ChlorpheniramineRati.p.2.5 mg/kgNo significant reduction[3][4]

Summary and Conclusion

The in vivo models described provide robust and reproducible methods for evaluating the efficacy of this compound as a histamine H1 receptor antagonist. The histamine-induced bronchoconstriction model in guinea pigs is ideal for assessing its protective effects on the airways. The passive cutaneous anaphylaxis model in rodents provides insights into its ability to inhibit IgE-mediated mast cell degranulation and vascular permeability. Finally, the histamine-induced paw edema model in rats is useful for quantifying its anti-inflammatory properties. By employing these detailed protocols, researchers can effectively characterize the in vivo pharmacological profile of this compound and similar antihistaminic compounds.

References

Application Note: Quantification of Chlorothen in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Chlorothen in biological matrices, specifically plasma and urine. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, toxicological screening, and other clinical research applications where accurate measurement of this compound is required. The described workflow, from sample extraction to data analysis, provides a comprehensive guide for researchers in the field.

Introduction

This compound is a novel chlorinated therapeutic agent whose pharmacokinetic and metabolic profile is of significant interest in drug development. Accurate quantification in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[2][3][4][5] This document provides a detailed protocol for the determination of this compound in plasma and urine using LC-MS/MS, addressing common challenges such as matrix effects and the need for efficient sample cleanup.[6]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interferences and concentrate the analyte of interest.[2] Two common and effective methods for plasma and urine are protein precipitation (PPT) and supported liquid extraction (SLE).

1. Protein Precipitation (for Plasma Samples)

This method is rapid and suitable for high-throughput analysis.

  • Reagents: Acetonitrile (ACN) containing an appropriate internal standard (IS).

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of cold ACN with the internal standard.

    • Vortex the mixture for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Supported Liquid Extraction (for Urine Samples)

SLE offers a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects, a common issue in urine samples.[7][8]

  • Reagents: Methyl tert-butyl ether (MTBE), deionized water, internal standard. For enzymatic hydrolysis of conjugated metabolites, β-glucuronidase is used.[7]

  • Procedure:

    • (Optional Hydrolysis Step) To 200 µL of urine, add a buffer and β-glucuronidase solution and incubate to de-conjugate any glucuronidated metabolites.[7]

    • Dilute the urine sample with deionized water.

    • Load the diluted sample onto an SLE plate or cartridge and allow it to absorb for 5 minutes.[7]

    • Add MTBE to the SLE plate or cartridge to elute the analyte of interest.

    • Collect the eluate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC)
  • Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A representative gradient is shown in the table below.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS/MS)
  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for nitrogen-containing compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Specific precursor-to-product ion transitions, collision energies (CE), and other source parameters must be optimized for this compound and its internal standard.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method.

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955

Table 2: MS/MS Parameters for this compound and Internal Standard (IS) (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized Value
[M+H]+Fragment 2Optimized Value
Internal Standard[M+H]+Fragment 1Optimized Value
[M+H]+Fragment 2Optimized Value

Table 3: Method Validation Parameters (Representative)

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 100.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LLOQ)Within ±10%
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)< 10%
RecoveryConsistent and reproducible85-95%
Matrix EffectWithin acceptable limits< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma or Urine) add_is Add Internal Standard start->add_is extraction Extraction (PPT or SLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting Results quantification->reporting sample_prep_relationship cluster_plasma Plasma cluster_urine Urine title Choosing a Sample Preparation Method biological_matrix Biological Matrix (e.g., Plasma, Urine) ppt Protein Precipitation (PPT) + Fast, simple - Less clean extract biological_matrix->ppt spe Solid Phase Extraction (SPE) + Cleaner extract - More complex biological_matrix->spe dilute_inject Dilute and Inject + Very fast - High matrix effect biological_matrix->dilute_inject sle Supported Liquid Extraction (SLE) + Good cleanup - Moderate complexity biological_matrix->sle

References

Troubleshooting & Optimization

Troubleshooting Chlorothen solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Chlorothen in cell culture media.

Troubleshooting Guide

Issue: this compound powder is not dissolving in my cell culture medium.

Question: I am trying to directly dissolve this compound powder in my cell culture medium, but it's not going into solution or is forming a precipitate. What should I do?

Answer:

Directly dissolving this compound powder in complex solutions like cell culture media is generally not recommended. The high concentration of salts, proteins, and other components in the media can interfere with the dissolution of the compound. The recommended approach is to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in your cell culture medium.

Troubleshooting Steps:

  • Identify the form of this compound: Determine whether you are using this compound citrate or this compound hydrochloride. Their solubilities differ, which will guide your choice of solvent.

  • Prepare a Concentrated Stock Solution:

    • For this compound hydrochloride: This salt is freely soluble in water.[1] Prepare a stock solution in sterile, purified water (e.g., Milli-Q® or deionized water).

    • For this compound citrate: This salt has a defined solubility in water and alcohol. One gram dissolves in 35 mL of water.[1] You can prepare a stock solution in sterile, purified water. A 1% aqueous solution of this compound citrate will have a pH of 3.9 to 4.1.[1]

  • Aid Dissolution: If the compound does not dissolve readily in the chosen solvent, you can try the following methods:

    • Vortexing: Mix the solution vigorously.

    • Gentle Warming: Warm the solution to 37°C in a water bath.

    • Sonication: Use a sonicator bath to break down any powder aggregates.

  • Sterile Filtration: After the powder is completely dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Dilution into Culture Medium: Add the sterile stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while gently swirling to ensure rapid and uniform mixing, which can prevent precipitation.

Issue: A precipitate forms when I add my this compound stock solution to the cell culture medium.

Question: I have successfully prepared a clear stock solution of this compound, but when I add it to my cell culture medium, a precipitate appears. How can I resolve this?

Answer:

Precipitation upon dilution of a stock solution into cell culture medium is a common issue that can be caused by several factors, including the solvent used for the stock solution, the concentration of the stock solution, and the pH of the medium.

Troubleshooting Steps:

  • Check Solvent Concentration: If you prepared your stock solution in a solvent other than water (e.g., ethanol for the citrate salt), ensure that the final concentration of the solvent in your cell culture medium is low (typically ≤0.5%) to avoid both cytotoxicity and precipitation.

  • Reduce Stock Solution Concentration: A highly concentrated stock solution can lead to a rapid change in local concentration when added to the medium, causing the compound to precipitate. Try preparing a less concentrated stock solution and adding a proportionally larger volume to your medium.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the stock solution. Adding a cold stock solution to warm medium can sometimes cause precipitation.

  • Slow, Drop-wise Addition: Add the stock solution to the medium slowly and drop-wise while gently swirling the medium. This helps to ensure that the compound is dispersed and dissolved quickly, preventing localized high concentrations that can lead to precipitation.

  • pH Considerations: The pH of a 1% aqueous solution of this compound citrate is acidic (pH 3.9-4.1).[1] If you are adding a large volume of a concentrated stock solution, it might lower the pH of your culture medium, which could affect both the solubility of the compound and the health of your cells. Check the pH of your final culture medium after adding the this compound solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a this compound stock solution?

A1: For this compound hydrochloride, sterile, purified water is the recommended solvent as it is freely soluble.[1] For this compound citrate, sterile, purified water is also a good choice, with a solubility of 1 gram in 35 mL.[1] Ethanol can also be used for the citrate salt (1 gram in approximately 65 mL), but you must ensure the final ethanol concentration in your cell culture is not toxic to your cells (typically <0.5%).[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: It is generally recommended to prepare fresh stock solutions for each experiment. If you need to store the solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The stability of this compound in aqueous solution over time in these conditions should be validated for your specific experimental needs.

Q3: Is this compound soluble in DMSO?

Q4: My this compound is in its base form, not a salt. How should I dissolve it?

A4: The base form of this compound is a liquid and is described as a strong base.[1] It is practically insoluble in water.[1] For cell culture applications, it is highly recommended to use one of the salt forms (hydrochloride or citrate) due to their higher aqueous solubility. If you only have the base form, you might need to dissolve it in an organic solvent like ethanol or DMSO and be very careful about the final solvent concentration in your culture medium.

Data Presentation

Form of this compound Molecular Formula Molecular Weight ( g/mol ) Solubility pH of 1% Aqueous Solution
This compound (base)C14H18ClN3S295.83Practically insoluble in water.[1]Not Applicable
This compound hydrochlorideC14H18ClN3S · HCl332.29Freely soluble in water.[1]Not specified
This compound citrateC14H18ClN3S · C6H8O7487.951 g in 35 mL of water; 1 g in ~65 mL of alcohol. Practically insoluble in ether, chloroform, and benzene.[1]3.9 - 4.1[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound Citrate

Materials:

  • This compound citrate powder (MW: 487.95 g/mol )

  • Sterile, purified water (e.g., Milli-Q® or deionized water)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Water bath at 37°C (optional)

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 0.010 L * 487.95 g/mol = 0.0488 g or 48.8 mg

  • Weigh the powder: Accurately weigh out 48.8 mg of this compound citrate powder and transfer it to a sterile 15 mL conical tube.

  • Add solvent: Add a portion of the sterile water (e.g., 8 mL) to the conical tube.

  • Dissolve the compound:

    • Cap the tube and vortex vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes and vortex again.

    • Alternatively, use a sonicator bath for 5-10 minutes.

  • Bring to final volume: Once the powder is completely dissolved and the solution is clear, add sterile water to bring the final volume to 10 mL.

  • Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot and store: Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.

Mandatory Visualization

G Troubleshooting this compound Solubility Issues start Start: this compound powder insoluble in media prep_stock Prepare a concentrated stock solution in an appropriate solvent. start->prep_stock identify_form Identify this compound form: Citrate or Hydrochloride? prep_stock->identify_form hcl_solvent Use sterile water as the solvent for Hydrochloride salt. identify_form->hcl_solvent Hydrochloride citrate_solvent Use sterile water or ethanol for Citrate salt. identify_form->citrate_solvent Citrate dissolution_aid Aid dissolution: Vortex, gentle warming (37°C), or sonication. hcl_solvent->dissolution_aid citrate_solvent->dissolution_aid sterile_filter Sterile filter the stock solution (0.22 µm filter). dissolution_aid->sterile_filter dilute Dilute stock solution into pre-warmed cell culture medium. sterile_filter->dilute precipitate Precipitate forms upon dilution? dilute->precipitate troubleshoot_precipitate Troubleshoot precipitation: - Check final solvent concentration - Use a more dilute stock solution - Add stock solution drop-wise precipitate->troubleshoot_precipitate Yes success Success: this compound is dissolved in cell culture medium. precipitate->success No troubleshoot_precipitate->dilute

Caption: Troubleshooting workflow for dissolving this compound in cell culture media.

G General Mechanism of H1 Receptor Antagonists (e.g., this compound) histamine Histamine h1_receptor H1 Receptor histamine->h1_receptor Binds to g_protein Gq/11 (G-protein) h1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release Stimulates pkc_activation PKC Activation dag->pkc_activation Activates cellular_response Allergic Response: - Inflammation - Smooth muscle contraction - Increased vascular permeability ca_release->cellular_response pkc_activation->cellular_response This compound This compound (H1 Antagonist) This compound->h1_receptor Blocks

Caption: Simplified signaling pathway for H1 receptor antagonists like this compound.

References

Optimizing Chlorothen dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, troubleshooting advice, and standardized protocols for researchers utilizing Chlorothen in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-generation antihistamine and anticholinergic agent.[1] Its primary mechanism of action is as an antagonist of the Histamine H1 receptor. By binding to H1 receptors, it prevents histamine from initiating the downstream signaling cascade typically associated with allergic responses.[2][3] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gq alpha subunit, activating phospholipase C (PLC) and leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][4] This pathway ultimately increases intracellular calcium and activates Protein Kinase C (PKC).[5]

Q2: What are the expected physiological effects of this compound in animal models?

A2: As an H1 antagonist, this compound is expected to counteract histamine-induced effects such as smooth muscle contraction (e.g., bronchoconstriction), increased vascular permeability, and sensory nerve stimulation (e.g., itching).[3] Due to its first-generation classification, this compound can cross the blood-brain barrier, leading to central nervous system effects like sedation or drowsiness.[2][6] It also possesses anticholinergic properties, which may result in effects like dry mouth or blurred vision at higher doses.[1]

Q3: What is a typical starting dose for this compound in rodent studies?

A3: A typical starting dose requires careful consideration of the animal species, the specific research question, and the route of administration. For initial dose-range-finding studies in mice or rats, a common starting point for first-generation antihistamines is in the range of 1-10 mg/kg, administered orally or via intraperitoneal injection. It is crucial to perform a literature search for studies using similar compounds or models and to conduct a pilot study to determine the optimal dose.

Q4: How should this compound be formulated for in vivo administration?

A4: The formulation depends on the route of administration. This compound hydrochloride is a salt form that generally exhibits improved solubility in aqueous solutions.[7] For oral gavage, it can often be dissolved in sterile water or a 0.9% saline solution. For intraperitoneal (IP) injection, a sterile, isotonic saline solution is recommended. It is critical to ensure the compound is fully dissolved and to determine the maximum solubility for the chosen vehicle to avoid precipitation. The stability of the formulation should also be considered; prepare solutions fresh daily unless stability data indicates otherwise.

Data Presentation: Key Compound Properties

The following tables summarize essential properties and recommended starting points for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine[1]
Molecular Formula C₁₄H₁₈ClN₃S[1]
Molar Mass 295.83 g/mol [1]
Form (Hydrochloride) C₁₄H₁₉Cl₂N₃S[7]
Molar Mass (Hydrochloride) 332.3 g/mol [7]

Table 2: Recommended Starting Doses for In Vivo Rodent Studies

SpeciesRoute of AdministrationRecommended Starting Dose RangeVehicle
Mouse Oral (p.o.)5 - 20 mg/kgSterile Water, 0.5% Methylcellulose
Mouse Intraperitoneal (i.p.)1 - 10 mg/kgSterile 0.9% Saline
Rat Oral (p.o.)5 - 20 mg/kgSterile Water, 0.5% Methylcellulose
Rat Intraperitoneal (i.p.)1 - 10 mg/kgSterile 0.9% Saline
Note: These are suggested starting ranges. The optimal dose must be determined empirically for each experimental model.

Experimental Protocols

Protocol 1: Dose-Response Study for Efficacy

This protocol outlines a method to determine the effective dose (ED₅₀) of this compound for inhibiting a histamine-induced response, such as in a guinea pig bronchospasm model.

  • Animal Acclimatization: Acclimate male Hartley guinea pigs (300-400g) for at least 7 days with free access to food and water.

  • Group Allocation: Randomly assign animals to at least 5 groups (n=6-8 per group): Vehicle control (e.g., 0.9% Saline), and four escalating doses of this compound (e.g., 1, 3, 10, 30 mg/kg).

  • Drug Administration: Administer the assigned dose of this compound or vehicle via the desired route (e.g., i.p. injection). Allow for a 30-60 minute pre-treatment period.

  • Histamine Challenge: Place each animal in a histamine chamber and expose it to a histamine aerosol (e.g., 0.1% histamine solution nebulized).[8]

  • Endpoint Measurement: Record the time to onset of pre-convulsive dyspnea (PCD). A cut-off time (e.g., 300 seconds) should be established.

  • Data Analysis: Calculate the percentage of protection for each dose group compared to the vehicle control. Plot the dose-response curve and determine the ED₅₀ using non-linear regression.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

This protocol provides a basic framework for assessing the pharmacokinetic profile of this compound in rats.

  • Animal Preparation: Use cannulated male Sprague-Dawley rats (e.g., jugular vein cannulation) to facilitate serial blood sampling. Acclimate for at least 3 days post-surgery.

  • Group Allocation: Assign animals to groups based on the route of administration to be tested (e.g., intravenous bolus, oral gavage). A typical dose might be 5 mg/kg.

  • Drug Administration: Administer this compound to the animals. For the IV group, this serves as the 100% bioavailability reference.

  • Blood Sampling: Collect blood samples (approx. 150 µL) into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Plasma Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t₁/₂).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Lack of Efficacy / No Biological Response Dose Too Low: The administered dose is below the therapeutic threshold.- Perform a dose-escalation study. - Review literature for effective doses of similar first-generation antihistamines.
Compound Degradation: this compound solution may be unstable.- Prepare fresh solutions for each experiment. - Verify solubility and stability in the chosen vehicle.
Incorrect Administration: Improper oral gavage or IP injection technique.- Ensure proper training and technique for the chosen route of administration. - Use a dye like Evans Blue in a separate cohort of animals to verify injection accuracy.
Excessive Sedation or Adverse Effects Dose Too High: The dose is causing significant off-target CNS or anticholinergic effects.[9]- Reduce the dose. - Consider a different route of administration that may alter the PK/PD profile.
Rapid Absorption: Bolus administration (e.g., IV, IP) leads to a high Cmax.- Consider subcutaneous (s.c.) or oral (p.o.) administration for slower absorption. - Administer the dose as a slow infusion if using the IV route.
High Variability in Animal Responses Inconsistent Dosing: Inaccurate volume administration or non-homogenous drug formulation.- Ensure accurate calibration of pipettes/syringes. - Vortex the drug solution thoroughly before drawing each dose.
Biological Variation: Differences in animal age, weight, sex, or metabolic rate.- Use animals within a narrow weight and age range. - Ensure proper randomization of animals into treatment groups.
Vehicle Effects: The vehicle itself may have a biological effect.- Always include a vehicle-only control group. - Ensure the vehicle is non-toxic and appropriate for the volume and route of administration.

Visualizations

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Inflammation) PKC->Response Phosphorylates Targets Histamine Histamine Histamine->H1R Agonist This compound This compound This compound->H1R Antagonist

Caption: Antagonistic action of this compound on the H1 receptor signaling cascade.

Experimental Workflow for Dose Optimization

Dose_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Dose-Finding Study cluster_analysis Phase 3: Analysis & Refinement A Literature Review & Define Endpoints B Prepare this compound Formulation & Vehicle A->B C Animal Acclimatization (min. 7 days) B->C D Randomize Animals into Groups (Vehicle + min. 3 Dose Levels) C->D E Administer Vehicle or This compound Dose D->E F Administer Challenge Agent (e.g., Histamine) E->F H Monitor for Adverse Effects (e.g., Sedation) E->H G Measure Primary Endpoint (e.g., Response Inhibition) F->G I Analyze Data: - Dose-Response Curve - ED₅₀ Calculation G->I J Evaluate Therapeutic Window (Efficacy vs. Adverse Effects) H->J I->J K Select Optimal Dose(s) for Pivotal Studies J->K Window OK L Refine Dose/Protocol (If necessary) J->L Window NOT OK L->D

Caption: A structured workflow for in vivo dose optimization of this compound.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Unexpected Result Observed NoEffect Lack of Efficacy Start->NoEffect AdverseEffect Adverse Effects Start->AdverseEffect DoseLow Dose Too Low? NoEffect->DoseLow Is dose appropriate? CompoundIssue Formulation Issue? NoEffect->CompoundIssue Is formulation valid? AdminIssue Administration Error? NoEffect->AdminIssue Was technique correct? DoseHigh Dose Too High? AdverseEffect->DoseHigh Is dose supratherapeutic? RouteIssue Route/Absorption Issue? AdverseEffect->RouteIssue Is Cmax too high? Sol_DoseLow ACTION: Increase Dose DoseLow->Sol_DoseLow Yes Sol_Compound ACTION: Check Solubility/Stability, Prepare Fresh CompoundIssue->Sol_Compound Yes Sol_Admin ACTION: Verify Technique AdminIssue->Sol_Admin Yes Sol_DoseHigh ACTION: Decrease Dose DoseHigh->Sol_DoseHigh Yes Sol_Route ACTION: Change Route (e.g., IP to PO) RouteIssue->Sol_Route Yes

Caption: A decision tree for troubleshooting common issues in vivo.

References

Technical Support Center: Degradation of Chlorothen in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers investigating the degradation of Chlorothen. As of December 2025, there is a lack of specific published studies on the degradation pathways of this compound in aqueous solutions. Therefore, the degradation pathways, quantitative data, and specific troubleshooting scenarios described below are predictive and based on the chemical structure of this compound, general principles of pharmaceutical degradation, and data from structurally related compounds. Researchers should validate these predictions through their own experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to degradation?

A1: this compound is a first-generation antihistamine. Its chemical name is N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine. Key structural features that may influence its degradation in aqueous solutions include:

  • A substituted thiophene ring: The chloro-substituent and the sulfur heteroatom can be sites for oxidative and photolytic reactions. Thiophene rings can sometimes be susceptible to cleavage under harsh conditions.

  • A pyridine ring: This aromatic amine structure can be involved in oxidation and photodegradation reactions.

  • An ethylenediamine bridge with tertiary amine groups: Tertiary amines are known to be susceptible to oxidation, forming N-oxides. The C-N bonds can also be targets for hydrolysis under certain pH conditions.

Q2: What are the likely degradation pathways for this compound in an aqueous environment?

A2: Based on its functional groups, this compound is likely to degrade via hydrolysis, photolysis, and oxidation.

  • Hydrolysis: Degradation may occur at the C-N bonds of the ethylenediamine chain, particularly under acidic or basic conditions, leading to cleavage of the molecule.

  • Photolysis: The aromatic rings (thiophene and pyridine) are chromophores that can absorb UV light, potentially leading to photodegradation. This could involve cleavage of the rings or reactions of the substituents.

  • Oxidation: The tertiary amine groups and the sulfur atom in the thiophene ring are susceptible to oxidation, which could be initiated by dissolved oxygen, peroxide contaminants, or exposure to light.

Q3: What are the expected major degradation products of this compound?

A3: While specific degradation products have not been reported, potential products could include:

  • N-desmethyl and N,N-didesmethyl derivatives from the oxidation of the dimethylamino group.

  • N-oxides of the tertiary amines.

  • Cleavage products such as 2-aminopyridine derivatives and 5-chloro-2-thenyl derivatives resulting from the scission of the ethylenediamine bridge.

  • Hydroxylated derivatives of the pyridine or thiophene rings.

Q4: Which analytical techniques are most suitable for studying this compound degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV detection, is the most common and reliable technique. To identify and characterize the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. Gas Chromatography (GC) may be suitable for volatile degradants, though many of the expected products are not likely to be sufficiently volatile without derivatization.

Troubleshooting Guide

Q: I am not observing any degradation of this compound in my experiment. What should I check?

A:

  • Stress Conditions: Verify that the stress conditions are appropriate. For hydrolysis, ensure the pH is sufficiently acidic or basic (e.g., 0.1 M HCl or 0.1 M NaOH) and consider increasing the temperature. For photolysis, ensure your light source has an appropriate wavelength and intensity, and that your sample container is transparent to that light. For oxidation, ensure the concentration of the oxidizing agent (e.g., H₂O₂) is adequate.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect small amounts of degradation. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.

  • Compound Stability: It is possible that this compound is highly stable under the conditions you are testing. Consider extending the duration of the experiment or applying more forceful degradation conditions.

Q: I am seeing multiple unknown peaks in my chromatogram. How can I proceed with their identification?

A:

  • LC-MS Analysis: The most direct way to identify unknown peaks is to analyze your stressed samples using LC-MS. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide significant information about the structure of the degradation products.

  • Forced Degradation Comparison: Compare the chromatograms from different stress conditions (acid, base, peroxide, light). Peaks that appear under specific conditions can give clues about the degradation pathway. For example, peaks appearing only under oxidative stress are likely oxidation products.

  • Literature on Similar Compounds: Review literature on the degradation of drugs with similar functional groups (e.g., other ethylenediamine antihistamines, thiophene-containing drugs). This may provide insights into likely degradation products and their chromatographic behavior.

Q: My mass balance is poor. The decrease in this compound concentration does not match the increase in the concentration of known degradation products. What could be the reasons?

A:

  • Non-UV Absorbing Products: Some degradation products may not have a chromophore and will be invisible to a UV detector. Using a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer can help to detect these.

  • Formation of Insoluble Products or Adsorption: Degradation products might be precipitating out of the solution or adsorbing to the surface of the container. Visually inspect your samples and consider using different container materials.

  • Formation of Volatile Products: Volatile degradation products may be lost from the sample. This is less likely for the expected degradation products of this compound but should be considered if other pathways are possible.

  • Incomplete Chromatographic Separation: Some degradation products may be co-eluting with the parent drug or other peaks, leading to inaccurate quantification. Re-evaluate and optimize your chromatographic method.

Predicted Degradation Pathways of this compound

The following pathways are hypothetical and require experimental verification.

hydrolysis This compound This compound Cleavage_Product1 N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine This compound->Cleavage_Product1 Acid/Base Hydrolysis (C-N Bond Cleavage) Cleavage_Product2 5-chloro-2-thenyl alcohol This compound->Cleavage_Product2 Acid/Base Hydrolysis (C-N Bond Cleavage)

Caption: Predicted hydrolytic degradation pathway of this compound.

photolysis This compound This compound Photo_Product1 Hydroxylated Pyridine Derivative This compound->Photo_Product1 UV Light Photo_Product2 Dechlorinated Thiophene Derivative This compound->Photo_Product2 UV Light Photo_Product3 Ring Cleavage Products This compound->Photo_Product3 UV Light

Caption: Potential photodegradation pathways of this compound.

oxidation This compound This compound N_Oxide Tertiary Amine N-Oxides This compound->N_Oxide Oxidation (e.g., H₂O₂) Thiophene_S_Oxide Thiophene S-Oxide This compound->Thiophene_S_Oxide Oxidation (e.g., H₂O₂) N_Desmethyl N-desmethyl Metabolite This compound->N_Desmethyl Oxidative N-dealkylation

Caption: Predicted oxidative degradation pathways of this compound.

General Experimental Protocol for Forced Degradation Study

This protocol provides a general framework. Concentrations, temperatures, and durations should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose a 100 µg/mL solution of this compound in water to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

    • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours. Also, heat a 100 µg/mL solution in water at 80°C for 48 hours.

  • Sample Collection and Preparation: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC-UV method.

    • For identification of degradation products, analyze the samples using LC-MS.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Determine the retention times and peak areas of the degradation products.

    • Propose structures for the degradation products based on the LC-MS data.

workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H₂O₂) Stock->Oxidation Photolysis Photolysis (UV) Stock->Photolysis Thermal Thermal Stock->Thermal Sampling Sample at Time Points & Neutralize Acid->Sampling Base->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling HPLC HPLC-UV Analysis (Quantification) Sampling->HPLC LCMS LC-MS Analysis (Identification) Sampling->LCMS Data Data Interpretation (Pathways, Kinetics) HPLC->Data LCMS->Data

Caption: General experimental workflow for a forced degradation study.

Data Presentation: Example of Quantitative Degradation Data

The following table is a template demonstrating how to present quantitative results from a forced degradation study. The data presented here is for illustrative purposes only and is not based on actual experimental results for this compound.

Stress ConditionDuration (hours)This compound Remaining (%)Degradation Product 1 (Area %)Degradation Product 2 (Area %)
0.1 M HCl, 60°C 0100.00.00.0
885.210.51.8
2465.725.14.5
0.1 M NaOH, 60°C 0100.00.00.0
892.15.30.5
2478.915.81.2
3% H₂O₂, RT 0100.00.00.0
888.42.17.9
2470.35.620.1
UV Light, RT 0100.00.00.0
895.33.10.2
2485.610.20.8

Common side reactions in the synthesis of Chlorothen hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Chlorothen hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side reactions observed during the synthesis of this compound hydrochloride?

The synthesis of this compound involves the N-alkylation of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine with 5-chloro-2-thenyl chloride. The most prevalent side reaction is over-alkylation , where the desired product, a tertiary amine, reacts further with the alkylating agent.[1][2][3] This occurs because the newly formed tertiary amine can still possess sufficient nucleophilicity to react with the highly reactive 5-chloro-2-thenyl chloride, leading to the formation of a quaternary ammonium salt.

Another potential side reaction is the dimerization or polymerization of 5-chloro-2-thenyl chloride , especially in the presence of a strong base or upon prolonged heating. This benzylic halide is susceptible to self-condensation.

Furthermore, hydrolysis of 5-chloro-2-thenyl chloride to its corresponding alcohol (5-chloro-2-thenyl alcohol) can occur if water is present in the reaction mixture. This alcohol can then potentially react with other species or remain as an impurity.

Impurities present in the starting materials can also be carried through the synthesis and contaminate the final product. For instance, impurities in commercial 5-chlorothiophene-2-carbonyl chloride, a precursor to the alkylating agent, could lead to related impurities in the final product.[4]

Q2: How can I minimize the formation of the over-alkylation byproduct?

Minimizing the formation of the quaternary ammonium salt is crucial for achieving a high yield and purity of this compound. Several strategies can be employed:

  • Control of Stoichiometry: Using a slight excess of the diamine (N,N-dimethyl-N'-(2-pyridyl)ethylenediamine) relative to the alkylating agent (5-chloro-2-thenyl chloride) can help to ensure that the alkylating agent is consumed before it can react with the product. However, a large excess should be avoided to prevent purification challenges.[2]

  • Slow Addition of Alkylating Agent: Adding the 5-chloro-2-thenyl chloride solution dropwise or via a syringe pump to the reaction mixture containing the diamine can maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation on the product.[1]

  • Reaction Temperature Control: Running the reaction at the lowest effective temperature can help to control the rate of the over-alkylation reaction, which often has a higher activation energy than the desired primary alkylation.

  • Choice of Base: The synthesis is typically carried out in the presence of a strong base like sodium amide or potassium amide.[5] The choice and amount of base can influence the reaction selectivity. A slight excess of the base is generally used to deprotonate the secondary amine of the diamine, making it a more potent nucleophile for the initial desired reaction.

Q3: I am observing a significant amount of an unknown impurity with a higher molecular weight. What could it be?

An impurity with a significantly higher molecular weight than this compound could be a result of the dimerization of 5-chloro-2-thenyl chloride. This can occur under the reaction conditions, especially if there are localized areas of high concentration of the alkylating agent or if the reaction temperature is too high. The resulting dimer would have a molecular weight roughly double that of the starting alkylating agent.

To confirm the identity of this impurity, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are highly effective, as they can provide both the retention time and the mass-to-charge ratio of the compound.[6][7][8]

Q4: What are the best practices for the purification of this compound hydrochloride to remove synthesis-related impurities?

Purification of the final product is critical to remove unreacted starting materials, side products, and other impurities. The following methods are commonly employed:

  • Extraction: After the reaction is complete, a liquid-liquid extraction is typically performed to separate the organic product from inorganic salts and water-soluble impurities.

  • Crystallization: The hydrochloride salt of this compound is a crystalline solid.[5] Crystallization from a suitable solvent or a mixture of solvents is a highly effective method for purification. The choice of solvent is critical and should be optimized to maximize the recovery of the pure product while leaving impurities in the mother liquor.

  • Chromatography: For laboratory-scale synthesis or for the isolation of very pure material, column chromatography can be used to separate this compound from closely related impurities. Techniques such as HPLC (High-Performance Liquid Chromatography) can be used for both analytical and preparative purposes.[7][8]

Quantitative Data on Side Product Formation

Reaction ConditionDesired Product Yield (%)Over-alkylation Product (%)Dimerized Alkylating Agent (%)Other Impurities (%)
Standard Conditions Data not availableData not availableData not availableData not available
Slow Addition of Alkylating Agent Data not availableData not availableData not availableData not available
1.5 eq. of Diamine Data not availableData not availableData not availableData not available
Elevated Temperature Data not availableData not availableData not availableData not available

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is described in the literature.[5] For troubleshooting and optimization, it is recommended to start with the literature procedure and systematically vary one parameter at a time while monitoring the reaction progress and impurity profile by TLC or HPLC.

General Procedure for N-Alkylation:

  • In a reaction vessel under an inert atmosphere, dissolve N,N-dimethyl-N'-(2-pyridyl)ethylenediamine and a suitable base (e.g., sodium amide) in an appropriate anhydrous solvent (e.g., toluene or benzene).

  • Cool the mixture to a suitable temperature (e.g., 0-10 °C).

  • Slowly add a solution of 5-chloro-2-thenyl chloride in the same solvent to the reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water or a dilute aqueous acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by the desired method (e.g., crystallization of the hydrochloride salt).

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound hydrochloride.

Troubleshooting_Chlorothen_Synthesis start Problem Encountered during Synthesis low_yield Low Yield of This compound HCl start->low_yield high_impurities High Level of Impurities start->high_impurities incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction product_loss Product Loss during Workup/Purification low_yield->product_loss over_alkylation Over-alkylation (Quaternary Salt) high_impurities->over_alkylation dimerization Dimerization of Alkylating Agent high_impurities->dimerization starting_material_impurities Starting Material Impurities high_impurities->starting_material_impurities hydrolysis Hydrolysis of Alkylating Agent high_impurities->hydrolysis optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) incomplete_reaction->optimize_conditions optimize_purification Optimize Purification (Solvent, Method) product_loss->optimize_purification slow_addition Slow Addition of Alkylating Agent over_alkylation->slow_addition adjust_stoichiometry Adjust Stoichiometry (excess diamine) over_alkylation->adjust_stoichiometry dimerization->optimize_conditions check_sm_purity Check Purity of Starting Materials starting_material_impurities->check_sm_purity use_anhydrous Use Anhydrous Solvents/Reagents hydrolysis->use_anhydrous

Caption: Troubleshooting workflow for this compound hydrochloride synthesis.

References

Improving the stability of Chlorothen in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of Chlorothen stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For this compound citrate, sterile, purified water is the recommended solvent. This compound citrate is freely soluble in water.[1] For the free base or other salt forms, solubility should be empirically determined. Dimethyl sulfoxide (DMSO) or ethanol can be considered as alternative solvents for less soluble forms of this compound, which is a common practice for many organic compounds used in biological research.[2]

Q2: What is the recommended concentration for a stock solution of this compound?

A2: A common practice for stock solutions is to prepare them at a concentration that is 10 to 1000 times higher than the final working concentration.[3][4] This allows for accurate dilution to the final experimental concentration while minimizing the volume of solvent added to the experiment. The maximum concentration will be dictated by the solubility of the specific form of this compound used.

Q3: How should this compound stock solutions be stored?

A3: To maximize stability, this compound stock solutions should be stored in tightly sealed, clearly labeled containers at a low temperature.[5] For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), freezing at -20°C or -80°C is advisable.[4] It is also recommended to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil, as light can accelerate the degradation of many chemical compounds.

Q4: What is the expected shelf-life of a this compound stock solution?

Q5: How can I check the stability of my this compound stock solution?

A5: The stability of a this compound stock solution can be assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] These techniques can separate and quantify the parent compound and any potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in stock solution upon storage, especially when frozen. The concentration of the stock solution may be too high for the chosen solvent at low temperatures.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, consider preparing a new stock solution at a lower concentration. 3. For long-term storage, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded over time, leading to a lower effective concentration of the active compound.1. Prepare a fresh stock solution of this compound. 2. Compare the experimental results obtained with the fresh stock solution to those from the older stock. 3. If possible, analyze the old stock solution using an analytical method like HPLC to check for degradation.
Color change in the stock solution. A color change may indicate chemical degradation of this compound.1. Discard the stock solution. 2. Prepare a fresh stock solution, ensuring the use of high-purity solvent and proper storage conditions (protection from light, low temperature).

Experimental Protocols

Protocol for Preparation of a 10 mM Aqueous this compound Citrate Stock Solution

  • Materials:

    • This compound citrate powder

    • Sterile, purified water (e.g., Milli-Q or equivalent)

    • Calibrated analytical balance

    • Sterile conical tube or vial (e.g., 15 mL or 50 mL)

    • Vortex mixer

    • Sterile filter (0.22 µm) and syringe

  • Procedure:

    • Calculate the required mass of this compound citrate for the desired volume and concentration. The molecular weight of this compound citrate is 487.95 g/mol .[1] For 10 mL of a 10 mM solution, you would need: 0.01 L * 0.010 mol/L * 487.95 g/mol = 0.0488 g or 48.8 mg.

    • Weigh the calculated amount of this compound citrate powder using an analytical balance.

    • Transfer the powder to the sterile conical tube.

    • Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL).

    • Vortex the solution until the this compound citrate is completely dissolved.

    • Bring the solution to the final desired volume with sterile water.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile container.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh this compound Citrate dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex to Mix dissolve->vortex qs Adjust to Final Volume vortex->qs filter Sterile Filter (0.22 µm) qs->filter aliquot Aliquot into Vials filter->aliquot store Store at -20°C to -80°C, Protected from Light aliquot->store

Caption: Experimental workflow for preparing a sterile this compound citrate stock solution.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes Temperature Temperature Degradation Chemical Degradation Temperature->Degradation Light Light Exposure Light->Degradation pH pH of Solution pH->Degradation Solvent Solvent Purity Precipitation Precipitation Solvent->Precipitation Oxygen Oxygen Oxygen->Degradation Loss Loss of Potency Degradation->Loss Precipitation->Loss

Caption: Factors influencing the stability of this compound in stock solutions.

References

Technical Support Center: Chlorothen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of Chlorothen, specifically focusing on improving reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of poor yield in this compound synthesis?

Poor or inconsistent yields in the synthesis of this compound (N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine) typically stem from a few key areas. The primary synthetic route involves the N-alkylation of N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine with 5-chloro-2-thenyl chloride using a strong base[1]. Issues can arise from:

  • Sub-optimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can lead to incomplete reactions or the formation of side products.

  • Reagent Quality and Stability: The stability of the alkylating agent, 5-chloro-2-thenyl chloride, is critical. Impurities or degradation of starting materials will directly impact yield. The hygroscopic nature of amine reactants can also inhibit the reaction.

  • Stoichiometry: An improper molar ratio of the reactants can result in either incomplete conversion or the formation of undesired byproducts from multiple alkylations.

  • Workup and Purification Losses: The product may be lost during aqueous workup, extraction, or final purification steps if procedures are not optimized.

Q2: My reaction appears incomplete, with significant starting material remaining. How can I drive the reaction to completion?

Incomplete conversion is a common issue. Consider the following optimization strategies:

  • Base Selection: The original synthesis uses a very strong base like sodium amide (NaNH₂) to deprotonate the secondary amine, creating a potent nucleophile[1]. If you are using a weaker base (e.g., K₂CO₃, Et₃N), it may not be sufficient to fully deprotonate the amine, leading to a slow or incomplete reaction. Ensure the base is strong enough and used in at least a stoichiometric amount.

  • Temperature and Reaction Time: Many N-alkylation reactions require heating to proceed at a reasonable rate. If running at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C) and monitoring the reaction progress by TLC or LCMS. Extending the reaction time may also improve conversion.

  • Solvent Choice: The solvent must be inert to the strong base and able to dissolve the reactants. Anhydrous polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions, but traditional syntheses have used less polar solvents like toluene in the presence of sodamide. Ensure the solvent is absolutely dry.

Q3: I'm observing a significant byproduct with a higher molecular weight. What is it and how can it be minimized?

The most likely high-molecular-weight byproduct is from the dialkylation of the ethylenediamine starting material. Although one nitrogen is tertiary, the primary starting material for its synthesis might be present as an impurity, leading to complex side reactions. To minimize this:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the amine and the alkylating agent. A slight excess of the more valuable or complex amine reactant can sometimes be used to ensure the complete consumption of the simpler alkylating agent.

  • Slow Addition: Add the 5-chloro-2-thenyl chloride solution dropwise to the solution of the deprotonated amine at a controlled temperature. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

Q4: My 5-chloro-2-thenyl chloride reagent is dark and gives poor results. How should it be handled?

Alkyl halides, especially benzylic and allylic types (which includes thenyl halides), can be unstable.

  • Purity and Storage: Use freshly prepared or purified 5-chloro-2-thenyl chloride if possible. Store it under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent decomposition.

  • Avoid Moisture: The reagent can hydrolyze in the presence of water. Handle it in a dry environment using anhydrous solvents and techniques.

Q5: How can I purify this compound effectively while minimizing product loss?

This compound is a strong base, which can be exploited for purification[1].

  • Aqueous Workup: After the reaction, a careful aqueous workup is needed to remove the inorganic salts. Quench the reaction carefully with water or a saturated ammonium chloride solution.

  • Acid-Base Extraction: Use an acid-base extraction to separate the basic this compound from neutral or acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with a dilute acid solution (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt.

    • Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (e.g., with NaOH or Na₂CO₃) to regenerate the free base form of this compound.

    • Extract the product back into an organic solvent.

  • Final Purification: The final product is a liquid that can be purified by vacuum distillation[1]. If distillation is not feasible, column chromatography on silica gel can be used, but it may lead to yield loss. Deactivating the silica with a small amount of triethylamine (e.g., 1-2%) in the eluent is often necessary to prevent the basic amine product from tailing or decomposing on the column.

Data Presentation: Optimizing N-Alkylation

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Acetonitrile801265
2Cs₂CO₃ (2.0)Acetonitrile80882
3NaH (1.2)THF65691
4NaNH₂ (1.2)Toluene80488
5K₃PO₄ (2.0)Dioxane1001275
6DBU (1.5)DMF601078

This table is illustrative for a model N-alkylation reaction and serves as a guide for experimental design.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from the classical synthesis method[1].

Safety Precautions:

  • Sodium amide (NaNH₂) is highly reactive and pyrophoric. It reacts violently with water. Handle it strictly under an inert, anhydrous atmosphere in a fume hood.

  • 5-chloro-2-thenyl chloride is a lachrymator and alkylating agent. Avoid inhalation and skin contact.

  • Toluene is a flammable solvent. Work in a well-ventilated area away from ignition sources.

Reagents and Materials:

  • N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine

  • 5-chloro-2-thenyl chloride

  • Sodium amide (NaNH₂)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • Amine Deprotonation: To the flask, add sodium amide (1.1 equivalents) suspended in anhydrous toluene. While stirring under nitrogen, add a solution of N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine (1.0 equivalent) in anhydrous toluene dropwise.

  • Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the sodium salt of the amine.

  • Alkylation: Prepare a solution of 5-chloro-2-thenyl chloride (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add this solution dropwise to the stirred amine salt suspension over 30-60 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it for 2-4 hours. Monitor the reaction's progress using TLC or LCMS.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene or ethyl acetate.

  • Combine the organic layers and proceed with the acid-base extraction as described in Q5 to purify the crude product.

  • Isolation: After extracting the final basic product into an organic solvent, dry the solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude this compound as an oil.

  • Final Purification: Purify the oil by vacuum distillation (b.p. 155-156 °C at 1.0 mmHg) to obtain pure this compound[1].

Visualizations

Synthetic Pathway

G cluster_reactants Starting Materials Amine N,N-dimethyl-N'-(2-pyridyl) ethane-1,2-diamine Product This compound Amine->Product 1. NaNH₂, Toluene 2. Alkylation AlkylHalide 5-chloro-2-thenyl chloride AlkylHalide->Product

Caption: General N-alkylation pathway for this compound synthesis.

Troubleshooting Workflow for Poor Yield

G Start Problem: Poor Yield Incomplete Incomplete Reaction? Start->Incomplete Byproducts Byproducts Observed? Incomplete->Byproducts No Sol_Base Use stronger base (NaNH₂) Increase temperature Extend reaction time Incomplete->Sol_Base Yes Loss Loss During Workup? Byproducts->Loss No Sol_Stoich Use 1:1 stoichiometry Slowly add alkyl halide Check amine purity Byproducts->Sol_Stoich Yes Sol_Purify Optimize acid-base extraction Use deactivated silica gel Check for product in aqueous layers Loss->Sol_Purify Yes Sol_Reagent Check reagent purity Use fresh/distilled alkyl halide Use anhydrous solvents Loss->Sol_Reagent No

Caption: A logical workflow for troubleshooting poor synthesis yield.

Purification and Isolation Workflow

G start Reaction Mixture quench Quench with aq. NH₄Cl start->quench extract1 Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract1 acid_extract Extract Organic Layer with 1M HCl extract1->acid_extract wash_aq Wash Acidic Aqueous Layer with Organic Solvent acid_extract->wash_aq basify Basify Aqueous Layer (e.g., with 1M NaOH) wash_aq->basify extract2 Extract with Organic Solvent basify->extract2 dry Dry Organic Layer (e.g., MgSO₄) & Filter extract2->dry evap Evaporate Solvent dry->evap distill Vacuum Distillation evap->distill final Pure this compound distill->final

Caption: Step-by-step workflow for product purification and isolation.

References

Identifying and minimizing impurities in Chlorothen batches

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below pertains to 8-Chlorotheophylline. The term "Chlorothen" did not yield specific results for a pharmaceutical compound; therefore, this guide focuses on a closely related and well-documented substance. The principles and methodologies described are broadly applicable to the analysis and control of impurities in pharmaceutical manufacturing.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chlorotheophylline. Our goal is to help you identify and minimize impurities in your experimental batches.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in 8-Chlorotheophylline?

A1: During the synthesis and storage of 8-Chlorotheophylline, several impurities can arise. These can be broadly categorized as starting materials, by-products of side reactions, and degradation products. One study identified two specific impurities in 8-Chlorotheophylline samples as an N-chloro methyl derivative and a hydrated N-chloro methyl derivative of 8-Chlorotheophylline.[1]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in 8-Chlorotheophylline?

A2: A multi-technique approach is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separation and quantification.[1] For structural elucidation of unknown impurities, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[1] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for confirmation.[1]

Q3: What are the typical acceptance criteria for impurities in a pharmaceutical substance like 8-Chlorotheophylline?

A3: Impurity acceptance criteria are guided by regulatory bodies such as the International Council for Harmonisation (ICH). For known impurities, the reporting threshold is typically ≥0.05%, the identification threshold is ≥0.10%, and the qualification threshold is ≥0.15%. For unknown impurities, the identification threshold is often lower. It is crucial to consult the relevant pharmacopeia and regulatory guidelines for specific limits.

Troubleshooting Guide

This section addresses common issues encountered during the purification and analysis of 8-Chlorotheophylline.

Problem 1: Unexpected peaks are observed in the chromatogram.
  • Possible Cause: Contamination from solvents, reagents, or glassware.

  • Solution:

    • Run a blank analysis with only the mobile phase to check for solvent contamination.

    • Ensure all glassware is scrupulously clean.

    • Verify the purity of all reagents and starting materials.

  • Possible Cause: Degradation of the sample.

  • Solution:

    • Investigate the stability of 8-Chlorotheophylline under the analytical conditions (e.g., temperature, pH, light exposure).

    • Consider using a shorter analysis time or a lower temperature for the column and sample compartments.

  • Possible Cause: Carryover from a previous injection.

  • Solution:

    • Implement a robust needle and column wash protocol between injections.

    • Inject a blank solvent after a high-concentration sample to check for carryover.

Problem 2: Poor separation of impurities from the main peak.
  • Possible Cause: Suboptimal chromatographic conditions.

  • Solution:

    • Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the buffer) to improve resolution.

    • Column Selection: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Gradient Elution: Develop a gradient elution method to improve the separation of closely eluting peaks.

    • Temperature: Optimize the column temperature, as this can affect selectivity.

Problem 3: Difficulty in identifying an unknown impurity.
  • Possible Cause: Insufficient data for structural elucidation.

  • Solution:

    • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the impurity. Tandem MS (MS/MS) can provide fragmentation patterns to aid in structural characterization.

    • Preparative Chromatography: Isolate a sufficient quantity of the impurity using preparative HPLC or TLC.[1]

    • Nuclear Magnetic Resonance (NMR): Perform 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy on the isolated impurity for definitive structure confirmation.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

This protocol is based on the methodology described for the characterization of impurities in 8-Chlorotheophylline.[1]

  • Sample Preparation: Dissolve the 8-Chlorotheophylline sample in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.[1]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: Capillary column (e.g., 30 m x 0.25 mm I.D.).

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at an initial temperature and ramp up to a final temperature to ensure separation of all components. A typical program might be: hold at 100 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 50 to 500.[1]

  • Data Analysis: Compare the mass spectra of the impurity peaks with spectral libraries (e.g., NIST) and analyze the fragmentation patterns to propose a structure.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for impurity analysis in different batches of 8-Chlorotheophylline.

ImpurityBatch A (%)Batch B (%)Batch C (%)Identification Method
N-chloro methyl derivative0.120.080.15GC-MS
Hydrated N-chloro methyl derivative0.090.110.07GC-MS
Unknown Impurity 10.06Not Detected0.08HPLC-UV
Unknown Impurity 2Not Detected0.05Not DetectedHPLC-UV

Visualizations

Logical Workflow for Impurity Identification and Minimization

G cluster_0 Impurity Identification cluster_1 Impurity Minimization Batch Analysis Batch Analysis Detect Impurities Detect Impurities Batch Analysis->Detect Impurities HPLC/GC Isolate Impurity Isolate Impurity Detect Impurities->Isolate Impurity Prep HPLC/TLC Structure Elucidation Structure Elucidation Isolate Impurity->Structure Elucidation MS, NMR Identify Source Identify Source Structure Elucidation->Identify Source Characterized Impurity Optimize Process Optimize Process Identify Source->Optimize Process Implement Controls Implement Controls Optimize Process->Implement Controls Re-analyze Batch Re-analyze Batch Implement Controls->Re-analyze Batch

Caption: Workflow for identifying, characterizing, and minimizing impurities.

Troubleshooting Logic for Unexpected Chromatographic Peaks

G Start Start Unexpected Peak? Unexpected Peak? Start->Unexpected Peak? Run Blank Run Blank Unexpected Peak?->Run Blank Peak in Blank? Peak in Blank? Run Blank->Peak in Blank? Observe Contaminated Solvent/Mobile Phase Contaminated Solvent/Mobile Phase Peak in Blank?->Contaminated Solvent/Mobile Phase Yes Sample Degradation? Sample Degradation? Peak in Blank?->Sample Degradation? No Modify Conditions (Temp, pH) Modify Conditions (Temp, pH) Sample Degradation?->Modify Conditions (Temp, pH) Yes Injection Carryover? Injection Carryover? Sample Degradation?->Injection Carryover? No Improve Wash Protocol Improve Wash Protocol Injection Carryover?->Improve Wash Protocol Yes

References

Technical Support Center: Addressing Chlorothen Precipitation in Buffered Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Chlorothen precipitation in buffered solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound, often used as this compound hydrochloride, is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor.[1][2] Precipitation of this compound in your experimental solution is a critical issue as it effectively lowers the concentration of the active compound, leading to inaccurate and unreliable experimental results. The precipitate can also interfere with certain assay formats, such as those involving optical measurements.

Q2: What are the primary factors that cause this compound to precipitate in buffered solutions?

Several factors can contribute to the precipitation of this compound in buffered solutions:

  • pH: this compound hydrochloride is the salt of a weak base and is generally more soluble in acidic to neutral solutions. As the pH of the solution becomes more alkaline, the free base form of this compound can precipitate out.[3]

  • Buffer Composition: The type and concentration of salts in your buffer can influence the solubility of this compound. High concentrations of certain ions can lead to a "salting-out" effect, reducing the solubility of the compound.

  • Solvent Mismatch: When diluting a concentrated stock of this compound (often prepared in an organic solvent like DMSO) into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate.[3]

  • Temperature: While gentle heating can sometimes aid in dissolution, temperature fluctuations can also affect solubility. A decrease in temperature can reduce the solubility of this compound, leading to precipitation.[3]

  • Concentration: Exceeding the solubility limit of this compound in a particular buffered solution will inevitably lead to precipitation.

Q3: How can I prevent this compound precipitation when preparing my experimental solutions?

Proactive measures during solution preparation can significantly minimize the risk of precipitation:

  • Optimize pH: Ensure the final pH of your buffered solution is within the optimal range for this compound solubility, which is generally acidic to neutral.

  • Stepwise Dilution: When diluting a stock solution, add it to the buffer slowly while vortexing or stirring. This helps to avoid localized high concentrations that can trigger precipitation.[3]

  • Lower Stock Concentration: Consider preparing a more dilute stock solution in your organic solvent before adding it to the aqueous buffer.[3]

  • Co-solvents: In some cases, including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final buffer can help to maintain the solubility of this compound.

  • Pre-warmed Buffer: Using a buffer that has been pre-warmed to the experimental temperature may help prevent precipitation that can occur due to temperature changes.

Troubleshooting Guide

This guide provides a structured approach to resolving this compound precipitation issues encountered during your experiments.

Problem: A precipitate forms immediately upon adding this compound stock solution to my buffer.

This is a common issue, often related to solvent mismatch or pH shock.

Troubleshooting Workflow

start Precipitate observed upon dilution check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution Review dilution technique check_stock->check_dilution Yes remake_stock->check_dilution slow_addition Add stock solution dropwise while vortexing the buffer. check_dilution->slow_addition check_ph Measure the final pH of the solution slow_addition->check_ph success Solution remains clear slow_addition->success Successful lower_stock_conc Prepare a more dilute stock solution. lower_stock_conc->check_dilution adjust_ph Adjust buffer pH to be more acidic check_ph->adjust_ph pH is alkaline consider_buffer Evaluate buffer composition check_ph->consider_buffer pH is optimal adjust_ph->consider_buffer adjust_ph->success Successful change_buffer Try a different buffer system or lower the salt concentration. consider_buffer->change_buffer change_buffer->success Successful fail Precipitation persists change_buffer->fail Still precipitates

Caption: Troubleshooting workflow for immediate precipitation.

Problem: The solution is initially clear but becomes cloudy or a precipitate forms over time.

This may indicate a stability issue with this compound in your specific buffered solution over the duration of the experiment.

Troubleshooting Workflow

start Delayed precipitation observed check_temp Was there a temperature change? start->check_temp control_temp Maintain constant temperature throughout the experiment. check_temp->control_temp Yes check_light Was the solution exposed to light? check_temp->check_light No control_temp->check_light protect_light Protect the solution from light. check_light->protect_light Yes check_stability Assess chemical stability check_light->check_stability No protect_light->check_stability add_antioxidant Consider adding an antioxidant if oxidation is suspected. check_stability->add_antioxidant fresh_solution Prepare fresh solution immediately before use. add_antioxidant->fresh_solution fail Precipitation persists add_antioxidant->fail Still precipitates success Solution remains clear fresh_solution->success Successful

Caption: Troubleshooting workflow for delayed precipitation.

Data Presentation

Quantitative solubility data for this compound hydrochloride in various buffers is not extensively available in the public literature. However, based on the chemical properties of first-generation antihistamines, the following table provides a qualitative guide and a template for recording your own experimental findings. For many antihistamines, solubility increases as the pH becomes more acidic.[4]

Buffer SystempHTemperature (°C)Expected SolubilityObservations (e.g., Clear, Precipitate)
Phosphate-Buffered Saline (PBS)7.425May be limited
Phosphate-Buffered Saline (PBS)7.437May be limited
Citrate Buffer5.025Likely higher
Citrate Buffer5.037Likely higher
Tris Buffer8.025Likely lower
Tris Buffer8.037Likely lower

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol is an example of a common experiment where this compound would be used and where maintaining its solubility is crucial for accurate results.

Objective: To determine the binding affinity of this compound for the histamine H1 receptor through a competitive radioligand binding assay.

Materials:

  • This compound hydrochloride

  • HEK293T cell membranes expressing the human H1 receptor

  • [³H]-mepyramine (radioligand)

  • Binding buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Ensure it is fully dissolved.

    • Perform serial dilutions of the this compound stock solution in the binding buffer to create a range of concentrations for the competition assay. It is critical during this step to add the DMSO stock to the buffer slowly and with constant mixing to prevent precipitation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 25 µL of binding buffer (for total binding) or a high concentration of a known H1 antagonist (for non-specific binding).

      • 25 µL of the various dilutions of this compound or vehicle control.

      • 50 µL of [³H]-mepyramine diluted in binding buffer.

      • 100 µL of the H1 receptor membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 4 hours with gentle agitation.

  • Filtration and Washing:

    • Harvest the contents of the plate onto a 96-well filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-mepyramine (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathway of Histamine H1 Receptor

This compound, as a first-generation antihistamine, acts as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist like histamine typically activates the Gq/G11 protein, initiating a downstream signaling cascade. This compound blocks this activation.

cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine (Agonist) H1R H1 Receptor Histamine->H1R This compound This compound (Antagonist) This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

References

Mitigating off-target effects of Chlorothen in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, validating, and mitigating the off-target effects of Chlorothen in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound, also known under the trade name Thenclor, is a first-generation antihistamine and anticholinergic agent.[1] Its primary molecular target is the histamine H1 receptor (H1R).[2][3] As an H1R antagonist, this compound blocks the receptor, preventing its activation by histamine.[4] The H1R is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C, release of intracellular calcium, and downstream signaling events.[4]

Q2: What are off-target effects, and why are they a concern when using this compound?
Q3: I'm observing a cellular phenotype that seems inconsistent with H1R signaling. Could this be an off-target effect of this compound?

Yes, it is possible. Common indicators of potential off-target effects include:

  • Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when the H1 receptor gene (HRH1) is knocked out or knocked down using techniques like CRISPR or siRNA.[10]

  • Inconsistent results with other antagonists: Using a structurally different H1R antagonist produces a different or no phenotype.[5]

  • Effects in H1R-negative cells: this compound elicits a response in a cell line that does not express the H1 receptor.

  • Unusually high concentration requirement: The phenotype is only observed at concentrations of this compound that are significantly higher than its binding affinity for the H1R, increasing the likelihood of binding to lower-affinity off-target proteins.[7]

Q4: What are the primary strategies to minimize and control for this compound's off-target effects in my experiments?

To ensure your results are robust and correctly attributed to H1R inhibition, you should incorporate the following strategies:

  • Perform Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype while minimizing potential off-target effects and cytotoxicity.[5]

  • Use Orthogonal Validation Methods: Confirm key findings using structurally and mechanistically diverse H1R antagonists. Additionally, use genetic approaches (e.g., HRH1 siRNA or knockout) to validate that the phenotype is truly dependent on the H1R target.[5][10]

  • Include Proper Controls: Always include a negative control (a structurally related but inactive molecule, if available) and a positive control (a well-characterized H1R antagonist). In any experiment, test this compound in an H1R-deficient cell line to identify effects that are independent of the primary target.

  • Measure Target Engagement: Directly confirm that this compound is binding to the H1R in your cellular context at the concentrations used in your assay.[5]

Troubleshooting Guides

Issue: My results with this compound are inconsistent with other H1R antagonists or siRNA knockdown of the HRH1 gene.

This situation strongly suggests that the observed phenotype may be due to an off-target effect of this compound. Follow this workflow to diagnose and resolve the issue.

G start Start: Inconsistent Phenotype Observed step1 Step 1: Verify Reagent and Assay - Confirm this compound purity and concentration - Validate siRNA knockdown efficiency - Check assay performance with controls start->step1 step2 Step 2: Perform Dose-Response Analysis - Titrate this compound from low (pM) to high (µM) concentrations - Measure both on-target (e.g., Ca2+ flux) and the observed phenotype step1->step2 decision1 Is the phenotype observed only at high concentrations (>100x Ki for H1R)? step2->decision1 step3a Step 3a: High Likelihood of Off-Target Effect - Phenotype is likely independent of H1R inhibition decision1->step3a Yes step3b Step 3b: Proceed to Further Validation decision1->step3b No step6 Step 6: Identify Potential Off-Targets - Perform unbiased screen (e.g., proteome profiling) - Use computational prediction tools - Test in H1R-knockout cell line step3a->step6 step4 Step 4: Use Structurally Different H1R Antagonist - e.g., Mepyramine or Cetirizine - Does the new antagonist replicate the phenotype? step3b->step4 decision2 Phenotype Replicated? step4->decision2 step5a Step 5a: Phenotype is Likely On-Target - The inconsistency may be due to subtle differences in pharmacology (e.g., inverse agonism) decision2->step5a Yes step5b Step 5b: Phenotype is NOT Replicated - Strong evidence for this compound-specific off-target effect decision2->step5b No end Conclusion: Differentiate On-Target vs. Off-Target Effect step5a->end step5b->step6 step6->end

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Data Presentation

When investigating off-target effects, systematic collection and comparison of quantitative data are crucial.[5] The following tables provide examples of how to structure data to differentiate on-target from off-target activities.

Table 1: Illustrative Dose-Response Data for this compound

This table compares the concentration of this compound required to inhibit its intended target (H1R, measured by a functional assay) versus the concentration that induces a general cytotoxic effect. A large window between these two values is desirable.

MetricAssay TypeEndpointThis compound EC₅₀ / IC₅₀Therapeutic Window (IC₅₀ / EC₅₀)
On-Target Activity Calcium Flux AssayInhibition of Histamine-induced Ca²⁺ release15 nM\multirow{2}{*}{~1,667-fold}
Off-Target Effect MTT AssayReduction in Cell Viability25,000 nM (25 µM)

Data are hypothetical and for illustrative purposes only.

Table 2: Illustrative Kinase Selectivity Profile for this compound

This table shows hypothetical results from a kinase panel screen, a common method to identify off-target interactions, as many small molecules interact with the ATP-binding pocket of kinases.[7]

Kinase Target% Inhibition at 10 µM this compoundPotential for Off-Target Interaction
H1R (Primary Target) 98% (Control) On-Target
CDK1185%High
JAK262%Moderate
PI3K45%Moderate
AKT15%Low
MAPK<5%Negligible
EGFR<5%Negligible

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound via Dose-Response

Objective: To determine the minimum effective concentration of this compound required to inhibit H1R signaling and to identify the concentration at which cellular toxicity occurs.[5]

Methodology:

  • Cell Seeding: Plate cells expressing H1R (e.g., HEK293T-HRH1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate cell culture medium. The concentration range should span from well below its biochemical IC₅₀ (e.g., 1 nM) to concentrations where toxicity might be expected (e.g., 50 µM).

  • Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 1-24 hours, depending on the assay).

  • Phenotypic Readout: Measure the biological response of interest. This should be done in parallel for an on-target assay and a cytotoxicity assay.

    • On-Target: A functional H1R assay, such as a Calcium Flux Assay (see Protocol 2).

    • Cytotoxicity: A cell viability assay, such as the MTT Assay (see Protocol 3).

  • Data Analysis: Plot the percentage of inhibition (for the on-target assay) or the percentage of cell viability (for the cytotoxicity assay) against the log of the this compound concentration. Use a non-linear regression model to calculate the IC₅₀ (for inhibition) and CC₅₀ (for cytotoxicity).

Protocol 2: Validating On-Target Engagement using a Calcium Flux Assay

Objective: To confirm that this compound engages and blocks the H1R in a cellular context by measuring its ability to inhibit histamine-induced calcium mobilization.[11][12]

G cluster_0 On-Target Signaling Pathway cluster_1 Mechanism of Inhibition Histamine Histamine H1R H1R Histamine->H1R Binds Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Calcium Calcium IP3->Calcium Mobilizes This compound This compound This compound->H1R Blocks

Caption: Simplified signaling pathway of the Histamine H1 Receptor (H1R).

Methodology:

  • Cell Preparation: Seed H1R-expressing cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound (or control antagonists) to the wells and incubate for 15-30 minutes. Include wells with vehicle (e.g., DMSO) as a control.

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injector.

  • Agonist Injection: Inject a solution of histamine (at its EC₅₀ concentration) into the wells to stimulate the H1R.

  • Data Acquisition: Measure the fluorescence intensity kinetically, immediately before and for 60-120 seconds after histamine injection.

  • Data Analysis: The increase in fluorescence corresponds to intracellular calcium mobilization. Calculate the inhibitory effect of this compound by comparing the signal in this compound-treated wells to the vehicle control. Determine the IC₅₀ from the dose-response curve.

Protocol 3: Assessing General Cytotoxicity using an MTT Assay

Objective: To measure the effect of this compound on cell viability and determine the concentration at which it becomes cytotoxic.[13][14]

Methodology:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound as described in Protocol 1. Incubate for a relevant duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).

References

Validation & Comparative

A Comparative Guide to H1 Receptor Antagonism: Chlorothen vs. Diphenhydramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two first-generation H1 receptor antagonists, chlorothen and diphenhydramine. Both compounds have been utilized for their ability to counteract the effects of histamine, a key mediator in allergic responses. This document synthesizes available experimental data to offer an objective performance comparison, including binding affinities, potencies, and insights into their mechanisms of action.

Introduction

This compound and diphenhydramine are ethylenediamine-derived antihistamines that function as inverse agonists at the histamine H1 receptor.[1] By binding to the receptor, they stabilize its inactive conformation, thereby reducing the downstream signaling that leads to allergic symptoms. As first-generation antihistamines, both are known to cross the blood-brain barrier, which can result in sedative effects.[2][3] This guide delves into the quantitative and methodological details of their H1 receptor antagonism to aid in research and drug development.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and diphenhydramine in H1 receptor antagonism. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

ParameterThis compoundDiphenhydramineReference(s)
Binding Affinity (Ki) ~25 nM (pKi = 7.6)16 nM[2]
(Guinea Pig Brain H1 Receptor)(Recombinant Human H1 Receptor)
In Vitro Potency (pA2) Data not available7.9 (Isolated Guinea Pig Ileum)
In Vitro Potency (IC50) Data not available>100 µM (Arachidonic Acid Release)
26 nM (Radioligand Binding Assay)

Note: A lower Ki or IC50 value indicates higher binding affinity or potency, respectively. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to characterize H1 receptor antagonists.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound and diphenhydramine for the H1 receptor.

  • Methodology:

    • Receptor Source: Membranes from cells recombinantly expressing the human H1 receptor or from tissues with high H1 receptor density (e.g., guinea pig brain) are prepared.

    • Radioligand: A radiolabeled H1 receptor antagonist with high affinity, such as [³H]-pyrilamine or [³H]-mepyramine, is used.

    • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or diphenhydramine).

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Assay: Schild Analysis (for pA2 determination)

This assay measures the potency of a competitive antagonist in a functional cellular or tissue-based response.

  • Objective: To determine the pA2 value of diphenhydramine, reflecting its potency as a competitive antagonist at the H1 receptor.

  • Methodology:

    • Tissue Preparation: A smooth muscle tissue that contracts in response to histamine, such as the isolated guinea pig ileum, is suspended in an organ bath containing a physiological salt solution.

    • Agonist Concentration-Response Curve: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath and measuring the resulting muscle contraction.

    • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (diphenhydramine) for a predetermined period to allow for equilibrium to be reached.

    • Shifted Agonist Curve: A second cumulative concentration-response curve to histamine is generated in the presence of the antagonist.

    • Data Analysis: The process is repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot provides the pA2 value.

In Vivo Models of Allergic Response

Animal models are used to assess the efficacy of antihistamines in a physiological context.

  • Objective: To evaluate the in vivo efficacy of this compound and diphenhydramine in a model of histamine-induced bronchoconstriction.

  • Methodology:

    • Animal Model: Guinea pigs are commonly used due to their sensitive respiratory response to histamine.

    • Drug Administration: The test compound (this compound or diphenhydramine) is administered to the animals, typically via intraperitoneal or oral routes, at various doses.

    • Histamine Challenge: After a set period, the animals are challenged with an aerosolized or intravenous dose of histamine to induce bronchoconstriction.

    • Measurement of Bronchoconstriction: The degree of bronchoconstriction is measured using techniques such as whole-body plethysmography to assess changes in airway resistance.

    • Data Analysis: The ability of the test compound to inhibit or reduce the histamine-induced bronchoconstriction is quantified and compared to a vehicle control group.

Mandatory Visualizations

H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of intervention for antagonists like this compound and diphenhydramine.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gαq/11 H1R->Gq Activates Antagonist This compound / Diphenhydramine Antagonist->H1R Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->Response PKC->Response

Caption: H1 receptor signaling and the antagonistic action of this compound and diphenhydramine.

Experimental Workflow for Antagonist Characterization

This diagram outlines a typical workflow for the preclinical evaluation of H1 receptor antagonists.

Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Efficacy Animal Model of Allergy (e.g., Histamine-induced bronchoconstriction) (Assess efficacy) Binding->Efficacy High Affinity Functional Functional Assay (e.g., Calcium Flux, Schild Analysis) (Determine IC50/pA2) Functional->Efficacy High Potency Toxicity Toxicology Studies (Assess safety profile) Efficacy->Toxicity Lead Lead Candidate Selection Toxicity->Lead Start Compound Synthesis (this compound / Diphenhydramine) Start->Binding Start->Functional

Caption: A generalized experimental workflow for the evaluation of H1 receptor antagonists.

Conclusion

A significant gap in the publicly available literature is the lack of directly comparable in vitro functional potency data for this compound and head-to-head in vivo efficacy studies for both compounds. Such studies would be invaluable for a more definitive comparison. For drug development professionals, the data presented herein underscores the importance of standardized, multi-faceted assay workflows to accurately characterize and compare the pharmacological profiles of new chemical entities targeting the H1 receptor. The provided experimental protocols and workflow diagrams offer a foundational framework for such endeavors.

References

Comparative Efficacy of Chlorothen and Chlorpheniramine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two first-generation antihistamines, focusing on their receptor binding affinity, preclinical efficacy, and the methodologies used for their evaluation.

Introduction

Chlorothen and chlorpheniramine are both first-generation H1 antihistamines belonging to the ethylenediamine and alkylamine classes, respectively.[1][2] They function as inverse agonists at the histamine H1 receptor, blocking the action of histamine and thereby mitigating allergic responses.[3][4] As first-generation agents, both are known to cross the blood-brain barrier, which can lead to sedation.[3] This guide provides a comparative analysis of their efficacy, supported by available experimental data, to inform researchers and drug development professionals.

Quantitative Data Summary

A primary indicator of antihistamine potency is its binding affinity to the H1 receptor, expressed by the equilibrium dissociation constant (Ki). A lower Ki value signifies a higher binding affinity.

Table 1: Comparative H1 Receptor Binding Affinities

AntihistamineReceptor SourceKi (nM)pKi
This compound Guinea Pig Brain~257.6
Chlorpheniramine Human H1 Receptor (recombinant)3.28.5

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. The pKi is the negative logarithm of the Ki value.[1]

The data indicates that chlorpheniramine has a significantly higher binding affinity for the H1 receptor than this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the efficacy of H1 antihistamines.

1. In Vitro H1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the H1 histamine receptor.[1]

  • Methodology:

    • Receptor Membrane Preparation: Membranes are prepared from cells engineered to express the H1 receptor, such as Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human H1 receptor gene.[1]

    • Radioligand Binding: A radiolabeled ligand with a known high affinity for the H1 receptor, such as [³H]-pyrilamine, is incubated with the prepared receptor membranes.[1]

    • Competition Assay: The incubation is carried out in the presence of various concentrations of the unlabeled test compound (e.g., this compound or chlorpheniramine).[1] The test compound competes with the radioligand for binding to the H1 receptors.

    • Separation and Quantification: The bound and free radioligand are separated using rapid filtration. The amount of radioactivity bound to the membranes is then quantified with a scintillation counter.[1]

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

2. In Vivo Histamine-Induced Wheal and Flare Suppression

  • Objective: To assess the in vivo efficacy of an antihistamine by measuring its ability to suppress the cutaneous reaction to histamine.[6][7]

  • Methodology:

    • Subject Enrollment: Healthy or atopic human volunteers are enrolled in a randomized, placebo-controlled study.

    • Baseline Measurement: A baseline skin reaction is established by intradermal injection or epicutaneous prick with a standardized histamine solution. The resulting wheal (swelling) and flare (redness) are measured.[6]

    • Drug Administration: Subjects are administered a single dose of the test antihistamine (e.g., chlorpheniramine) or a placebo.

    • Post-Dose Challenge: At specific time intervals following drug administration, the histamine challenge is repeated.[8]

    • Measurement and Analysis: The areas of the wheal and flare are measured at each time point. The percentage of inhibition compared to baseline and placebo is calculated to determine the antihistamine's potency, onset of action, and duration of effect.[9] It's important to note that while this model is useful for assessing pharmacodynamics, its direct correlation to clinical efficacy in conditions like allergic rhinitis has been debated.[6][7]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

First-generation antihistamines act as inverse agonists at the H1 receptor. This action blocks the Gq/11 protein signaling cascade typically initiated by histamine, which leads to the activation of Phospholipase C (PLC) and subsequent downstream effects that produce allergic symptoms.[3]

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 -> Ca2+ release PLC->IP3 DAG DAG -> PKC activation PLC->DAG Histamine Histamine Histamine->H1R Activates Antihistamine This compound or Chlorpheniramine Antihistamine->H1R Inhibits Symptoms Allergic Symptoms (Vasodilation, etc.) IP3->Symptoms DAG->Symptoms

Histamine H1 receptor signaling and antihistamine inhibition.

Comparative Experimental Workflow: Receptor Binding Affinity

The following diagram outlines the logical flow for comparing the binding affinity of two antihistamines using an in vitro assay.

G cluster_C1 Compound 1: this compound cluster_C2 Compound 2: Chlorpheniramine start Start: Prepare H1 Receptor Membranes Incubate_C1 Incubate Membranes with Radioligand + this compound start->Incubate_C1 Incubate_C2 Incubate Membranes with Radioligand + Chlorpheniramine start->Incubate_C2 Filter_C1 Filter and Count Bound Radioligand Incubate_C1->Filter_C1 IC50_C1 Determine IC50 Filter_C1->IC50_C1 Calculate_Ki Calculate Ki from IC50 (Cheng-Prusoff Equation) IC50_C1->Calculate_Ki Filter_C2 Filter and Count Bound Radioligand Incubate_C2->Filter_C2 IC50_C2 Determine IC50 Filter_C2->IC50_C2 IC50_C2->Calculate_Ki Compare Compare Ki Values: Potency Analysis Calculate_Ki->Compare

Workflow for in vitro comparative binding affinity assay.

Conclusion

Based on available receptor binding data, chlorpheniramine demonstrates a higher potency for the H1 receptor than this compound.[1] Both are effective first-generation antihistamines, but their clinical application must be weighed against their sedative side effect profile, a characteristic common to this class of drugs.[3][10] For definitive efficacy comparison, direct comparative clinical trials would be necessary. The experimental protocols and workflows provided herein offer a standardized framework for conducting such preclinical and clinical evaluations.

References

Navigating the Blood-Brain Barrier: An In Vitro Comparison of First and Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differing abilities of first and second-generation antihistamines to cross the blood-brain barrier (BBB), with a focus on the pivotal role of the P-glycoprotein efflux pump. This guide synthesizes key experimental findings from in vitro studies, providing researchers, scientists, and drug development professionals with a comparative overview of their transport mechanisms.

First-generation antihistamines are well-known for their sedative effects, a direct consequence of their ability to permeate the blood-brain barrier and interact with H1 receptors in the central nervous system (CNS).[1][2][3][4][5] In contrast, second-generation antihistamines were developed to minimize or eliminate these CNS side effects, primarily by limiting their brain penetration.[1][2][3][4][5] A key factor in this difference is the interaction of these compounds with efflux pumps, such as P-glycoprotein (P-gp), located in the endothelial cells of the BBB.[1][2][3][4]

Quantitative Comparison of BBB Permeability

The following table summarizes the in vitro permeability of various first and second-generation antihistamines across different BBB models. The data highlights the generally higher permeability of first-generation compounds and the significant role of P-gp in restricting the transport of their second-generation counterparts.

AntihistamineGenerationIn Vitro ModelKey Findings
Promethazine FirstPBMEC/C1-2 TranswellPermeated slower than pheniramine and diphenhydramine, but faster than second-generation antihistamines.[1][2][3]
Diphenhydramine FirstPBMEC/C1-2 TranswellDemonstrated faster permeation than promethazine and second-generation antihistamines.[1][2][3]
Pheniramine FirstPBMEC/C1-2 TranswellShowed the fastest permeation among the tested first-generation antihistamines.[1][2][3]
Astemizole SecondPBMEC/C1-2 TranswellLow permeability, which was increased by the P-gp inhibitor verapamil.[1][2][3]
Cetirizine SecondPBMEC/C1-2 Transwell, MDCK-hP-gpLow permeability.[1][2][3] Transport was increased in the presence of a P-gp inhibitor.[1][2][3] Penetrated the brain poorly regardless of P-gp inhibition in an in situ brain perfusion model.[6][7][8][9]
Fexofenadine SecondPBMEC/C1-2 Transwell, MDCK-hP-gpLow permeability.[1][2][3] Transport was increased by the P-gp inhibitor verapamil.[1][2][3] Poor brain penetration was observed even with P-gp inhibition in an in situ brain perfusion model.[6][7][8][9]
Loratadine SecondPBMEC/C1-2 Transwell, MDCK-hP-gpLow permeability, which was increased by the P-gp inhibitor verapamil.[1][2][3] Achieved substantial brain penetration that was further enhanced by P-gp inhibition in an in situ brain perfusion model.[6][7][8][9]
Terfenadine SecondMDCK-hP-gpSubstantial brain penetration which was enhanced by the P-gp inhibitor cyclosporin A in an in situ brain perfusion model.[6][7][8][9]

The Role of P-glycoprotein Efflux

A significant body of in vitro evidence points to the role of the P-glycoprotein (P-gp) efflux pump in limiting the CNS penetration of second-generation antihistamines.[1][2][3][4] Studies using cell lines expressing P-gp, such as the immortalized rat brain endothelial cell line RBE4, have shown that second-generation antihistamines, but not first-generation ones, have a notable affinity for this transporter.[4] This interaction leads to the active removal of these drugs from the endothelial cells of the BBB, thereby preventing their entry into the brain. The addition of P-gp inhibitors, such as verapamil or cyclosporin A, has been demonstrated to increase the transport rates of all tested second-generation antihistamines across in vitro BBB models.[1][2][3]

Experimental Protocols

In Vitro Blood-Brain Barrier Transwell Model

A common in vitro method to assess BBB transport involves the use of a Transwell system with a monolayer of brain endothelial cells.

  • Cell Culture: Porcine brain microvessel endothelial cells (PBMEC/C1-2) or Madin-Darby canine kidney cells transfected with human P-gp (MDCK-hP-gp) are cultured on microporous filter inserts of a Transwell plate.[1][2][3] This creates two compartments: an apical (luminal or "blood" side) and a basolateral (abluminal or "brain" side).

  • Monolayer Integrity: The integrity of the cell monolayer is crucial and is typically assessed by measuring the transendothelial electrical resistance (TEER).

  • Transport Study: The antihistamine compound is added to the apical chamber. At various time points, samples are taken from the basolateral chamber to determine the amount of drug that has crossed the cell monolayer.

  • Inhibition Studies: To investigate the role of P-gp, the experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil, added to the apical chamber.[1][2][3]

  • Quantification: The concentration of the antihistamine in the collected samples is quantified using techniques like high-performance liquid chromatography (HPLC).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the endothelial cell monolayer.

Visualizing the Experimental Workflow

G cluster_setup Model Setup cluster_experiment Transport Experiment cluster_pgp P-gp Inhibition Study cluster_analysis Analysis A Seed brain endothelial cells (e.g., PBMEC/C1-2) on Transwell filter inserts B Culture cells to form a confluent monolayer A->B C Verify monolayer integrity (e.g., TEER measurement) B->C D Add antihistamine to apical (blood) side C->D G Add antihistamine and P-gp inhibitor (e.g., verapamil) to apical side C->G E Incubate for defined time periods D->E F Collect samples from basolateral (brain) side E->F I Quantify antihistamine concentration (e.g., HPLC) F->I H Incubate and collect samples from basolateral side G->H H->I J Calculate apparent permeability (Papp) I->J K Compare Papp values with and without P-gp inhibitor J->K G cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain FirstGen_Blood 1st Gen Antihistamine FirstGen_Brain 1st Gen Antihistamine (CNS Effects) FirstGen_Blood->FirstGen_Brain Passive Diffusion SecondGen_Blood 2nd Gen Antihistamine Pgp P-glycoprotein (Efflux Pump) SecondGen_Blood->Pgp Passive Diffusion SecondGen_Brain 2nd Gen Antihistamine (Minimal CNS Effects) SecondGen_Blood->SecondGen_Brain Limited Diffusion Pgp->SecondGen_Blood Active Efflux

References

Validating Chlorothen's Selectivity for the H1 Receptor Over Other Amine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chlorothen, a first-generation antihistamine, focusing on its selectivity for the histamine H1 receptor over other major amine receptors. While this compound is a potent H1 receptor antagonist, its broader receptor-binding profile is crucial for understanding its full pharmacological effects and potential side effects. This document summarizes available binding affinity data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers.

Comparative Analysis of Receptor Binding Affinity

The primary therapeutic action of antihistamines is mediated by their affinity for the H1 receptor. However, many first-generation antihistamines are known to interact with other amine receptors, leading to off-target effects. This section compares the binding affinity of this compound and other selected antihistamines for the H1 receptor and discusses the expected, though not quantitatively documented, interactions with other amine receptors.

Data Presentation: Amine Receptor Binding Affinities (Ki in nM)

CompoundGenerationH1 ReceptorMuscarinic ReceptorsAdrenergic ReceptorsSerotonergic Receptors
This compound First~2.5 (pKi of 7.6)[1]Data Not AvailableData Not AvailableData Not Available
Diphenhydramine First16[1]High AffinityModerate AffinityModerate Affinity
Chlorpheniramine First3.2[1]Moderate AffinityLow AffinityLow Affinity
Loratadine Second33[1]Low AffinityLow AffinityLow Affinity
Cetirizine Second6[1]Low AffinityLow AffinityLow Affinity

Lower Ki values indicate higher binding affinity.

Experimental Protocols

The determination of a compound's binding affinity for a specific receptor is a critical step in drug development. The following is a detailed methodology for a standard in vitro radioligand binding assay, a common technique used to determine the Ki values presented in the table above.

Experimental Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific amine receptor.

Methodology:

  • Receptor Preparation:

    • Membranes from cells recombinantly expressing the target human receptor (e.g., H1, M1, α1, 5-HT2A) or from tissues known to have a high density of the receptor are prepared.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Radioligand Binding:

    • A specific radioligand with high affinity for the target receptor is selected (e.g., [³H]pyrilamine for the H1 receptor).

    • The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation:

    • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:

      • [L] is the concentration of the radioligand.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualization

Understanding the downstream signaling pathways of the H1 receptor and potential off-target amine receptors is essential for comprehending the full cellular and physiological effects of this compound. The following diagrams, generated using the DOT language, illustrate these pathways.

Histamine H1 Receptor Signaling Pathway

H1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H1R H1 Receptor This compound->H1R Inhibits Histamine Histamine Histamine->H1R Activates Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Histamine H1 receptor signaling cascade.

Muscarinic_Signaling PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AC AC cAMP cAMP AC->cAMP Produces

Caption: Adrenergic receptor signaling pathways.

Serotonin Receptor Signaling Pathways (5-HT1 and 5-HT2)

Serotonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin HT1 5-HT1 Receptor Serotonin->HT1 Activates HT2 5-HT2 Receptor Serotonin->HT2 Activates Gi Gi HT1->Gi Activates Gq Gq HT2->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Caption: Serotonin receptor signaling pathways.

Conclusion

This compound is a potent histamine H1 receptor antagonist. While quantitative data on its off-target activities are scarce, its classification as a first-generation antihistamine suggests a broader interaction with other amine receptors, such as muscarinic, adrenergic, and serotonergic receptors. This lack of selectivity is a hallmark of older antihistamines and is responsible for their characteristic side-effect profiles. For researchers and drug development professionals, understanding this potential for polypharmacology is essential for accurate interpretation of experimental results and for the design of more selective future therapeutics. Further studies are warranted to fully elucidate the complete receptor binding profile of this compound.

References

Unveiling the Muscarinic Cross-Reactivity of Chlorothen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Muscarinic Receptor Cross-Reactivity of Chlorothen

Direct experimental data on the binding affinities (Ki) of this compound for the five muscarinic receptor subtypes is not publicly available. First-generation antihistamines are generally known to be non-selective muscarinic antagonists.[1][2][3] This lack of selectivity is a contributing factor to their characteristic anticholinergic side effects.[4][5] To provide a predictive comparison, the following table summarizes the muscarinic receptor binding affinities of several other well-characterized first-generation antihistamines. It is plausible that this compound exhibits a similar non-selective profile with varying affinities across the M1-M5 subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Selected First-Generation Antihistamines and Reference Antagonists

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
First-Generation Antihistamines
Diphenhydramine2912056130-
Promethazine2.9202.11.8-
Chlorpheniramine2001,3004001,000-
Reference Muscarinic Antagonists
Atropine (Non-selective)1.11.91.31.42.0
Pirenzepine (M1-selective)1632015080160
Methoctramine (M2-selective)15015300100-
4-DAMP (M3-selective)4.4331.41210
Tropicamide (M4-selective)12120204.8-
------

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.[6] They are classified into five subtypes, M1 through M5. The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Agonist Binding PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Agonist Binding AC Adenylyl Cyclase (AC) Gio->AC Inhibition ATP ATP AC->ATP Conversion cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Experimental Protocols for Determining Muscarinic Receptor Cross-Reactivity

To definitively determine the muscarinic receptor cross-reactivity of this compound, in vitro pharmacological assays are essential. The following are detailed protocols for radioligand binding and functional assays.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing each of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Test compound: this compound.

  • Reference antagonist: Atropine (for non-specific binding determination).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either vehicle, a range of concentrations of this compound, or a high concentration of atropine (for non-specific binding).

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of atropine) from the total binding (in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow Start Start Plate_Setup Prepare 96-well plate: - Assay Buffer - Radioligand ([³H]-NMS) - this compound (various conc.) - Atropine (non-specific) Start->Plate_Setup Add_Membranes Add cell membranes expressing M1-M5 receptors Plate_Setup->Add_Membranes Incubate Incubate to reach equilibrium (e.g., 60-120 min at RT) Add_Membranes->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold assay buffer Filter->Wash Quantify Quantify radioactivity using liquid scintillation counter Wash->Quantify Analyze Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays: Determining Potency (IC50/EC50)

Functional assays measure the effect of a compound on the signaling pathway downstream of receptor activation. For muscarinic receptors, common functional assays include calcium flux assays (for M1, M3, and M5) and GTPγS binding assays (primarily for M2 and M4).

Objective: To determine the potency of this compound as an antagonist at M1, M3, and M5 muscarinic receptors.

Materials:

  • Cells stably co-expressing a G-protein alpha subunit (e.g., Gα15/16) and one of the M1, M3, or M5 receptor subtypes.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist: Carbachol or acetylcholine.

  • Test compound: this compound.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of the agonist (e.g., EC80 of carbachol) to all wells and immediately measure the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To determine the potency of this compound as an antagonist or inverse agonist at M2 and M4 muscarinic receptors.[7][8][9]

Materials:

  • Membrane preparations from cells stably expressing either the M2 or M4 muscarinic receptor subtype.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Agonist: Carbachol or acetylcholine.

  • Test compound: this compound.

  • GDP (Guanosine diphosphate).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.

  • 96-well microplates.

  • Scintillation Proximity Assay (SPA) beads or filtration apparatus.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the assay buffer.

  • Agonist Addition: Add a submaximal concentration of the agonist (e.g., EC50 of carbachol) to stimulate the receptor. For inverse agonist determination, no agonist is added.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for [³⁵S]GTPγS binding.

  • Termination and Detection:

    • SPA method: Add SPA beads to each well to capture the membrane-bound [³⁵S]GTPγS. The proximity of the radiolabel to the beads generates a light signal that can be detected by a microplate scintillation counter.

    • Filtration method: Terminate the reaction by rapid filtration through glass fiber filters, wash with ice-cold buffer, and quantify the radioactivity on the filters.

  • Data Analysis:

    • The amount of [³⁵S]GTPγS binding is a measure of G-protein activation.

    • Determine the inhibitory effect of this compound on agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Conclusion

While direct experimental evidence for the muscarinic receptor cross-reactivity of this compound is currently lacking in the public domain, a comparative analysis with other first-generation antihistamines suggests a high likelihood of non-selective antagonist activity at M1-M5 receptors. For a definitive characterization of its pharmacological profile, the experimental protocols provided in this guide offer a robust framework for determining the binding affinity and functional potency of this compound at each muscarinic receptor subtype. Such data is crucial for a comprehensive understanding of its potential off-target effects and for guiding future drug development efforts.

References

A Comparative Analysis of the Sedative Effects of Chlorothen and Newer Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative effects of the first-generation antihistamine, Chlorothen, with those of newer, second-generation antihistamines. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to be a valuable resource for researchers and professionals in the field of drug development.

First-generation antihistamines, such as this compound, are known for their sedative side effects due to their ability to cross the blood-brain barrier and antagonize histamine H1 receptors in the central nervous system (CNS).[1][2] In contrast, second-generation antihistamines were developed to minimize CNS penetration, thereby reducing or eliminating sedative effects.[1][3] This comparison will explore the differences in their sedative profiles, supported by experimental evidence.

Data Presentation

The following tables summarize the quantitative data comparing this compound and newer antihistamines in terms of their H1 receptor binding affinity and their impact on sedation as measured by various objective tests. Given the limited direct experimental data for this compound in recent comparative studies, data for the structurally and functionally similar first-generation antihistamine, chlorpheniramine, is included as a proxy to provide a comprehensive comparison.

Table 1: Comparative H1 Receptor Binding Affinities

AntihistamineGenerationH1 Receptor Binding Affinity (Ki) [nM]
This compound First~2.5 - 25
ChlorpheniramineFirst2 - 4.81
DiphenhydramineFirst1.4 - 84
Loratadine Second16 - 138
DesloratadineSecond0.4
Cetirizine Second3 - 6
LevocetirizineSecond~3
Fexofenadine Second10
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may differ.[4][5][6]

Table 2: Comparative Sedative Effects Measured by Objective Tests

AntihistamineGenerationCNS H1 Receptor Occupancy (%)Digit Symbol Substitution Test (DSST) PerformanceCritical Flicker Fusion (CFF) ThresholdChoice Reaction Time (CRT)
Chlorpheniramine (as proxy for This compound )FirstHigh (~50-72%)Significantly ImpairedDecreasedIncreased
Loratadine SecondLow (~12-19%)No Significant ImpairmentNo Significant ChangeNo Significant Change
Cetirizine SecondModerate (~20-26%)Mild to Moderate Impairment in some individualsMay be DecreasedMay be Increased
Fexofenadine SecondVery Low (~0-10%)No Significant ImpairmentNo Significant ChangeNo Significant Change
Note: CNS H1 Receptor Occupancy is measured by Positron Emission Tomography (PET) at therapeutic doses.[7][8][9] Performance in psychomotor tests is generally compared to placebo. Impairment is indicated by a decrease in DSST scores and CFF threshold, and an increase in CRT.

Experimental Protocols

In Vitro H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the H1 receptor (e.g., from recombinant cell lines or guinea pig brain tissue) are prepared.

  • Radioligand Binding: A radiolabeled ligand with a known high affinity for the H1 receptor (e.g., [³H]-pyrilamine) is incubated with the prepared membranes.

  • Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or a newer antihistamine).

  • Separation and Scintillation Counting: The bound and free radioligand are separated using rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Psychomotor and Cognitive Performance Tests

Objective: To assess the sedative and cognitive-impairing effects of antihistamines in human subjects.

1. Digit Symbol Substitution Test (DSST):

  • Description: This test assesses processing speed, attention, and visuomotor coordination.[10][11] Participants are given a key that pairs digits with symbols. They then have a set amount of time (e.g., 90-120 seconds) to substitute a series of digits with their corresponding symbols.[12]

  • Procedure:

    • The subject is presented with a sheet containing the digit-symbol key at the top.

    • The main body of the sheet consists of rows of digits, each with an empty box beneath it.

    • The subject is instructed to fill in the empty boxes with the symbol that corresponds to the digit above it, working as quickly and accurately as possible.

    • The score is the number of correct symbols filled in within the time limit.

2. Critical Flicker Fusion (CFF) Test:

  • Description: This test measures the threshold at which a flickering light is perceived as a continuous, steady light. It is a sensitive measure of CNS arousal.[13][14]

  • Procedure:

    • The subject is placed in a darkened room and looks into a viewing device that presents a flickering light source.

    • The frequency of the flicker is gradually decreased from a point where it appears as a steady light until the subject reports seeing it flicker. This is the flicker threshold.

    • Alternatively, the frequency is increased from a low, flickering rate until the subject reports it appears as a steady light. This is the fusion threshold.

    • The mean of these two thresholds is taken as the CFF threshold. Sedating drugs tend to lower this threshold.

3. Choice Reaction Time (CRT) Test:

  • Description: This test measures the time it takes for an individual to respond to one of several possible stimuli. It assesses attention, processing speed, and decision-making.[15][16]

  • Procedure:

    • The subject is seated in front of a computer screen and is instructed to respond to different visual or auditory stimuli by pressing corresponding keys.

    • For example, a red light might require pressing the "R" key, while a green light requires pressing the "G" key.

    • The time taken from the presentation of the stimulus to the correct keypress is recorded as the reaction time.

    • An average reaction time and the number of errors are calculated over a series of trials.

Mandatory Visualization

G cluster_0 First-Generation Antihistamine (e.g., this compound) cluster_1 Second-Generation Antihistamine This compound This compound BBB Blood-Brain Barrier This compound->BBB High Penetration Newer_AH Newer Antihistamine Newer_AH->BBB Low Penetration CNS_H1R Central H1 Receptors BBB->CNS_H1R Antagonism Sedation Sedation & Cognitive Impairment CNS_H1R->Sedation

Caption: Comparison of Blood-Brain Barrier Penetration.

G Histamine Histamine H1R H1 Receptor (Gq/11-coupled) Histamine->H1R Binds to PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Increased Neuronal Excitation & Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Antihistamine Antihistamine (e.g., this compound) Antihistamine->H1R Blocks

Caption: H1 Receptor Signaling Pathway in the CNS.

G cluster_0 Pre-Clinical cluster_1 Clinical Trials cluster_2 Sedation Assessment In_Vitro In Vitro Receptor Binding Assays Animal_Models In Vivo Animal Models In_Vitro->Animal_Models Phase_I Phase I (Safety & Tolerability) Animal_Models->Phase_I Phase_II_III Phase II/III (Efficacy & Sedation Assessment) Phase_I->Phase_II_III PET PET Scans (H1 Receptor Occupancy) Phase_II_III->PET Psychomotor Psychomotor & Cognitive Tests (DSST, CFF, CRT) Phase_II_III->Psychomotor Subjective Subjective Scales (e.g., VÁS) Phase_II_III->Subjective

References

A Comparative Analysis of Chlorothen and Ketotifen in Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between compounds targeting allergic and inflammatory responses is paramount. This guide provides a detailed comparison of chlorothen and ketotifen, with a specific focus on their efficacy in mast cell stabilization assays.

While both this compound and ketotifen are classified as antihistamines, their mechanisms of action and, consequently, their therapeutic applications, diverge significantly, particularly concerning the stabilization of mast cells. This guide synthesizes available data to draw a clear comparison for informed decision-making in research and development.

Mechanism of Action: A Tale of Two Antihistamines

This compound , a first-generation antihistamine, primarily functions as a competitive antagonist of the histamine H1 receptor. Its therapeutic effect is derived from blocking the action of histamine on target cells, thereby mitigating allergic symptoms such as vasodilation and increased capillary permeability. However, extensive literature review reveals a conspicuous absence of evidence supporting a direct mast cell stabilizing activity for this compound. Studies on structurally and functionally similar first-generation antihistamines, such as chlorpheniramine, have shown a lack of efficacy in preventing mast cell degranulation.[1][2]

Ketotifen , on the other hand, exhibits a dual mechanism of action. It is not only a potent H1-antihistamine but also a robust mast cell stabilizer.[3][4] This dual functionality allows ketotifen to both block the effects of histamine that has already been released and, crucially, to prevent the degranulation of mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators in the first place.[3][4] This preventative action is a key differentiator from traditional antihistamines like this compound.

Comparative Efficacy in Mast Cell Stabilization Assays

FeatureThis compoundKetotifen
Primary Mechanism H1-Histamine Receptor AntagonistH1-Histamine Receptor Antagonist & Mast Cell Stabilizer
Mast Cell Stabilization No significant evidence of direct activity. A similar compound, chlorpheniramine, was shown to not prevent mast cell degranulation.[1][2]Demonstrated inhibition of mast cell degranulation in various in vitro and in vivo models.
Quantitative Data (Inhibition of Mediator Release) Data not availableEffective inhibition of histamine and tryptase release from human conjunctival mast cells.[5] Dose-dependent inhibition of degranulation in rat peritoneal mast cells, with marked effects at 50 µM and 100 µM.[6]

Signaling Pathways and Experimental Workflow

To visually represent the distinct mechanisms of action and the experimental approach to their study, the following diagrams are provided.

MastCellSignaling cluster_0 Mast Cell cluster_1 Target Cell cluster_2 Drug Intervention Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links Signaling Intracellular Signaling (Syk, LAT, PLCγ) FcεRI->Signaling Ca_influx Ca²⁺ Influx Signaling->Ca_influx Granules Granules (Histamine, Tryptase) Ca_influx->Granules Triggers fusion Degranulation Degranulation Granules->Degranulation Mediators Released Mediators (Histamine, etc.) Degranulation->Mediators H1_Receptor H1 Receptor Mediators->H1_Receptor Binds to Response Allergic Response (Vasodilation, etc.) H1_Receptor->Response Ketotifen_stabilizer Ketotifen (Stabilization) Ketotifen_stabilizer->Ca_influx Inhibits Ketotifen_antihistamine Ketotifen (Antihistamine) Ketotifen_antihistamine->H1_Receptor Blocks This compound This compound (Antihistamine) This compound->H1_Receptor Blocks ExperimentalWorkflow start Start: Isolate Mast Cells (e.g., Rat Peritoneal) sensitization Sensitize with IgE start->sensitization wash1 Wash to Remove Unbound IgE sensitization->wash1 incubation Pre-incubate with Test Compound (this compound or Ketotifen) or Control wash1->incubation stimulation Stimulate Degranulation (e.g., with Antigen or Compound 48/80) incubation->stimulation supernatant Collect Supernatant stimulation->supernatant measurement Measure Mediator Release (e.g., β-hexosaminidase or Histamine Assay) supernatant->measurement analysis Data Analysis: Calculate % Inhibition measurement->analysis end End analysis->end

References

Comparative Efficacy of Chlorothen and Cyproheptadine in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two first-generation antihistamines, this guide details the preclinical efficacy of Chlorothen and cyproheptadine. It provides a comparative look at their receptor binding affinities, in vivo and in vitro functional activities, and pharmacokinetic profiles, supported by experimental data and detailed methodologies to aid researchers in drug development and scientific investigation.

Introduction

This compound and cyproheptadine are both first-generation H1 receptor antagonists known for their antihistaminic and anticholinergic properties. While cyproheptadine has been extensively studied and is used for a variety of clinical applications beyond allergies, including appetite stimulation and management of serotonin syndrome, preclinical data on this compound is less abundant in recent literature. This guide aims to consolidate the available preclinical data for both compounds to facilitate a comparative assessment of their efficacy.

Data Presentation

Receptor Binding Affinity

A key determinant of an antihistamine's potency is its binding affinity to the histamine H1 receptor. A higher pKi value indicates a stronger binding affinity.

CompoundReceptorSpeciespKiKi (nM)
This compound Histamine H1Guinea Pig (Brain)7.6~25
Cyproheptadine Histamine H1Human9.5~0.32

Note: Data for this compound is limited. The pKi value was reported from a study on guinea pig brain tissue, while the value for cyproheptadine is for the human recombinant receptor. Direct comparison should be made with caution due to differences in species and experimental systems.

In Vitro Functional Activity: Guinea Pig Ileum Assay

The guinea pig ileum assay is a classic pharmacological preparation used to assess the antagonist activity of compounds against histamine-induced smooth muscle contraction.

CompoundAssaySpeciesActivity
Cyproheptadine Isolated Ileum ContractionGuinea PigPotent, non-competitive antagonism of histamine-induced contractions[1]
In Vivo Efficacy: Animal Models of Allergic Inflammation

Preclinical in vivo models are crucial for evaluating the therapeutic potential of antihistamines in a physiological setting.

CompoundModelSpeciesEndpointEfficacy
Cyproheptadine Carrageenan-induced paw edemaRatReduction of paw swellingDemonstrated anti-inflammatory effect

Specific in vivo efficacy data for this compound in comparable preclinical models of allergy or inflammation is not well-documented in recent scientific literature.

Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of a drug is essential for determining its absorption, distribution, metabolism, and excretion (ADME) properties.

Cyproheptadine Pharmacokinetics

SpeciesRouteTmaxCmaxBioavailability (%)
MouseIntramuscular-Dose-dependent increase81.1[2]
Dog (Beagle)Intramuscular-Dose-dependent increase79.1[2]
CatOral--High
RatIntravenous-Biexponential decline-

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig brain or cells stably transfected with the human H1 receptor).

  • Radioligand Binding: A radiolabeled ligand with high affinity for the H1 receptor, such as [³H]-mepyramine, is incubated with the prepared membranes.

  • Competition Assay: The incubation is carried out in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or cyproheptadine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Guinea Pig Ileum Assay for Histamine Antagonism

Objective: To assess the functional antagonist activity of a compound against histamine-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[3]

  • Contraction Measurement: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.

  • Histamine Response: A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with the test compound (e.g., this compound or cyproheptadine) for a predetermined period.

  • Antagonism Assessment: The concentration-response curve to histamine is repeated in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism, while a depression of the maximum response suggests non-competitive antagonism.[1]

  • Data Analysis: The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of the agonist.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan, is administered into the plantar surface of the rat's hind paw.[4]

  • Drug Administration: The test compound (e.g., cyproheptadine) or vehicle is administered, usually intraperitoneally or orally, at a specified time before or after the carrageenan injection.

  • Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[4]

  • Data Analysis: The percentage of inhibition of edema in the drug-treated group is calculated relative to the vehicle-treated control group.

Mandatory Visualization

Histamine_H1_Receptor_Signaling cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq_protein Gq/11 H1R->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC_activation->Cellular_Response Antihistamine This compound / Cyproheptadine Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.

Experimental_Workflow_In_Vivo_Efficacy cluster_workflow General In Vivo Efficacy Workflow start Start: Acclimatize Animals grouping Randomly Assign to Groups (Vehicle, Test Compound, Positive Control) start->grouping baseline Baseline Measurement (e.g., Paw Volume) grouping->baseline treatment Administer Treatment baseline->treatment induction Induce Allergic/Inflammatory Response (e.g., Carrageenan Injection) treatment->induction measurement Measure Endpoint at Multiple Time Points induction->measurement data_analysis Data Analysis and Comparison measurement->data_analysis end End: Report Findings data_analysis->end

Caption: Generalized Experimental Workflow for In Vivo Efficacy Studies.

Conclusion

Based on the available preclinical data, cyproheptadine demonstrates potent histamine H1 receptor antagonism, with significant in vitro and in vivo efficacy in models of allergic and inflammatory responses. Its pharmacokinetic profile has been characterized in multiple species. In contrast, specific preclinical efficacy and pharmacokinetic data for this compound are sparse in the recent scientific literature, limiting a direct and comprehensive comparison. The provided pKi value for this compound suggests it possesses significant H1 receptor affinity, characteristic of first-generation antihistamines.

For researchers and drug development professionals, this guide highlights the well-established preclinical profile of cyproheptadine as a reference. Further studies are warranted to fully elucidate the preclinical efficacy and pharmacokinetic properties of this compound to enable a more complete comparative assessment. The detailed experimental protocols provided herein offer a foundation for conducting such comparative studies.

References

A Head-to-Head In Vitro Comparison: Chlorothen vs. Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro analysis of two histamine H1 receptor antagonists: Chlorothen, a first-generation antihistamine, and loratadine, a second-generation agent. While both compounds effectively block the action of histamine at the H1 receptor, their distinct pharmacological profiles, rooted in their structural differences, lead to variations in potency, selectivity, and potential for off-target effects. This comparison summarizes key in vitro data to inform preclinical research and drug development efforts.

Pharmacological Profile: A Tale of Two Generations

This compound, as a first-generation antihistamine, is known for its ability to cross the blood-brain barrier, leading to sedative effects.[1] In contrast, loratadine, a second-generation antihistamine, was designed to be peripherally selective, minimizing central nervous system penetration and associated side effects.[2][3] Their in vitro characteristics reflect these generational differences.

Receptor Binding Affinity and Potency

The primary measure of an antihistamine's activity is its binding affinity (Ki) and functional potency (IC50) at the histamine H1 receptor. While a direct comparative study under identical conditions is not available in the public domain, data from various sources provide valuable insights.

It is important to note that the Ki value for this compound was determined using guinea pig brain homogenates, whereas the values for loratadine are from assays using human recombinant H1 receptors. This difference in experimental setup precludes a direct, definitive comparison of affinity. However, the available data suggests that both compounds are potent H1 receptor antagonists.

CompoundReceptor SourceLigandParameterValue (nM)Reference
This compound Guinea Pig Brain[3H]mepyramineKi~25[4]
Loratadine Human H1 Receptor (CHO cells)[3H]mepyramineKi37[5]
Loratadine Human H1 Receptor (Central)[3H]PyrilamineKi20[5]
Loratadine Human H1 Receptor-IC50290[5]

Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively. The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

In Vitro Cytotoxicity Profile

Evaluation of in vitro cytotoxicity is a critical component of preclinical drug assessment. Studies on loratadine have explored its effects on various human cell lines. In contrast, specific in vitro cytotoxicity data for this compound on human cell lines is limited in publicly available literature, though some studies have examined related ethylenediamine derivatives.

CompoundCell Line(s)AssayKey FindingsReference(s)
This compound --Data not available in searched literature. Studies on other ethylenediamine derivatives show dose-dependent cytotoxicity in cancer cell lines.
Loratadine Human LymphocytesMicronucleus, Chromosomal AberrationIncreased frequency of micronuclei and chromosomal aberrations at 15 and 25 µg/ml.[6]
Loratadine Human Liver Epithelial (THLE) cellsMTS AssayToxic to THLE-Null cells with an EC50 ≤ 200 μM.[7]
Loratadine Various Cancer Cell Lines (e.g., A549, MDA-MB-231, PC3)Crystal Violet Dye BindingDose-dependent cytotoxic effects.

Experimental Methodologies

The following sections detail generalized protocols for the key in vitro assays used to characterize antihistamines.

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of a test compound to the H1 receptor through competition with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the histamine H1 receptor.

Generalized Protocol:

  • Receptor Preparation: Membranes are prepared from cells stably expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand Binding: A radiolabeled ligand with high affinity for the H1 receptor, such as [3H]-pyrilamine or [3H]-mepyramine, is used.

  • Competition Assay: Receptor membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or loratadine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][8][9][10]

In Vitro Cytotoxicity Assay (MTS Assay)

This colorimetric assay is a common method for assessing cell viability and proliferation.

Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC50).

Generalized Protocol:

  • Cell Culture: Human cell lines are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or loratadine) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.

  • Incubation and Measurement: The plate is incubated to allow for the color change, and the absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Visualizing the Mechanisms

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade leading to various physiological responses. Antagonists like this compound and loratadine block this pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates Antihistamine This compound / Loratadine Antihistamine->H1R Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Cellular_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of antihistamines.

Comparative Experimental Workflow: Receptor Binding Assay

The workflow for determining the receptor binding affinity of a test compound is a standardized process in preclinical pharmacology.

Receptor_Binding_Workflow cluster_assay Competition Binding Assay cluster_analysis Data Analysis start Start prep Prepare H1 Receptor Membranes start->prep radioligand Prepare Radiolabeled Ligand ([³H]-pyrilamine) start->radioligand test_compound Prepare Serial Dilutions of Test Compound (this compound or Loratadine) start->test_compound incubation Incubate Receptor Membranes, Radioligand, and Test Compound prep->incubation radioligand->incubation test_compound->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting ic50 Determine IC50 Value (50% Inhibitory Concentration) counting->ic50 ki Calculate Ki Value (Cheng-Prusoff Equation) ic50->ki end End: Comparative Affinity Data ki->end

Caption: Generalized experimental workflow for an in vitro histamine H1 receptor binding assay.

References

A Comparative Guide to Chlorothen Analogs: Engineering Reduced Sedation in H1 Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Chlorothen, a first-generation ethylenediamine antihistamine, and its analogs, with a focus on strategies to mitigate sedative effects. By objectively comparing experimental data on receptor binding, functional activity, and in vivo sedative properties, this document aims to inform the rational design of novel H1 antagonists with improved therapeutic profiles.

Introduction: The Challenge of Sedation in First-Generation Antihistamines

First-generation H1 antihistamines, such as this compound, are effective in alleviating allergic symptoms by antagonizing the histamine H1 receptor. However, their clinical utility is often limited by their sedative side effects, which stem from their ability to cross the blood-brain barrier (BBB) and interact with H1 receptors in the central nervous system (CNS).[1][2] The development of second-generation antihistamines has largely focused on minimizing CNS penetration, thereby reducing or eliminating sedation while maintaining high affinity for peripheral H1 receptors.

This compound, as an ethylenediamine derivative, represents a classic scaffold from which our understanding of the structural determinants of H1 receptor binding and CNS effects has evolved. This guide will explore the key molecular modifications that can transform a sedating antihistamine like this compound into a non-sedating analog.

Comparative Analysis of Receptor Binding Affinity

The primary measure of an antihistamine's potency is its binding affinity to the H1 receptor, typically expressed as the equilibrium dissociation constant (Ki) or its negative logarithm (pKi). A lower Ki or a higher pKi value indicates a stronger binding affinity.

Table 1: Comparative H1 Receptor Binding Affinities of this compound and Other Antihistamines

AntihistamineGenerationH1 Receptor Binding Affinity (Ki, nM)pKi
This compound First~25[3]7.6[3]
DiphenhydramineFirst16[3]7.8[3]
ChlorpheniramineFirst3.2[3]8.5[3]
CetirizineSecond6[3]8.2[3]
LoratadineSecond33[3]7.5[3]
DesloratadineSecond0.4[3]9.4[3]
FexofenadineSecond10[3]8.0[3]

Note: Data are compiled from various sources and may not be directly comparable due to different experimental conditions.

As shown in Table 1, this compound exhibits a respectable binding affinity for the H1 receptor, comparable to other first-generation agents. The challenge in developing non-sedating analogs lies not in improving this affinity, but in maintaining it while altering the physicochemical properties that govern BBB penetration.

Structure-Activity Relationship and the Reduction of Sedative Effects

The sedative properties of first-generation antihistamines are primarily attributed to their lipophilicity and neutral charge at physiological pH, which facilitate their passage across the BBB. The key to designing non-sedating analogs is to introduce structural modifications that hinder this CNS penetration.

One critical strategy is the introduction of polar functional groups. For instance, the chlorination on one of the phenyl rings in a diphenhydramine-like structure can enhance lipophilicity and CNS penetration, contributing to sedation.[1] Conversely, the introduction of a carboxylic acid group, as seen in the second-generation antihistamine Cetirizine (a metabolite of the first-generation hydroxyzine), creates a zwitterionic molecule with reduced lipophilicity and limited ability to cross the BBB.[4]

While specific, publicly available data on a wide range of synthesized this compound analogs with reduced sedation is limited, we can extrapolate from the broader class of ethylenediamine antihistamines and the general principles of second-generation antihistamine design. A hypothetical non-sedating analog of this compound might incorporate a polar moiety, such as a carboxylic acid or a hydroxyl group, on one of the aromatic rings or the terminal amine. This modification would increase the molecule's polarity and reduce its ability to passively diffuse across the BBB.

Experimental Protocols for Evaluation

To assess the efficacy and sedative potential of novel this compound analogs, a standardized battery of in vitro and in vivo assays is essential.

In Vitro H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Methodology:

  • Receptor Membrane Preparation: Membranes are prepared from cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).[3]

  • Radioligand Binding: A radiolabeled ligand with high affinity for the H1 receptor, such as [³H]-pyrilamine, is incubated with the receptor membranes.[3]

  • Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., a this compound analog).

  • Separation and Counting: Bound and free radioligand are separated via rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.[3]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

In Vivo Assessment of Sedative Effects

Objective: To assess the sedative or depressant effects of a compound by measuring spontaneous movement in an open field.

Methodology:

  • Apparatus: A square or circular arena equipped with infrared beams to automatically track movement.

  • Acclimation: Animals (typically mice or rats) are habituated to the testing room before the experiment.

  • Administration: The test compound, a vehicle control, and a positive control (e.g., diazepam) are administered to different groups of animals.

  • Testing: Immediately after administration, each animal is placed in the center of the open field, and its locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a set period (e.g., 30-60 minutes).

  • Data Analysis: The locomotor activity of the compound-treated group is compared to that of the vehicle and positive control groups. A significant decrease in activity indicates a sedative effect.

Objective: To evaluate motor coordination and balance, which can be impaired by sedative compounds.

Methodology:

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Training: Animals are trained to stay on the rotating rod for a predetermined amount of time before the test day.

  • Administration: The test compound, vehicle, and a positive control are administered.

  • Testing: At a set time after administration, each animal is placed on the rotarod, and the latency to fall is recorded. The test is typically repeated for several trials.

  • Data Analysis: The latency to fall for the compound-treated group is compared to the control groups. A significant decrease in the time spent on the rod suggests motor impairment and potential sedative effects.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the H1 receptor signaling pathway and a general workflow for evaluating novel antihistamines.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Chlorothen_Analog This compound/Analog Chlorothen_Analog->H1R Blocks Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of This compound Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification H1_Binding H1 Receptor Binding Assay (Ki) Purification->H1_Binding Functional_Assay Functional Assays (e.g., Calcium Flux) H1_Binding->Functional_Assay Sedation_Test Sedative Effect Testing (Locomotor, Rotarod) Functional_Assay->Sedation_Test Efficacy_Model Allergy Model (e.g., Histamine-induced bronchospasm) Sedation_Test->Efficacy_Model SAR_Analysis Structure-Activity Relationship Analysis Efficacy_Model->SAR_Analysis ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Analysis->ADMET_Profiling

References

Safety Operating Guide

Proper Disposal of Chlorothen (1,1,1-Trichloroethane): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Chlorothen, a trade name for the solvent 1,1,1-trichloroethane. This procedural guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliant disposal of this hazardous material. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound, or 1,1,1-trichloroethane, is a halogenated hydrocarbon that is classified as a hazardous waste.[1][2] Inhalation of high concentrations of its vapors can lead to central nervous system depression, including dizziness and nausea.[3] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Personal Protective Equipment (PPE) is mandatory when handling this compound.

Required Personal Protective Equipment (PPE):

  • Gloves: Neoprene or nitrile gloves.

  • Eye Protection: Chemical splash goggles.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator should be used, especially in poorly ventilated areas.

  • Protective Clothing: A lab coat or apron to prevent skin contact.

Regulatory Framework

This compound (1,1,1-trichloroethane) is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is classified under the following EPA hazardous waste codes:

Waste CodeDescription
F001 Spent halogenated solvents used in degreasing.
F002 Spent halogenated solvents.

This table summarizes the EPA hazardous waste classifications for 1,1,1-trichloroethane.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. The most common and effective disposal technique is high-temperature incineration.[1]

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including spent solvent and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with 1,1,1-trichloroethane and have a secure, tight-fitting lid.

  • Do not mix this compound waste with other types of waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 2: Labeling

  • Label the waste container with the words "Hazardous Waste" and the full chemical name: "1,1,1-Trichloroethane".

  • Include the date when the waste was first added to the container.

  • Ensure all components of the waste mixture are listed if applicable.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from heat, sparks, and open flames.

Step 4: Arrange for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the disposal service with an accurate description of the waste, including its composition and volume.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

Step 1: Evacuate and Ventilate

  • Immediately evacuate all non-essential personnel from the spill area.

  • Ensure the area is well-ventilated to disperse vapors. If the spill is large or in a poorly ventilated area, respiratory protection is essential.

Step 2: Control the Spill

  • For small spills, use a non-combustible absorbent material such as sand, earth, or commercial sorbents to contain and absorb the liquid.[3]

  • Do not use combustible materials like sawdust.

Step 3: Collect and Dispose of Contaminated Materials

  • Carefully collect the absorbent material and any other contaminated items.

  • Place all contaminated materials into a designated hazardous waste container.

  • Seal and label the container as described in the disposal procedure.

Step 4: Decontaminate the Area

  • Clean the spill area thoroughly with soap and water.

  • All materials used for decontamination must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound (1,1,1-Trichloroethane).

Chlorothen_Disposal_Workflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal Start This compound Waste Generated Collect Collect in Designated Hazardous Waste Container Start->Collect Spill Spill Occurs Start->Spill Label Label Container Correctly (Hazardous Waste, 1,1,1-Trichloroethane) Collect->Label Store Store in Secure Satellite Accumulation Area Label->Store Contact Contact EHS or Licensed Disposal Service Store->Contact Spill->Collect No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Collect Transport Arrange for Professional Transport Contact->Transport Incinerate High-Temperature Incineration Transport->Incinerate End Proper Disposal Complete Incinerate->End

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorothen

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, ensuring a safe environment through the meticulous handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chlorothen (1,1,1-trichloroethane), a common solvent in research and development. Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

When working with this compound, a series of procedural steps must be followed to ensure the safety of all personnel. This involves the correct use of personal protective equipment (PPE), proper handling techniques in designated areas, and established protocols for accidental exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • An accessible safety shower and eyewash station are mandatory in the immediate work area.[2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side-shields are required.[3]

  • Hand Protection: Wear protective gloves. Given the nature of chlorinated solvents, fluorinated rubber gloves are recommended.[1][3]

  • Body Protection: An impervious, flame-resistant lab coat or apron should be worn.[1][3] Full-length pants and closed-toe shoes are also required.[1]

  • Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, a government-approved respirator is necessary.[2][3][4]

Handling Procedures:

  • Avoid breathing vapors or mist.[1][3][5]

  • Do not eat, drink, or smoke in the handling area.[3][6]

  • Wash hands thoroughly after handling the product.[1][3]

  • Keep the container tightly closed when not in use.[3][6]

  • Store in a cool, dry, well-ventilated place away from incompatible materials such as acids, alkali metals, and strong reducing agents.[1][5][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (1,1,1-trichloroethane). This information is critical for risk assessment and exposure management.

PropertyValueSource
Boiling Point 165°F (74°C)[5]
Vapor Pressure 100 mmHg @ 20°C[5]
Specific Gravity 1.321 @ 25/25°C[5]
Solubility in Water 0.07 g/100g @ 25°C[5]
Oral LD50 (Rat) >10,000 mg/kg[5]
Dermal LD50 (Rabbit) ~15,000 mg/kg[5]
Inhalation LC50 (Mouse) 8450 ppm (4 hours)[4]
Flammable Limits LFL: 7.5% @ 25°C, UFL: 12.5% @ 25°C[5]

Emergency and Disposal Plans

A clear and concise plan for emergencies and the proper disposal of this compound is a critical component of laboratory safety.

First Aid Measures:

  • Inhalation: Immediately move the individual to fresh air.[1][3] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][3][7]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water.[3] Seek immediate medical attention.

Spill and Leak Procedures:

  • Evacuate the area and shut off all ignition sources.

  • Wear the appropriate PPE as described above.

  • For small spills, use an absorbent material like diatomite or universal binders to soak up the liquid.[3][7]

  • Collect the absorbed material and contaminated surfaces into a sealed, vapor-tight plastic bag for disposal.[7]

  • Clean the spill area with alcohol followed by a strong soap and water solution.[7]

  • Do not allow the chemical to enter drains or waterways.[3][5]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][5]

  • Do not dump into sewers, on the ground, or into any body of water.[5]

  • Empty containers may still pose a hazard and must be disposed of properly.[5] Do not cut or weld empty containers due to the risk of explosion.[5]

Experimental Workflow for Safe Handling

To provide a clear, step-by-step visual guide, the following diagram illustrates the workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Spill Spill Dispense Chemical->Spill Accident Decontaminate Decontaminate Perform Experiment->Decontaminate Exposure Exposure Perform Experiment->Exposure Accident Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow First Aid Follow First Aid Exposure->Follow First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.